Product packaging for 1-Benzofuran-5-carbonitrile(Cat. No.:CAS No. 79002-39-4)

1-Benzofuran-5-carbonitrile

Cat. No.: B1273721
CAS No.: 79002-39-4
M. Wt: 143.14 g/mol
InChI Key: SXFQAFFSEZRQCJ-UHFFFAOYSA-N
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Description

1-Benzofuran-5-carbonitrile is a useful research compound. Its molecular formula is C9H5NO and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO B1273721 1-Benzofuran-5-carbonitrile CAS No. 79002-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFQAFFSEZRQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383570
Record name 1-benzofuran-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79002-39-4
Record name 1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Benzofuran-5-carbonitrile (CAS No. 79002-39-4)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its fundamental properties, explore robust synthetic strategies, analyze its characteristic reactivity and spectroscopic signatures, and discuss its applications, particularly in the realm of drug discovery.

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and form the core structure of numerous pharmaceuticals and biologically active compounds.[3][4] These molecules exhibit a vast range of therapeutic activities, including anti-tumor, antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] this compound, with its reactive nitrile handle, serves as a versatile intermediate for the synthesis of complex molecular architectures, making it a compound of significant interest for drug development professionals.[5][6][7]

Physicochemical and Structural Properties

This compound (also known as 5-Cyanobenzofuran) is a solid, typically appearing as a white to light yellow crystalline powder at room temperature.[8] Its core structure consists of a benzofuran ring system with a nitrile group (-C≡N) substituted at the C-5 position.

PropertyValueSource
CAS Number 79002-39-4[9]
Molecular Formula C₉H₅NO[8][9]
Molecular Weight 143.14 g/mol [9]
Appearance White to light yellow crystalline powder[8]
Melting Point 84 °C[8]
Boiling Point 260.8 °C at 760 mmHg[8]
Topological Polar Surface Area 36.9 Ų[9]
IUPAC Name This compound[9]
SMILES N#CC1=CC=C(OC=C2)C2=C1[10]
InChI Key SXFQAFFSEZRQCJ-UHFFFAOYSA-N[9]

Synthesis and Manufacturing

The synthesis of the benzofuran nucleus is a well-established field with numerous named reactions and catalytic strategies.[1][11] The introduction of the 5-carbonitrile group can be achieved either by starting with a pre-functionalized precursor or by modifying the benzofuran core in a later step.

Synthetic Strategy Overview: The Rosenmund–von Braun Reaction

A common and direct laboratory-scale approach to synthesize this compound is through the cyanation of a corresponding 5-halobenzofuran, typically 5-bromobenzofuran. This transformation, known as the Rosenmund–von Braun reaction, utilizes a cyanide source, often copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like DMF or NMP.

The causality behind this choice lies in the mechanism: The copper(I) salt facilitates the nucleophilic aromatic substitution, where the cyanide ion displaces the bromide on the electron-rich benzofuran ring. The high temperature is necessary to overcome the activation energy for breaking the strong aryl-halogen bond.

Synthesis_Workflow A 5-Bromobenzofuran Process Process A->Process B Copper(I) Cyanide (CuCN) B->Process C Solvent (e.g., DMF) C->Process D Heat (Reflux) D->Process E This compound Process->E Rosenmund-von Braun Reaction

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Cyanation of 5-Bromobenzofuran

This protocol is a representative procedure based on established chemical principles for the Rosenmund–von Braun reaction.[8]

Step 1: Reagent Preparation

  • In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-bromobenzofuran (1 equivalent).

  • Add copper(I) cyanide (CuCN) (typically 1.5-3 equivalents).

  • Add a suitable volume of dry N,N-dimethylformamide (DMF) to dissolve the starting material.

Step 2: Reaction Execution

  • Purge the system with an inert atmosphere (e.g., nitrogen) to prevent side reactions.

  • Heat the reaction mixture to reflux (approximately 130-150 °C) with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed (typically several hours).[8]

Step 3: Work-up and Isolation

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid in water to decompose the copper-cyanide complexes. Alternatively, an aqueous solution of ethylenediamine can be used.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

Step 4: Purification

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[8]

Alternative Synthetic Routes: Building the Benzofuran Core

Modern organic synthesis offers catalytic methods that construct the benzofuran ring system in a highly efficient manner. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are particularly powerful.[12][13]

For instance, a 2-iodophenol derivative could be coupled with a terminal alkyne. A subsequent intramolecular cyclization (heteroannulation) would then form the furan ring.[12][14] If the starting phenol contains a cyano group at the appropriate position, this strategy can lead directly to the desired product. The advantage of these methods is their modularity, allowing for the rapid assembly of diverse benzofuran libraries.[12]

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional components: the benzofuran ring system and the nitrile group.

Reactivity_Diagram Core This compound Nitrile Nitrile Group (-C≡N) Core->Nitrile Ring Benzofuran Ring Core->Ring Hydrolysis Hydrolysis to Carboxylic Acid (-COOH) Nitrile->Hydrolysis Reduction Reduction to Amine (-CH₂NH₂) Nitrile->Reduction EAS Electrophilic Aromatic Substitution (e.g., Halogenation) Ring->EAS Metalation Metalation/Coupling (e.g., at C2) Ring->Metalation

Caption: Key reactive sites and transformations of this compound.

  • Reactions of the Nitrile Group : The cyano group is a versatile functional handle.

    • Hydrolysis : It can be hydrolyzed under acidic or basic conditions to the corresponding 1-benzofuran-5-carboxylic acid or 1-benzofuran-5-carboxamide, which are themselves valuable intermediates.

    • Reduction : The nitrile can be reduced to a primary amine (5-(aminomethyl)benzofuran) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic nitrogen center, often desirable in pharmacologically active molecules.

  • Reactions of the Benzofuran Ring : The benzofuran ring is electron-rich and susceptible to electrophilic attack.[15]

    • Electrophilic Aromatic Substitution : Reactions such as halogenation, nitration, and Friedel-Crafts acylation typically occur at the electron-rich C2 position of the furan ring.[15] The existing electron-withdrawing nitrile group on the benzene ring will deactivate the benzene portion towards electrophilic attack and direct incoming electrophiles.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected data from key techniques are summarized below.[16][17]

TechniqueFeatureExpected Observation
¹H NMR Aromatic & Furan ProtonsSignals in the aromatic region (~7.0-8.5 ppm). Distinct doublets and singlets corresponding to the protons at the C2, C3, C4, C6, and C7 positions, with coupling constants characteristic of ortho and meta relationships.
¹³C NMR Carbon Atoms~10-12 distinct signals. A signal for the nitrile carbon (~118-120 ppm), signals for the aromatic and furan carbons (~105-160 ppm), with quaternary carbons showing lower intensity.
IR Spectroscopy Functional GroupsA sharp, strong absorption band for the nitrile (C≡N) stretch, typically around 2220-2240 cm⁻¹. Bands for aromatic C-H stretching (>3000 cm⁻¹) and C=C stretching (~1450-1600 cm⁻¹).[18]
Mass Spectrometry (MS) Molecular IonA molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound.

Applications in Research and Development

The primary value of this compound lies in its role as a molecular scaffold and intermediate in the synthesis of high-value compounds, especially for drug discovery.

  • Neuroprotective Agents : Benzofuran derivatives have been investigated for their neuroprotective effects. A series of compounds were discovered to enhance the neuroprotective activity of Insulin-Like Growth Factor 1 (IGF-1), highlighting their potential in treating neurodegenerative diseases.[7]

  • Enzyme Inhibitors : The benzofuran scaffold has been used as a starting point for developing enzyme inhibitors. For example, fragment-based screening identified a benzofuran hit that was elaborated into a new class of inhibitors for Escherichia coli DsbA, an enzyme involved in bacterial virulence.[6]

  • Anticancer Agents : Numerous benzofuran derivatives exhibit potent antiproliferative activity against cancer cell lines.[2] The 5-carbonitrile group can be elaborated into various functionalities to modulate binding affinity and pharmacokinetic properties of potential anticancer drugs.

  • Metabolism Studies : Understanding how benzofuran structures are processed in the body is crucial for drug development. Studies on benzofuran metabolism have used advanced analytical techniques like HPLC-NMR-MS to identify metabolites, revealing that metabolic pathways can involve cleavage of the furan ring.[19]

Applications_Flow Core This compound (Intermediate) Mod Chemical Modification (e.g., Hydrolysis, Reduction, Coupling Reactions) Core->Mod Bio Bioactive Compounds Mod->Bio App1 Neuroprotective Agents Bio->App1 App2 Enzyme Inhibitors Bio->App2 App3 Anticancer Agents Bio->App3 App4 Other Therapeutics Bio->App4

Caption: Role of this compound in the drug discovery pipeline.

Safety and Handling

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Measures :

    • Work in a well-ventilated area or a chemical fume hood.[20][21]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20][21]

    • Avoid breathing dust, vapor, mist, or gas.[20]

    • Do not eat, drink, or smoke when using this product.[21]

    • Store in a tightly sealed container in a cool, dry place.[20]

In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures.[21]

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable tool for the modern medicinal chemist. Its straightforward synthesis, combined with the dual reactivity of the benzofuran ring and the nitrile functional group, provides a robust platform for the design and development of novel therapeutic agents. As research continues to uncover the vast biological potential of the benzofuran scaffold, the importance of key intermediates like this compound in the drug discovery landscape is set to grow.

References

An In-Depth Technical Guide to 1-Benzofuran-5-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The benzofuran ring system is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Derivatives of benzofuran exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3][4][5]

This guide focuses on a key derivative, 1-Benzofuran-5-carbonitrile (also known as 5-Cyanobenzofuran). It serves not as an end-product therapeutic, but as a critical, high-value starting material and building block for the synthesis of complex molecules.[6] The strategic placement of the nitrile functional group on the robust benzofuran core provides a versatile chemical handle for extensive molecular elaboration.

For researchers, scientists, and drug development professionals, a thorough understanding of this compound's properties is paramount. This document provides a comprehensive technical overview of this compound, detailing its physicochemical characteristics, spectroscopic signature, synthesis, and chemical reactivity, all within the context of its application in modern drug discovery.

Section 1: Molecular Structure and Physicochemical Properties

The utility of a chemical intermediate in a drug discovery program is fundamentally linked to its physical properties. These parameters dictate everything from reaction kinetics and solubility in various solvents to the ultimate pharmacokinetic profile of its derivatives.

Molecular Structure

This compound consists of a bicyclic system where a benzene ring is fused to a furan ring. The defining nitrile group (-C≡N) is attached at the C5 position of the benzofuran scaffold.

Caption: Structure of this compound.

Physicochemical Data Summary

The following table consolidates the key physical and chemical properties of this compound, crucial for experimental design and computational modeling.

PropertyValueSource(s)
CAS Number 79002-39-4[6][7][8]
Molecular Formula C₉H₅NO[6][7][8]
Molecular Weight 143.14 g/mol [6][7][8]
Appearance White to light yellow crystalline solid[6][8]
Melting Point 84 °C[8]
Boiling Point 260.8 °C at 760 mmHg[8]
Density 1.2 ± 0.1 g/cm³[8]
Solubility Sparingly soluble in water[6]
XLogP3 2.0[7][8]
Topological Polar Surface Area (TPSA) 36.9 Ų[6][7]
Flash Point 111.6 ± 19.8 °C[8]
Interpretation for Drug Development
  • Lipophilicity (XLogP3): A value of 2.0 indicates moderate lipophilicity. This is a favorable starting point in drug design, suggesting a good balance between aqueous solubility and lipid membrane permeability, which is essential for oral absorption and distribution.

  • Polar Surface Area (TPSA): The TPSA of 36.9 Ų is well within the desirable range for good oral bioavailability (typically <140 Ų). This metric, which correlates with hydrogen bonding potential, suggests the molecule has a high probability of crossing cell membranes.

  • Melting Point: The defined, relatively low melting point of 84 °C is indicative of a crystalline solid with moderate lattice energy, which is often favorable for achieving good solubility and dissolution rates, key parameters in drug formulation.

Section 2: Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. Spectroscopic analysis provides the definitive fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the furan ring (H2 and H3) will appear as doublets, while the three protons on the benzene ring will exhibit a more complex splitting pattern (doublet, doublet of doublets) due to their respective couplings. The specific chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group.

  • ¹³C NMR: The carbon spectrum will display nine unique signals. The nitrile carbon is expected to appear around 118-120 ppm. The two carbons of the furan ring will have distinct shifts, and the remaining signals will correspond to the carbons of the benzene portion of the scaffold.

Exemplar Protocol: NMR Sample Preparation

  • Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

  • Methodology Rationale: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for moderately polar organic compounds and its single deuterium signal that does not interfere with the sample's spectrum. Tetramethylsilane (TMS) is added as an internal standard for precise chemical shift referencing (0.00 ppm).

  • Step-by-Step Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

    • Gently vortex the vial until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • Ensure the sample height in the tube is at least 4-5 cm to guarantee it is within the detection region of the spectrometer's coils.

    • Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups.

  • Expected Absorptions:

    • ~2230 cm⁻¹: A strong, sharp, and highly characteristic absorption corresponding to the C≡N (nitrile) stretching vibration. Its presence is a primary confirmation of the molecule's identity.

    • ~1600-1450 cm⁻¹: Multiple medium-to-strong bands from the C=C stretching vibrations within the aromatic benzene and furan rings.

    • ~1250-1050 cm⁻¹: A strong band associated with the asymmetric C-O-C (aryl-alkyl ether) stretch of the furan ring.

    • ~3100-3000 cm⁻¹: Weak to medium bands from aromatic C-H stretching.

Section 3: Synthesis and Chemical Reactivity

As a building block, the synthetic accessibility and predictable reactivity of this compound are its most important attributes.

Representative Synthesis: Rosenmund-von Braun Cyanation

A common and reliable method to synthesize this compound is through the cyanation of a halogenated precursor, such as 5-bromo-1-benzofuran. This reaction utilizes a copper(I) cyanide salt.

Start 5-Bromo-1-benzofuran Reagent Copper(I) Cyanide (CuCN) DMF Solvent Start->Reagent Heat (130 °C) Product This compound Reagent->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Cyanation [8]

  • Objective: To synthesize this compound from 5-bromo-1-benzofuran.

  • Causality and Self-Validation: This protocol employs a high-boiling polar aprotic solvent (DMF) to ensure the reactants remain in solution at the required high temperature. The reaction is run under an inert nitrogen atmosphere to prevent oxidation of the copper catalyst. Progress is monitored by Thin Layer Chromatography (TLC), providing an in-process check for reaction completion. The extensive workup with brine is designed to remove the polar DMF solvent and inorganic copper salts, which is critical for successful purification.

  • Step-by-Step Procedure:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromo-1-benzofuran (1.0 eq) and copper(I) cyanide (CuCN, 2.5-3.0 eq).

    • Solvent Addition: Under a positive flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.4 M.

    • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase) until the starting material is consumed (typically 12-18 hours).

    • Workup: Cool the mixture to room temperature. Dilute with a significant volume of dichloromethane (CH₂Cl₂) and stir for 1 hour. Filter the mixture to remove insoluble copper salts.

    • Extraction: Transfer the filtrate to a separatory funnel and wash extensively with 5% brine solution (at least 5 times) to remove DMF.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure white to light-yellow solid product.

Chemical Reactivity

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups.

cluster_nitrile Nitrile Group Transformations cluster_ring Benzofuran Ring Reactions Core This compound Hydrolysis Hydrolysis (H₃O⁺) Core->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Core->Reduction Tetrazole Cycloaddition (NaN₃) Core->Tetrazole EAS Electrophilic Aromatic Substitution (e.g., Halogenation) Core->EAS Product_Acid 5-Carboxy-1-benzofuran Hydrolysis->Product_Acid Product_Amine 5-(Aminomethyl)-1-benzofuran Reduction->Product_Amine Product_Tetrazole 5-(1H-Tetrazol-5-yl)-1-benzofuran Tetrazole->Product_Tetrazole Product_EAS Substituted Benzofuran EAS->Product_EAS

Caption: Key reactivity pathways of this compound.

  • Nitrile Group Chemistry: The nitrile is a uniquely versatile functional group.

    • Hydrolysis: It can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, a common functional group for interacting with biological targets.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will convert the nitrile to a primary amine, providing a key site for amide coupling or other modifications.

    • Cycloaddition: Reaction with sodium azide can form a tetrazole ring, which is often used in medicinal chemistry as a bioisostere (a chemical substitute) for a carboxylic acid group, offering improved metabolic stability and cell permeability.

  • Benzofuran Ring Chemistry: The electron-rich benzofuran ring is susceptible to electrophilic aromatic substitution.[9] Reactions like halogenation or nitration can be used to introduce additional substituents, providing another axis for structure-activity relationship (SAR) studies.

Section 4: Applications in Drug Discovery

This compound is a strategic starting point for building libraries of potential drug candidates. Its value stems from the combination of the biologically favorable benzofuran core and the synthetically versatile nitrile handle.

  • Scaffold for Library Synthesis: The core structure is a proven pharmacophore. The nitrile at position 5 serves as an ideal attachment point for diversification. By applying the reactions described in Section 3.2, medicinal chemists can rapidly generate a wide array of analogues to explore the chemical space around a biological target.

  • Access to Novel Therapeutics: Research has shown that benzofuran derivatives are potent inhibitors of important enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[10] The 5-substituted pattern is crucial in many of these designs.

  • Development of Neuroprotective Agents: In the search for treatments for neurodegenerative diseases, novel benzofuran derivatives have been discovered that work in concert with growth factors to protect neurons, highlighting the scaffold's potential in CNS drug development.[5]

Section 5: Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

Hazard InformationDetailsSource(s)
Hazard Codes Xn (Harmful)[6][8]
Risk Statements R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[8]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39: Wear suitable gloves and eye/face protection.[11]

Protocol: Safe Handling and Storage

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[11]

  • Handling: Avoid creating dust. If transferring the solid, do so carefully. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11][12]

  • Spills: In case of a spill, sweep up the solid material carefully (avoiding dust generation) and place it in a sealed container for chemical waste disposal.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[11]

    • Eye Contact: Flush with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[11]

References

1-Benzofuran-5-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Benzofuran-5-carbonitrile: A Core Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic insights, and illuminate its strategic importance as a versatile building block in the synthesis of pharmacologically active agents. The protocols and data presented herein are synthesized from established literature to ensure reliability and reproducibility in a laboratory setting.

Introduction: The Strategic Value of a Heterocyclic Intermediate

This compound (CAS No. 79002-39-4) is a heterocyclic compound featuring a benzofuran core functionalized with a nitrile group.[1] The benzofuran moiety, a fusion of benzene and furan rings, is a privileged scaffold found in numerous natural products and clinically approved drugs, exhibiting a vast spectrum of biological activities.[2][3][4] These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory properties.[2][3][5]

The strategic placement of the carbonitrile (-C≡N) group at the 5-position makes this molecule a particularly valuable intermediate in medicinal chemistry. The nitrile is a versatile functional handle that can be readily converted into other key groups such as amines, carboxylic acids, or tetrazoles, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides the foundational knowledge required to effectively utilize this compound in complex synthetic campaigns.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and downstream applications. This compound presents as a white to light yellow crystalline powder under standard laboratory conditions.[1][6] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₅NO[1][7][8][9]
Molecular Weight 143.14 g/mol [1][6][7][9]
CAS Number 79002-39-4[1][7]
Appearance White to light yellow crystalline powder[1][6]
Melting Point 84 °C[6][8][9]
Boiling Point 260.8 ± 13.0 °C (Predicted)[8][9]
Density 1.22 ± 0.1 g/cm³ (Predicted)[8]
Solubility Sparingly soluble in water[1]
XLogP3 2.0[6]
Topological Polar Surface Area 36.9 Ų[1][6][7]
Structural Analysis and Reactivity Insights

The structure of this compound is foundational to its chemical behavior. The fusion of the aromatic benzene ring with the electron-rich furan ring creates a planar, rigid scaffold. The nitrile group is a strong electron-withdrawing group, which influences the electron density of the aromatic system and serves as a key site for chemical transformations.

Caption: Chemical structure of this compound.

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is often achieved via a nucleophilic substitution reaction on a corresponding halogenated benzofuran precursor. A common and effective method is the cyanation of 5-bromo-1-benzofuran using copper(I) cyanide.

Experimental Protocol: Copper-Mediated Cyanation

This protocol is adapted from established methodologies for aromatic cyanation.[6]

Objective: To synthesize this compound from 5-bromo-1-benzofuran.

Materials:

  • 5-bromo-1-benzofuran (1 equivalent)

  • Copper(I) cyanide (CuCN) (3 equivalents)[6]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 5% Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-bromo-1-benzofuran (1.0 eq) and CuCN (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable mixture.

  • Heating: Stir the mixture under a nitrogen atmosphere and heat to 130 °C.[6]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12 hours).[6]

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a significant volume of dichloromethane (e.g., 1000 mL for a 190 mmol scale).[6]

    • Stir the resulting mixture for 1 hour to precipitate copper salts, then filter.

    • Transfer the filtrate to a separatory funnel and wash repeatedly with 5% brine solution (5 x 500 mL for a 190 mmol scale) to remove residual DMF.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield pure this compound.

Causality and Mechanistic Rationale
  • Choice of Reagent (CuCN): Copper(I) cyanide is the classic reagent for converting aryl halides to aryl nitriles (a Rosenmund-von Braun reaction). The copper(I) center coordinates to the halide, facilitating a nucleophilic attack by the cyanide anion. This is often more effective than using alkali metal cyanides for unactivated aryl halides.

  • Solvent (DMF): DMF is a polar aprotic solvent, which is ideal for this reaction. It effectively dissolves the reactants and intermediates, and its high boiling point allows the reaction to be conducted at the elevated temperatures required for the activation of the aryl bromide bond.

  • Inert Atmosphere (N₂): The use of a nitrogen atmosphere is crucial to prevent the oxidation of the copper(I) species to the less reactive copper(II), ensuring the catalytic cycle proceeds efficiently.

workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Purification & Product start 5-Bromo-1-benzofuran + Copper(I) Cyanide (CuCN) step1 Dissolve in DMF, Heat to 130°C under N₂ start->step1 Setup step2 Reaction Monitoring (TLC) step1->step2 12h step3 Cool & Dilute with CH₂Cl₂ step2->step3 Completion step4 Filter Copper Salts step3->step4 step5 Wash with Brine step4->step5 step6 Dry (Na₂SO₄) & Concentrate step5->step6 purify Column Chromatography step6->purify Crude Product end_product This compound purify->end_product Pure Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The true value of this compound lies in its role as a precursor to more complex, biologically active molecules. The benzofuran scaffold is a cornerstone in the development of agents targeting a wide range of diseases.[2][10]

  • Antimicrobial Agents: Numerous benzofuran derivatives have been synthesized and evaluated as potent antibacterial and antifungal agents, addressing the critical need for new antibiotics to combat resistance.[2][5]

  • Anticancer Therapeutics: The rigid, planar structure of the benzofuran ring makes it an excellent scaffold for designing inhibitors of various cancer-related targets, such as protein kinases and tubulin.[2][4]

  • Versatile Intermediate: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with azides to form a tetrazole ring. Each of these functional groups can serve as a critical interaction point with a biological target, making this compound a powerful starting point for generating chemical diversity.

G core This compound (Core Scaffold) hydrolysis Hydrolysis (-CN → -COOH) core->hydrolysis Versatile Chemistry reduction Reduction (-CN → -CH₂NH₂) core->reduction Versatile Chemistry cycloaddition Cycloaddition (-CN → Tetrazole) core->cycloaddition Versatile Chemistry anticancer Anticancer Agents hydrolysis->anticancer anti_inflammatory Anti-inflammatory hydrolysis->anti_inflammatory antimicrobial Antimicrobial Agents reduction->antimicrobial cns_agents CNS Agents reduction->cns_agents cycloaddition->anticancer cycloaddition->antimicrobial

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential for laboratory safety. This compound is classified as harmful.[6]

Hazard Identification:

  • Risk Phrases: R20/21/22 - Harmful by inhalation, in contact with skin, and if swallowed.[6]

  • Safety Phrases: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S37/39 - Wear suitable gloves and eye/face protection.[6][11]

Safe Handling Protocol:
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] Ensure an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[12]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not get in eyes, on skin, or on clothing.[12]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[11][12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11][12]

    • Inhalation: Move the person to fresh air.[11]

    • Ingestion: Wash out mouth with water.[11]

    • In all cases of exposure, seek immediate medical attention.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][12]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthetic routes, and the chemical versatility of its nitrile group make it an invaluable starting material for the synthesis of novel therapeutic agents. By understanding its properties, synthesis, and safe handling, researchers can fully leverage this powerful scaffold to advance the frontiers of drug discovery and development.

References

An In-Depth Technical Guide to the Spectral Analysis of 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-5-carbonitrile is a heterocyclic organic compound featuring a benzofuran core with a nitrile group at the 5-position.[1] The benzofuran moiety is a prominent scaffold in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities.[2] As such, the precise structural elucidation of novel benzofuran derivatives is a critical step in drug discovery and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such molecules.[3]

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 79002-39-4[1]

  • Molecular Formula: C₉H₅NO[1]

  • Molecular Weight: 143.14 g/mol [1]

  • Appearance: White to light yellow crystalline powder[4]

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[5]

¹H NMR (Proton NMR)

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10d1HH-4
~7.95d1HH-2
~7.80dd1HH-6
~7.70d1HH-7
~7.10d1HH-3

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show five distinct signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the benzofuran ring system will exhibit characteristic splitting patterns due to coupling with neighboring protons. The downfield chemical shifts are indicative of protons attached to an electron-deficient aromatic system, a consequence of the electron-withdrawing nature of the furan oxygen and the nitrile group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[6]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.[7]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

¹³C NMR (Carbon-13 NMR)

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~155C-7a
~145C-2
~129C-3a
~128C-6
~125C-4
~120C-5
~118C≡N
~112C-7
~107C-3
~105C-5a

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment. The carbon of the nitrile group (C≡N) is expected to appear around δ 118 ppm. The carbons of the furan ring (C-2 and C-3) and the benzene ring will have distinct chemical shifts, with the carbons closer to the oxygen atom and the nitrile group being more deshielded (appearing at a higher chemical shift).

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: The spectrum is acquired on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure accurate integration, especially for quaternary carbons.

    • Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

  • Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2230-2210C≡N stretchNitrile
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchAryl-ether

Interpretation of Expected IR Spectrum:

The IR spectrum of this compound is expected to be dominated by a sharp, strong absorption band in the region of 2230-2210 cm⁻¹ corresponding to the stretching vibration of the nitrile (C≡N) group. The presence of the aromatic system will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1480 cm⁻¹ region. A characteristic C-O stretching band for the aryl-ether linkage of the furan ring is expected around 1250 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Solid Sample):

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[9]

  • Instrumentation: The spectrum is acquired using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of the clean salt plate is first recorded.

    • The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Anticipated Mass Spectrum Fragmentation:

  • Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 143, corresponding to the molecular weight of this compound.[1]

  • Major Fragment Ions:

    • Loss of HCN (m/z = 116): A common fragmentation pathway for aromatic nitriles is the loss of a neutral hydrogen cyanide molecule.

    • Loss of CO (m/z = 115): The benzofuran ring can undergo fragmentation with the loss of a carbon monoxide molecule.

    • Benzofuranyl Cation (m/z = 115): This fragment would result from the loss of the nitrile group.

MS_Fragmentation M [C₉H₅NO]⁺• m/z = 143 (Molecular Ion) F1 [C₈H₅O]⁺ m/z = 117 (-CN) M->F1 F2 [C₈H₄O]⁺• m/z = 116 (-HCN) M->F2 F3 [C₈H₅N]⁺• m/z = 115 (-CO) M->F3

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

  • Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[10]

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[7]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion

References

An In-depth Technical Guide to the Solubility and Stability of 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-Benzofuran-5-carbonitrile is a heterocyclic compound featuring a fused benzene and furan ring system, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by benzofuran derivatives.[1][2] As with any compound under investigation for pharmaceutical applications, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering both foundational knowledge and detailed experimental protocols. We will explore its anticipated solubility in various solvent systems and delineate its stability profile under stress conditions as mandated by international guidelines. This document is intended to serve as a practical resource for scientists engaged in the research and development of novel therapeutics based on this promising molecular framework.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is the first step in its preclinical evaluation. These characteristics influence its behavior in both biological and formulation contexts.

PropertyValueSource
Molecular Formula C₉H₅NO[3]
Molecular Weight 143.14 g/mol [3]
Appearance White to light yellow crystalline solid[4]
Melting Point 84 °C[5]
Boiling Point 260.8 ± 13.0 °C (Predicted)[5]
LogP (XLogP3) 2.0[3]
Topological Polar Surface Area 36.9 Ų[3]
CAS Number 79002-39-4[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. While specific quantitative data for this compound is not extensively published, its structural features suggest it is a sparingly soluble compound in aqueous media. A comprehensive evaluation requires both kinetic and thermodynamic solubility assessments.

Expected Solubility

Based on its chemical structure—a planar, aromatic system with a polar nitrile group—this compound is expected to be sparingly soluble in water and more soluble in common organic solvents.[4] The nitrile group provides some polarity, but the dominant fused aromatic ring system contributes to its hydrophobicity.

Experimental Determination of Solubility

To rigorously characterize the solubility, two primary methodologies are recommended: a high-throughput kinetic assay for early-stage discovery and a more definitive thermodynamic (shake-flask) assay for later-stage development.

This method is rapid and suitable for high-throughput screening, providing an estimate of solubility when a compound is introduced to an aqueous buffer from a DMSO stock solution.[6]

Objective: To quickly assess the solubility of this compound in a buffered solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution to create a range of concentrations.

  • Addition to Buffer: Add an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., <2%) to minimize co-solvent effects.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[7]

  • Precipitation Detection: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate and that the solubility limit has been exceeded.[8]

  • Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS.[9]

This is the gold-standard method for determining the equilibrium solubility of a compound, which is crucial for formulation development.[10][11]

Objective: To determine the saturation solubility of this compound at equilibrium.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing various solvents of interest (e.g., water, pH 7.4 phosphate buffer, ethanol, methanol, acetone). Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at the end of the experiment.[12]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7][10]

  • Phase Separation: After equilibration, allow the vials to stand, and then separate the undissolved solid from the supernatant by centrifugation and/or filtration through a 0.45 µm filter.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermo Thermodynamic Solubility Workflow k1 Prepare 10 mM Stock in DMSO k2 Add to Aqueous Buffer (e.g., PBS) k1->k2 k3 Incubate (2h, 25°C) k2->k3 k4 Measure Precipitation (Nephelometry) k3->k4 t1 Add Excess Solid to Solvent t2 Equilibrate (24-72h, 25°C) t1->t2 t3 Filter/Centrifuge t2->t3 t4 Quantify Supernatant (HPLC-UV) t3->t4

Caption: Workflows for kinetic and thermodynamic solubility determination.

Stability Profile and Forced Degradation

Evaluating the intrinsic stability of this compound is essential for determining its shelf-life and identifying potential degradation products. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, are the cornerstone of this evaluation.[13][14] The goal is to induce degradation, typically in the range of 5-20%, to ensure that the analytical methods are stability-indicating and to elucidate degradation pathways.[2][15]

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. This reaction would convert the nitrile (-CN) to a carboxylic acid (-COOH), forming 1-Benzofuran-5-carboxylic acid.

  • Oxidation: The furan ring is electron-rich and can be susceptible to oxidative cleavage.[16] This could lead to the opening of the furan ring and the formation of more polar, oxygenated derivatives.

  • Photodegradation: Aromatic systems like benzofuran can absorb UV light, leading to photochemical reactions. Potential pathways include hydroxylation of the aromatic rings or rearrangement reactions.[17][18]

G cluster_degradation Predicted Degradation Pathways parent This compound hydrolysis 1-Benzofuran-5-carboxylic acid parent->hydrolysis Acid/Base Hydrolysis oxidation Ring-Opened Products parent->oxidation Oxidation (e.g., H₂O₂) photolysis Hydroxylated Derivatives parent->photolysis Photolysis (UV/Vis Light)

Caption: Predicted degradation pathways for this compound.

Forced Degradation Study Protocol

A systematic approach to forced degradation is required, exposing the compound to various stress conditions.

Objective: To identify degradation products and establish a stability-indicating analytical method.

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared and subjected to the following conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Also, heat a solution of the compound.

  • Photostability: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][19] A control sample should be protected from light.

All stressed samples should be analyzed by a suitable stability-indicating method, such as the HPLC method detailed below.

Analytical Method for Stability Assessment

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate and quantify this compound from its potential degradation products.

Proposed Stability-Indicating HPLC-UV Method

The following is a proposed starting point for method development, which will require optimization and validation.

ParameterProposed ConditionRationale
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution Start at 30% B, ramp to 95% BTo ensure elution of the parent compound and any more nonpolar impurities, while also resolving early-eluting polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection PDA Detector, 268 nmWavelength selected based on the UV absorbance maximum of the benzofuran chromophore. A PDA detector allows for peak purity analysis.[20]
Injection Volume 10 µLStandard volume for analytical HPLC.

Method Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[21]

G start Stressed Sample (e.g., Acid Hydrolysis) hplc HPLC System (C18 Column) start->hplc Inject 10 µL detector PDA Detector (268 nm) hplc->detector Separation data Data Analysis (Peak Purity, % Degradation) detector->data Chromatogram

Caption: Workflow for the analysis of stressed samples by HPLC.

Conclusion

This guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific quantitative data for this molecule is sparse in public literature, the provided protocols, based on established scientific principles and regulatory guidelines, offer a robust pathway for its thorough characterization. The predicted lability of the nitrile group to hydrolysis and the potential for oxidative and photolytic degradation of the benzofuran ring system are key areas of focus for stability studies. A well-developed and validated stability-indicating HPLC method is the critical tool for accurately assessing these degradation pathways. The information and methodologies presented herein will enable researchers to generate the necessary data to support the continued development of this compound and its derivatives as potential therapeutic agents.

References

The Biological Significance of the Benzofuran Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary: The benzofuran scaffold, a heterocyclic compound comprising fused benzene and furan rings, represents a cornerstone in medicinal chemistry.[1] Found in a multitude of natural products and synthetic molecules, it is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2][3] This guide provides an in-depth exploration of the benzofuran core, elucidating its prevalence, multifaceted biological significance, and application in drug development. We will dissect its role in anticancer, antimicrobial, anti-inflammatory, and neuroprotective therapies, supported by mechanistic insights, quantitative data, and validated experimental protocols. The narrative is designed to bridge fundamental chemistry with translational science, offering researchers and drug development professionals a comprehensive resource to leverage the full potential of this remarkable molecular framework.

Chapter 1: The Benzofuran Scaffold: A Privileged Core in Nature and Medicinal Chemistry

Introduction to the Benzofuran Moiety

Structurally, benzofuran (also known as coumarone) is an aromatic bicyclic heterocycle.[1] Its planar structure, combined with the electron-rich furan ring fused to a hydrophobic benzene ring, provides a unique combination of physicochemical properties. This duality allows for a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are critical for binding to biological macromolecules like enzymes and receptors. The scaffold's rigidity also helps to reduce the entropic penalty upon binding, often contributing to higher affinity for its target.

Natural Occurrence: A Testament to Evolutionary Significance

The benzofuran ring system is not merely a synthetic curiosity; it is ubiquitous in nature, found in compounds isolated from a wide array of higher plants, fungi, and bacteria.[4][5][6] Prominent plant families such as Asteraceae, Rutaceae, and Liliaceae are rich sources of benzofuran-containing natural products.[1][6] Notable examples include:

  • Ailanthoidol: A neolignan from Zanthoxylum ailanthoides with demonstrated anticancer properties.[7][8]

  • Angelicin and Psoralen: Furocoumarins used in the treatment of skin diseases like psoriasis and cancer.[3]

  • Fomannoxin: A fungal metabolite from Aleurodiscus vitellinus that exhibits outstanding neuroprotective properties.[9]

The widespread presence of this scaffold in natural products that have evolved to fulfill specific biological roles underscores its inherent value as a pharmacophore.

The "Privileged Scaffold" Concept

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The benzofuran nucleus is a classic example.[2][3] Its structural and electronic versatility allows medicinal chemists to introduce substituents at various positions (primarily C-2, C-3, C-5, and C-6) to modulate selectivity and potency against a desired target.[1] This adaptability makes it an invaluable starting point for the development of compound libraries aimed at discovering novel therapeutic agents for a wide range of diseases.[10]

Chapter 2: The Pharmacological Orchestra: A Spectrum of Biological Activities

The true significance of the benzofuran scaffold lies in its remarkably broad spectrum of pharmacological activities.[11][12] Derivatives have been developed as potent agents against a host of human ailments, from infectious diseases to cancer and neurodegeneration.

Anticancer Activity: Targeting the Hallmarks of Cancer

Benzofuran derivatives have emerged as potent anticancer agents that act through diverse mechanisms to inhibit tumor growth and proliferation.[1][13][14]

  • Mechanism: Protein Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Benzofuran-based molecules have been designed as potent inhibitors of key kinases. For instance, novel benzofuran-based chalcone derivatives have shown significant inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[15] Other derivatives have demonstrated potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Src kinase, leading to cell cycle arrest and apoptosis.[2]

  • Mechanism: Induction of Apoptosis and Cell Cycle Arrest: The naturally occurring benzofuran ailanthoidol induces G1 phase cell cycle arrest in hepatoma cells by reducing the expression of cyclin D1 and CDK2.[8] Synthetic hybrids, such as benzofuran-isatin carbohydrazides, have also shown potent anti-proliferative activity by inducing apoptosis in colorectal cancer cell lines.[8]

  • Mechanism: Inhibition of Hypoxia-Inducible Factor (HIF-1): Some benzene-sulfonamide-based benzofuran derivatives have been specifically designed to inhibit the HIF-1 pathway, which is critical for tumor survival in low-oxygen environments.[1]

The following table summarizes the in vitro cytotoxic activity of representative benzofuran compounds against various human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineActivity Metric (IC₅₀)Reference
Benzofuran-ChalconeCompound 4g HCC1806 (Breast)5.93 µM[15]
Benzofuran-ChalconeCompound 4g HeLa (Cervical)5.61 µM[15]
Benzofuran-Isatin HybridCompound 23a SW-620 (Colorectal)8.7 µM[8]
Benzofuran-Isatin HybridCompound 23d SW-620 (Colorectal)6.5 µM[8]
2-BenzoylbenzofuranCompound 11e MCF-7 (Breast)Excellent Potency[8]
Natural ProductAilanthoidol Huh7 (Liver)22 µM (48h)[8]
Antimicrobial Prowess: A Weapon Against Resistance

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[3] The benzofuran scaffold has proven to be a valuable nucleus for the synthesis of compounds with potent antibacterial and antifungal activities.[10][11][16]

  • Mechanism of Action: While varied, the antimicrobial action often involves disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific mechanism is highly dependent on the substitution pattern around the benzofuran core.[2]

  • Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents are critical. For example, compounds with a hydroxyl group at the C-6 position and various aryl groups at the C-2 position exhibit excellent antibacterial activity.[11] Similarly, fusing benzofuran with other heterocyclic moieties like thiazole, oxadiazole, or pyrazole can significantly enhance antimicrobial potency.[11]

The following table highlights the Minimum Inhibitory Concentration (MIC) of various benzofuran derivatives against clinically relevant microbial strains.

Compound TypeSpecific Derivative(s)Microbial StrainActivity Metric (MIC)Reference
6-Hydroxy-benzofuranCompounds 15, 16 S. aureus, E. coli, etc.0.78 - 3.12 µg/mL[11]
Benzofuran KetoximeCompound 38 S. aureus0.039 µg/mL[11]
Benzofuran AmideCompounds 6a, 6b, 6f Gram (+/-) bacteria, FungiAs low as 6.25 µg/mL[17]
Aza-benzofuranCompound 1 S. typhimurium, S. aureus12.5 µg/mL[18]
Oxa-benzofuranCompound 6 P. italicum, F. oxysporum6.25 µg/mL[18]
Anti-inflammatory Effects: Modulating Key Signaling Pathways

Chronic inflammation is a key driver of many diseases, including cancer, arthritis, and neurodegenerative disorders. Benzofuran derivatives have demonstrated significant anti-inflammatory potential by modulating critical inflammatory pathways.[17][19][20]

  • Mechanism: Inhibition of NF-κB and MAPK Signaling: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[21] Certain piperazine/benzofuran hybrids have been shown to significantly inhibit the phosphorylation of key proteins in these pathways (e.g., IKKα/β, p65, ERK, JNK), thereby down-regulating the production of pro-inflammatory mediators like nitric oxide (NO), COX-2, TNF-α, and IL-6.[21]

  • Mechanism: Cyclooxygenase (COX) Inhibition: Fluorinated benzofuran derivatives can directly inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[19] The presence of fluorine and bromine substituents appears to enhance this activity.[19]

Neuroprotective Roles: Combating Neurodegeneration

The benzofuran scaffold is a promising framework for designing agents to combat complex neurodegenerative diseases like Alzheimer's disease (AD).[9][22]

  • Mechanism: Antioxidant and ROS Scavenging: Oxidative stress is a major contributor to neuronal damage. Many benzofuran derivatives possess potent antioxidant properties, capable of scavenging free radicals and inhibiting lipid peroxidation, thus protecting neurons from oxidative damage.[22][23][24]

  • Mechanism: Anti-Excitotoxicity: Overstimulation of NMDA receptors leads to excitotoxic neuronal death. Novel benzofuran-2-carboxamide derivatives have been shown to provide significant protection against NMDA-induced excitotoxicity, with potency comparable to the clinical drug memantine.[22][23]

  • Mechanism: Modulation of AD-Related Targets: Benzofuran-containing compounds have been shown to inhibit the aggregation of β-amyloid peptides, a hallmark of AD.[9][22] Furthermore, a benzofuran-selenium hybrid compound was found to reverse cognitive deficits in an AD mouse model by reducing acetylcholinesterase (AChE) activity, decreasing neuroinflammation (down-regulating NF-κB and IL-6), and promoting neuronal survival (increasing BDNF and BCL-2).[25]

Chapter 3: From Bench to Bedside: Synthesis and Experimental Validation

Translating the potential of the benzofuran scaffold into tangible therapeutics requires robust synthetic methodologies and reliable bioassays.

Synthetic Strategies: Building the Benzofuran Core

Numerous synthetic routes to benzofuran and its derivatives have been developed, often starting from readily available phenols or salicylaldehydes.[26][27] The choice of strategy depends on the desired substitution pattern.

The following diagram illustrates a typical workflow from synthesis to biological evaluation for novel benzofuran derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Validation start Starting Materials (e.g., Salicylaldehyde) synth Chemical Synthesis (e.g., Cyclization, Functionalization) start->synth purify Purification & Characterization (HPLC, NMR, MS) synth->purify primary Primary Screening (e.g., Cytotoxicity Assay) purify->primary Compound Library secondary Secondary Screening (e.g., Enzyme Inhibition, NO Assay) primary->secondary sar SAR Studies secondary->sar Active Hits admet ADMET Prediction sar->admet admet->synth Iterative Design animal Animal Model Testing (Efficacy & Toxicity) admet->animal Lead Candidate preclinical Preclinical Development animal->preclinical

Caption: A streamlined workflow for the discovery and development of benzofuran-based therapeutic agents.

Protocol Spotlight: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic activity of synthesized benzofuran derivatives against cancer cell lines, as referenced in studies like those developing benzofuran-chalcones.[15]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCC1806, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Protocol Spotlight: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives, a key metric of antimicrobial potency.[17][18]

Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Methodology:

  • Compound Preparation: Prepare a stock solution of the benzofuran compound in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. This can also be confirmed by reading the optical density with a plate reader.

Chapter 4: Structure-Activity Relationship (SAR) and Future Directions

Decoding the SAR: How Substituents Dictate Function

Understanding the structure-activity relationship (SAR) is paramount for optimizing the benzofuran scaffold into a potent and selective drug candidate.[13][28]

  • Antimicrobial Activity: For antibacterial action, a hydroxyl group at C-6 is highly favorable.[11] For antifungal activity, the nature of the substituent at C-2 is critical, with groups like 5-methylfuran-2-yl showing good potency.[11]

  • Anticancer Activity: In benzofuran-chalcone hybrids, the substitution pattern on the chalcone's phenyl ring significantly influences VEGFR-2 inhibitory activity.[15] For benzofuran-sulfonamides, substitutions on the sulfonamide's phenyl ring are key for modulating HIF-1 inhibition.[1]

  • Neuroprotective Activity: For anti-excitotoxic effects, a methyl (-CH₃) group at the R2 position and a hydroxyl (-OH) group at the R3 position of a benzofuran-2-carboxamide structure were found to be important for activity.[23][24]

This diagram highlights positions on the benzofuran ring where modifications significantly impact biological activity.

SAR cluster_benzofuran bf c2 Position C2: - Critical for kinase binding. - Aryl/heteroaryl groups enhance  antimicrobial & anticancer activity. c3 Position C3: - Site for linking to other  pharmacophores (hybrids). - Affects neuroprotective activity. c5 Position C5: - Halogenation (Br, Cl)  can increase potency. c6 Position C6: - Hydroxyl (-OH) group  boosts antibacterial activity. p2->c2 p3->c3 p5->c5 p6->c6

References

A Guide to the Synthesis of Benzofuran Derivatives: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and materials.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making them highly sought-after targets in medicinal chemistry and drug discovery.[3][4][5] This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the benzofuran ring system. We will explore both classical methodologies and modern transition-metal-catalyzed reactions, delving into the mechanistic underpinnings that govern these transformations. By explaining the causality behind experimental choices and providing validated protocols, this document aims to equip researchers with the knowledge to rationally design and execute the synthesis of diverse benzofuran derivatives.

The Enduring Importance of the Benzofuran Scaffold

Benzofuran, a bicyclic system comprising a fused benzene and furan ring, was first synthesized by W. H. Perkin in 1870.[1][6] Since this discovery, its derivatives have been identified in countless natural products and have become indispensable building blocks in synthetic chemistry.[2][6] The structural rigidity and electronic properties of the benzofuran ring allow it to engage in various intermolecular interactions with biological targets, such as enzymes and receptors, through hydrogen bonding, π-stacking, and other forces.[5] This versatility has led to the development of numerous FDA-approved drugs containing the benzofuran motif, including the antiarrhythmic agent Amiodarone and the uricosuric drug Benzbromarone.[3][7]

The synthetic challenge lies in efficiently and selectively constructing this fused ring system, often with precise control over substitution patterns at the C2 and C3 positions. The evolution of synthetic organic chemistry is mirrored in the history of benzofuran synthesis, from classical named reactions to highly sophisticated, atom-economical catalytic methods.

Foundational Synthetic Strategies: Classical Approaches

While modern catalytic methods offer elegance and efficiency, classical syntheses remain relevant, particularly for specific substitution patterns or for large-scale production where cost and simplicity are paramount.

Perkin Rearrangement: A Classic Ring Contraction

The Perkin rearrangement, also known as the coumarin-benzofuran ring contraction, is a venerable method for synthesizing benzofuran-2-carboxylic acids.[8][9] The reaction proceeds by treating a 3-halocoumarin with a strong base, typically sodium or potassium hydroxide.

Causality and Mechanism: The reaction is initiated by a hydroxide-catalyzed hydrolytic cleavage of the coumarin's lactone ring. This fission generates a phenoxide and a carboxylate. The key step is the subsequent intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, displacing the halide and forming the five-membered furan ring.[8] This pathway is a self-validating system; the geometry of the ring-opened intermediate inherently favors the 5-membered ring closure.

Diagram 1: Mechanism of the Perkin Rearrangement

Perkin_Rearrangement Perkin Rearrangement Mechanism cluster_0 Step 1: Lactone Hydrolysis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Protonation Start 3-Halocoumarin Int1 Ring-Opened Intermediate (Phenoxide-Carboxylate) Start->Int1 OH⁻ Attack Int2 Cyclization (5-exo-tet) Int1->Int2 Phenoxide Attack on Vinyl Halide Product Benzofuran-2- carboxylate Int2->Product Halide Expulsion FinalProduct Benzofuran-2- carboxylic Acid Product->FinalProduct H₃O⁺ Workup

Caption: The Perkin rearrangement proceeds via base-catalyzed ring opening followed by intramolecular cyclization.

Intramolecular Wittig Reaction

The Wittig reaction provides a powerful route to benzofurans, particularly for creating a double bond exocyclic to the forming ring, which then isomerizes.[10][11] The strategy typically involves preparing an o-acyloxybenzyltriphenylphosphonium salt from a salicylaldehyde derivative.[6]

Causality and Mechanism: The core of this method is the generation of a phosphorus ylide in the presence of a suitably positioned ester or ketone. The ylide, a potent nucleophile, attacks the carbonyl group intramolecularly to form a betaine intermediate, which then collapses to an oxaphosphetane. Elimination of triphenylphosphine oxide yields the benzofuran product. The choice of base and reaction conditions is critical to favor the intramolecular pathway over potential side reactions.[10][12] This method is particularly useful for synthesizing 2-substituted benzofurans.[6]

The Vanguard of Benzofuran Synthesis: Transition-Metal Catalysis

Transition-metal catalysis has revolutionized benzofuran synthesis, offering unprecedented efficiency, functional group tolerance, and opportunities for asymmetric synthesis.[13][14][15] These methods often involve the formation of key C-C and C-O bonds in a single pot through domino or cascade sequences.

Palladium-Catalyzed Cross-Coupling and Cyclization

Palladium is arguably the most versatile metal for benzofuran synthesis, enabling a wide array of powerful transformations.[1][13][16]

  • Sonogashira Coupling/Heteroannulation: This is a cornerstone of modern benzofuran synthesis.[17][18] The reaction involves a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an o-iodophenol. The resulting o-alkynylphenol intermediate undergoes a subsequent intramolecular cyclization (5-endo-dig heteroannulation) to furnish the benzofuran scaffold.[13][17] The power of this method lies in its modularity; a wide variety of commercially available alkynes and phenols can be combined to create diverse libraries of 2,3-disubstituted benzofurans.[19]

  • Heck Reaction: The intramolecular Heck reaction is another powerful tool.[1][20] This approach typically starts with the synthesis of an o-iodoaryl vinyl ether, which is then subjected to palladium-catalyzed cyclization.[21] This method provides regioselective access to 2-substituted-3-functionalized benzofurans and has been applied to the total synthesis of complex natural products.[20][21]

Diagram 2: General Workflow for Palladium-Catalyzed Benzofuran Synthesis

Palladium_Workflow General Palladium-Catalyzed Workflow Start_Phenol o-Halophenol Coupling_Reaction Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Heck) Start_Phenol->Coupling_Reaction Start_Partner Coupling Partner (e.g., Alkyne, Alkene) Start_Partner->Coupling_Reaction Intermediate Cyclization Precursor (e.g., o-Alkynylphenol) Coupling_Reaction->Intermediate Cyclization Intramolecular Heteroannulation Intermediate->Cyclization Product Substituted Benzofuran Cyclization->Product

Caption: A common palladium-catalyzed route involves cross-coupling followed by intramolecular cyclization.

Copper, Gold, and Other Transition Metals

While palladium dominates the field, other metals offer unique reactivity.

  • Copper Catalysis: Copper catalysts, often in the form of copper iodide (CuI), are crucial co-catalysts in Sonogashira reactions but also mediate their own unique transformations.[13] Copper-catalyzed one-pot reactions combining salicylaldehydes, amines, and alkynes provide efficient access to amino-substituted benzofuran skeletons.[1][13]

  • Gold Catalysis: Gold catalysts excel at activating C-C multiple bonds towards nucleophilic attack.[22][23] This has been exploited in the synthesis of benzofurans from phenols and alkynes, where the reaction proceeds through a sequential nucleophilic addition and oxidative cyclization.[22] Au-Ag bimetallic systems have enabled the direct synthesis of 3-alkynyl benzofurans from simple phenols via a tandem C-H alkynylation/oxy-alkynylation cascade.[24]

  • Rhodium and Nickel Catalysis: Rhodium and nickel catalysts are increasingly used for C-H activation and multicomponent reactions to build the benzofuran core, offering alternative pathways and selectivities.[13][14][25] Nickel, for instance, can catalyze the intramolecular nucleophilic addition of aryl halides to ketones to furnish benzofuran derivatives.[13][26]

Field-Proven Methodologies: Experimental Protocols

To bridge theory and practice, this section provides detailed, step-by-step protocols for two robust and widely applicable synthetic methods.

Protocol 1: Microwave-Assisted Perkin Rearrangement

This protocol leverages microwave irradiation to dramatically reduce reaction times compared to conventional heating, as demonstrated by Leadbeater et al.[8]

  • Objective: To synthesize benzofuran-2-carboxylic acid from 3-bromocoumarin.

  • Materials: 3-bromocoumarin (1.0 mmol), Sodium Hydroxide (2.5 mmol), Ethanol (5 mL).

  • Apparatus: Microwave reactor equipped with a magnetic stirrer and temperature sensor.

  • Procedure:

    • Combine 3-bromocoumarin (1.0 mmol, 225 mg) and sodium hydroxide (2.5 mmol, 100 mg) in a 10 mL microwave reaction vessel.

    • Add ethanol (5 mL) and a magnetic stir bar.

    • Seal the vessel and place it in the microwave reactor cavity.

    • Irradiate the mixture at 300W for 5 minutes, with a target temperature of 79°C.[8]

    • After cooling, carefully open the vessel and transfer the contents to a beaker.

    • Acidify the reaction mixture with 1M HCl until a precipitate forms (pH ~2).

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Expected Outcome: High yield (>90%) of the desired benzofuran-2-carboxylic acid.[8] The self-validating nature of this protocol lies in the clean conversion and high yields typically observed, confirming the efficiency of the rearrangement under these conditions.

Protocol 2: One-Pot Domino Sonogashira Coupling/Cyclization

This protocol describes a general procedure for the synthesis of 2,3-disubstituted benzofurans from o-iodophenols and terminal alkynes.

  • Objective: To synthesize 2-phenyl-3-methylbenzofuran from 2-iodophenol and 1-phenyl-1-propyne.

  • Materials: 2-Iodophenol (1.0 mmol), 1-Phenyl-1-propyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), Triethylamine (Et₃N, 3.0 mmol), Toluene (5 mL).

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-iodophenol (1.0 mmol, 220 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.5 mg).

    • Add toluene (5 mL) and triethylamine (3.0 mmol, 0.42 mL).

    • Add 1-phenyl-1-propyne (1.2 mmol, 139 mg) dropwise to the stirred mixture.

    • Heat the reaction mixture to 80°C and monitor by TLC until the starting materials are consumed (typically 4-8 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with saturated aq. NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-phenyl-3-methylbenzofuran.

  • Causality: The success of this one-pot procedure relies on the careful selection of a palladium catalyst for the initial C-C bond formation and the inherent tendency of the in situ-generated o-alkynylphenol to undergo cyclization under the reaction conditions. The base (Et₃N) is crucial for both the Sonogashira coupling and the deprotonation of the phenolic hydroxyl group to facilitate cyclization.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends heavily on the desired substitution pattern, substrate availability, and required scale. The following table summarizes the key features of the discussed methodologies.

MethodKey Starting MaterialsCatalyst/ReagentKey AdvantagesLimitations
Perkin Rearrangement 3-HalocoumarinsStrong Base (e.g., NaOH)Simple, high-yielding for specific products.[8]Limited to benzofuran-2-carboxylic acids.
Intramolecular Wittig Salicylaldehyde derivativesPhosphonium YlidesGood for 2-substituted benzofurans.[6][10]Requires multi-step precursor synthesis.
Sonogashira Coupling o-Iodophenols, Terminal AlkynesPd/Cu catalystsHighly modular, excellent scope.[13][18][27]Sensitive to catalyst poisons; aliphatic alkynes can be challenging.[17]
Intramolecular Heck o-Iodoaryl Vinyl EthersPd catalystAccess to 3-functionalized benzofurans.[20][21]Precursor synthesis can be complex.
Au-Catalyzed Cyclization Phenols, AlkynesAu/Ag catalystsMild conditions, direct C-H functionalization possible.[22][24]Catalyst cost, some electron-rich phenols are incompatible.[24]

Conclusion and Future Perspectives

The synthesis of benzofuran derivatives has evolved from classical rearrangements to sophisticated, highly efficient transition-metal-catalyzed processes. Methods like the Sonogashira coupling and intramolecular Heck reaction have become workhorses in the field, providing access to a vast chemical space for drug discovery and materials science.

The future of benzofuran synthesis will likely focus on several key areas:

  • C-H Functionalization: Moving beyond pre-functionalized starting materials (like o-halophenols) to directly couple simple phenols with various partners will be a major focus, improving atom economy and reducing synthetic steps.[26]

  • Green Chemistry: The development of reactions in environmentally benign solvents (like water or deep eutectic solvents), the use of reusable catalysts, and flow chemistry protocols will become increasingly important.[2][13][28]

  • Photoredox and Electrocatalysis: These emerging fields offer new modes of reactivity for C-C and C-O bond formation under exceptionally mild conditions, opening new avenues for benzofuran synthesis.

By building on the robust foundations described in this guide, researchers are well-equipped to tackle the synthesis of novel benzofuran derivatives and unlock their full potential in science and medicine.

References

Methodological & Application

Application Notes & Protocols: A Senior Application Scientist's Guide to the Synthesis of 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of 1-Benzofuran-5-carbonitrile

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its rigid, planar structure and the presence of a strategically positioned nitrile group make it an invaluable scaffold for the synthesis of complex organic molecules. The benzofuran core is found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[2][3] The nitrile moiety (-C≡N) is a versatile functional group that can be readily transformed into other critical functionalities such as amines, carboxylic acids, and tetrazoles, rendering this compound a highly sought-after intermediate in drug discovery programs.

This guide provides an in-depth analysis of two robust and field-proven synthetic routes for the preparation of this compound, designed to be adaptable for both small-scale research and larger-scale development. We will delve into the causality behind experimental choices, providing not just a protocol, but a framework for understanding and optimizing the synthesis.

Strategic Overview: Selecting a Synthetic Pathway

The synthesis of a target molecule is a strategic endeavor where the choice of pathway dictates efficiency, scalability, and cost. For this compound, two primary strategies emerge as the most logical and efficient.

  • Strategy A: Late-Stage Cyanation. This approach involves first constructing the benzofuran ring system, followed by the introduction of the nitrile group onto a pre-existing halo-functionalized scaffold (e.g., 5-bromobenzofuran). This is often a reliable method when the cyano group might interfere with the ring-forming reactions.

  • Strategy B: Functional Group Interconversion. This pathway begins with a benzofuran core already possessing a functional group at the 5-position, such as an aldehyde, which is then converted into the target nitrile group. This is advantageous if the starting aldehyde is commercially available or easily synthesized.

The following diagram illustrates the logical flow of these two divergent strategies.

G cluster_0 Strategy A: Late-Stage Cyanation cluster_1 Strategy B: Functional Group Interconversion A1 5-Bromosalicylaldehyde A2 5-Bromo-1-benzofuran A1->A2 Annulation A3 This compound A2->A3 Cyanation (Rosenmund-von Braun) B1 Salicylaldehyde B2 1-Benzofuran-5-carbaldehyde B1->B2 Formylation B3 This compound B2->B3 Oxime Formation & Dehydration Start Common Starting Materials Start->A1 Start->B1

Caption: Divergent synthetic strategies for this compound.

Strategy A: Synthesis via Late-Stage Cyanation of 5-Bromo-1-benzofuran

This robust, two-step sequence begins with the synthesis of the key intermediate, 5-Bromo-1-benzofuran, followed by a nucleophilic aromatic substitution to install the nitrile.

Step 1: Synthesis of 5-Bromo-1-benzofuran

The construction of the benzofuran ring from a salicylaldehyde derivative is a classic and effective method. Here, we employ a reaction with an α-halo ketone followed by a base-mediated intramolecular cyclization.

Rationale: The reaction of 5-bromosalicylaldehyde with a reagent like chloroacetonitrile or ethyl chloroacetate sets the stage for an intramolecular Williamson ether synthesis, followed by cyclization to form the furan ring. Using potassium carbonate as the base is crucial; it is strong enough to deprotonate the phenolic hydroxyl group but mild enough to prevent unwanted side reactions.

Protocol 3.A.1: Synthesis of 5-Bromo-1-benzofuran

Reagent/ParameterQuantityMoles (equiv.)Notes
5-Bromosalicylaldehyde10.0 g49.7 mmol (1.0)Starting Material
Ethyl Chloroacetate6.7 g (5.6 mL)54.7 mmol (1.1)Alkylating Agent
Potassium Carbonate (K₂CO₃)13.7 g99.4 mmol (2.0)Base
Acetone200 mL-Solvent
Reaction Time 12 hours-
Temperature Reflux (~56 °C)-
Expected Yield ~85-95%-

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromosalicylaldehyde (10.0 g), potassium carbonate (13.7 g), and acetone (200 mL).

  • Begin stirring the suspension. Add ethyl chloroacetate (5.6 mL) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 30 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product is then typically cyclized. For this, dissolve the intermediate in a suitable solvent like ethanol, add a base such as sodium ethoxide, and heat to effect the intramolecular condensation and form the benzofuran ring.

  • Purify the resulting 5-bromo-1-benzofuran by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyanation of 5-Bromo-1-benzofuran (Rosenmund-von Braun Reaction)

This step involves the conversion of the aryl bromide to the corresponding nitrile using copper(I) cyanide. This is a powerful transformation for introducing the cyano group onto an aromatic ring.

Mechanism & Rationale: The Rosenmund-von Braun reaction is a nucleophilic substitution facilitated by copper(I) cyanide. The exact mechanism is complex but is believed to involve the oxidative addition of the aryl halide to a copper(I) species. The high temperature is necessary to overcome the activation energy for this C-Br bond cleavage. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt.

Caption: Mechanism of the Rosenmund-von Braun Cyanation.

Protocol 3.A.2: Synthesis of this compound

Reagent/ParameterQuantityMoles (equiv.)Notes
5-Bromo-1-benzofuran5.0 g25.4 mmol (1.0)Starting Material
Copper(I) Cyanide (CuCN)2.9 g32.0 mmol (1.25)Cyanide Source
N,N-Dimethylformamide (DMF)50 mL-Solvent
Reaction Time 6-12 hours-
Temperature 140-150 °C-Caution: High Temp!
Expected Yield ~70-85%-

Procedure:

  • CAUTION: Copper cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

  • In a three-neck round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine 5-bromo-1-benzofuran (5.0 g) and copper(I) cyanide (2.9 g).

  • Add anhydrous DMF (50 mL) to the flask.

  • Begin stirring and heat the mixture to 140-150 °C under a nitrogen atmosphere.

  • Maintain this temperature for 6-12 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.[4]

  • Cool the reaction mixture to room temperature.

  • Work-up: Pour the dark mixture into a solution of ferric chloride (e.g., 30g FeCl₃ in 100 mL water and 10 mL conc. HCl) and stir for 30 minutes to decompose the copper complexes.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.[4]

Strategy B: Synthesis via Functional Group Interconversion

This alternative strategy relies on the conversion of a more accessible functional group, an aldehyde, into the desired nitrile. This two-step process involves the formation of an aldoxime followed by its dehydration.

Step 1: Synthesis of 1-Benzofuran-5-carbaldehyde

The introduction of a formyl group onto the benzofuran ring can be achieved through various methods, such as the Vilsmeier-Haack reaction on 1-benzofuran.

Rationale: The Vilsmeier-Haack reaction uses a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and DMF, to introduce a formyl group onto an electron-rich aromatic ring. The benzofuran ring is sufficiently activated for this electrophilic substitution to occur, primarily at the 5-position.

Protocol 4.B.1: Synthesis of 1-Benzofuran-5-carbaldehyde

Reagent/ParameterQuantityMoles (equiv.)Notes
1-Benzofuran5.0 g42.3 mmol (1.0)Starting Material
N,N-Dimethylformamide (DMF)15.5 g (16.3 mL)212 mmol (5.0)Reagent/Solvent
Phosphoryl Chloride (POCl₃)9.7 g (6.0 mL)63.5 mmol (1.5)Vilsmeier Reagent
Reaction Time 4-6 hours-
Temperature 90-100 °C-
Expected Yield ~60-75%-

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphoryl chloride (6.0 mL) to DMF (16.3 mL) with stirring. Allow the mixture to stir for 30 minutes at 0-10 °C to form the Vilsmeier reagent.

  • Slowly add 1-benzofuran (5.0 g) to the prepared reagent.

  • After the addition is complete, heat the reaction mixture to 90-100 °C for 4-6 hours.

  • Cool the mixture and carefully pour it onto crushed ice (~200 g).

  • Neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is ~7-8.

  • A precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol or purify by column chromatography to obtain pure 1-benzofuran-5-carbaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

This is a classic and high-yielding transformation. The aldehyde is first condensed with hydroxylamine to form an aldoxime, which is then dehydrated in the same pot or in a subsequent step to the nitrile.

Mechanism & Rationale: The aldehyde carbonyl is attacked by the nucleophilic nitrogen of hydroxylamine, forming an intermediate that eliminates water to give the aldoxime. The aldoxime is then dehydrated using a variety of reagents (e.g., acetic anhydride, trifluoroacetic anhydride, or specific catalysts) to yield the nitrile. Using a one-pot procedure with a catalyst like ferric hydrogen sulfate simplifies the process.[5]

Protocol 4.B.2: Synthesis of this compound

Reagent/ParameterQuantityMoles (equiv.)Notes
1-Benzofuran-5-carbaldehyde5.0 g34.2 mmol (1.0)Starting Material
Hydroxylamine Hydrochloride2.85 g41.0 mmol (1.2)Oxime Formation
Ferric Hydrogen Sulfate0.29 g0.51 mmol (0.015)Catalyst[5]
N,N-Dimethylformamide (DMF)50 mL-Solvent
Reaction Time 2-4 hours-
Temperature 120 °C-
Expected Yield >90%-

Procedure:

  • To a mixture of 1-benzofuran-5-carbaldehyde (5.0 g) and hydroxylamine hydrochloride (2.85 g) in a round-bottom flask, add DMF (50 mL).[5]

  • Add the ferric hydrogen sulfate catalyst (0.29 g).

  • Heat the reaction mixture to 120 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into 200 mL of cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield the crude nitrile.

  • Purify by recrystallization from an appropriate solvent (e.g., ethanol) to afford pure this compound.

Conclusion and Recommendations

Both synthetic strategies presented are effective for the preparation of this compound.

  • Strategy A (Late-Stage Cyanation) is highly reliable but involves the use of a toxic cyanide reagent and requires high temperatures. It is an excellent choice when the starting 5-bromobenzofuran is readily available.

  • Strategy B (Functional Group Interconversion) is often safer, avoids the use of bulk cyanide salts, and proceeds with very high yields in the final step.[5] This route is preferable if the starting benzofuran is more accessible than its brominated counterpart.

The choice between these routes will ultimately depend on the availability and cost of starting materials, safety considerations, and the scale of the synthesis. For most laboratory-scale preparations, Strategy B offers a more efficient and safer workflow.

References

Palladium-Catalyzed Synthesis of Benzofuran Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Derivatives of this privileged structure are renowned for an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The ever-increasing demand for novel benzofuran-containing molecules in drug discovery programs has catalyzed the development of sophisticated and efficient synthetic methodologies. Among these, palladium-catalyzed reactions have emerged as a dominant and versatile tool, prized for their operational simplicity, mild reaction conditions, exceptional functional group tolerance, and high efficiency.[1][4]

This guide provides an in-depth exploration of key palladium-catalyzed strategies for the synthesis of benzofuran derivatives. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to successfully implement and adapt these powerful transformations.

Key Synthetic Strategies: A Mechanistic Perspective

The power of palladium catalysis lies in its ability to facilitate the formation of critical carbon-carbon (C-C) and carbon-oxygen (C-O) bonds required for the construction of the benzofuran ring. We will focus on three preeminent strategies: Sonogashira Coupling/Cyclization, Intramolecular Heck Reaction, and Direct C-H Activation.

Sonogashira Coupling Followed by Intramolecular Cyclization

This is arguably the most widely employed method for constructing 2-substituted and 2,3-disubstituted benzofurans. The strategy involves a tandem, often one-pot, process beginning with the palladium/copper co-catalyzed Sonogashira cross-coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation).[4][5][6][7]

Causality and Mechanistic Insight:

The success of this reaction hinges on the synergistic action of the palladium and copper catalysts. The palladium catalyst, typically a Pd(0) species generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂, undergoes oxidative addition with the o-halophenol. Simultaneously, the copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne in the presence of a base (like triethylamine or piperidine) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation to the palladium center. The subsequent reductive elimination yields the o-alkynylphenol intermediate and regenerates the active Pd(0) catalyst.

The crucial cyclization step is typically promoted by the base or by heating, proceeding via a 5-exo-dig intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne.[8] The choice of base is critical; it not only facilitates the formation of the copper acetylide and neutralizes the HX byproduct but also promotes the final cyclization step.[5] Solvents like DMF or DMSO are often used due to their high boiling points and ability to dissolve the polar intermediates and reagents.[8]

sonogashira_cyclization pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition alkyne_pd Ar-Pd(II)-C≡CR(L)₂ pd_complex->alkyne_pd Transmetalation o_alkynylphenol o-Alkynylphenol Intermediate alkyne_pd:s->o_alkynylphenol:n Reductive Elimination benzofuran Benzofuran Product o_alkynylphenol->benzofuran Intramolecular Cyclization (5-exo-dig) aryl_halide o-Halophenol (Ar-X) cu_acetylide Cu-C≡CR cu_acetylide->pd_complex terminal_alkyne Terminal Alkyne (H-C≡CR) terminal_alkyne->cu_acetylide Deprotonation base Base (e.g., Et₃N) base->cu_acetylide cu_catalyst Cu(I)X cu_catalyst->cu_acetylide heck_cyclization Workflow for Intramolecular Heck Cyclization start o-Allyloxyphenyl Halide oxidative_add Aryl-Pd(II)-X start->oxidative_add Oxidative Addition pd0 Pd(0)L₂ pd0->oxidative_add migratory_ins Cyclized Pd(II) Intermediate oxidative_add->migratory_ins Intramolecular Migratory Insertion (5-exo-trig) beta_elim Hydrido-Pd(II)-X migratory_ins->beta_elim β-Hydride Elimination product Benzofuran Product migratory_ins->product beta_elim->pd0 Reductive Elimination base Base (e.g., K₂CO₃) base->beta_elim hx H-X

References

The Strategic Application of 1-Benzofuran-5-carbonitrile in Modern Medicinal Chemistry: From Key Intermediate to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocycle

In the landscape of contemporary drug discovery, the benzofuran moiety stands out as a privileged heterocyclic scaffold, integral to a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique structural and electronic properties have rendered it a cornerstone in the design of novel therapeutic agents across a spectrum of diseases.[3][4] Within this esteemed class of compounds, 1-Benzofuran-5-carbonitrile emerges as a particularly valuable building block and a focal point for medicinal chemists. The incorporation of the cyano group at the 5-position not only modulates the electronic landscape of the benzofuran ring system but also provides a versatile chemical handle for further molecular elaboration. This application note delves into the multifaceted utility of this compound, providing in-depth protocols and strategic insights for researchers, scientists, and drug development professionals. We will explore its pivotal role as a key intermediate in the synthesis of blockbuster drugs, its application as a foundational scaffold for novel therapeutic agents, and the underlying chemical principles that govern its reactivity and biological activity.

Core Application: A Crucial Intermediate in the Synthesis of Vilazodone

The most prominent application of the this compound scaffold in medicinal chemistry is its role in the synthesis of Vilazodone, a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[5][6] This dual mechanism of action is believed to contribute to a faster onset of therapeutic effect and a favorable side-effect profile.[7]

The synthesis of Vilazodone is a convergent process that typically involves the coupling of two key fragments: a substituted benzofuran moiety and an indolylbutylpiperazine side chain.[8][9] While the final drug molecule contains a 2-carboxamide group on the benzofuran ring, the synthetic strategies often employ precursors that can be readily converted to this functionality, with the 5-cyano group being a key feature of the indole portion that is ultimately linked to the benzofuran-derived piperazine. A common synthetic route involves the reaction of 5-(1-piperazinyl)-benzofuran-2-carboxamide with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[5]

Visualizing the Synthesis of Vilazodone

G cluster_benzofuran Benzofuran Moiety Synthesis cluster_indole Indole Moiety Synthesis cluster_coupling Final Coupling start_benz 5-Bromobenzofuran-2-carboxamide piperazine Piperazine start_benz->piperazine Aromatic Nucleophilic Substitution intermediate_benz 5-(1-Piperazinyl)benzofuran-2-carboxamide piperazine->intermediate_benz vilazodone Vilazodone intermediate_benz->vilazodone Nucleophilic Substitution start_indole 5-Cyanoindole reagent_indole 4-Chlorobutyryl chloride start_indole->reagent_indole Friedel-Crafts Acylation intermediate_indole_ketone 3-(4-Chlorobutyryl)-1H-indole-5-carbonitrile reagent_indole->intermediate_indole_ketone reduction Reduction intermediate_indole_ketone->reduction intermediate_indole_final 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile reduction->intermediate_indole_final intermediate_indole_final->vilazodone

Caption: Synthetic strategy for Vilazodone.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from a brominated precursor via a cyanation reaction.[5]

Materials and Reagents
  • 5-Bromo-1-benzofuran

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • 5% Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Nitrogen gas (N₂)

Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-Bromo-1-benzofuran (1.0 eq) and Copper(I) cyanide (3.0 eq).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) to the flask to create a suspension.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10-15 minutes to establish an inert atmosphere.

  • Heating: Heat the reaction mixture to 130 °C under a nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane.

    • Stir the resulting mixture for 1 hour and then filter to remove insoluble copper salts.

    • Wash the filtrate with a 5% brine solution (5 x volume of filtrate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of Vilazodone from Key Intermediates

This protocol outlines the final coupling step in the synthesis of Vilazodone.[5]

Materials and Reagents
  • 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile

  • 5-(1-Piperazinyl)-benzofuran-2-carboxamide

  • N,N-Dimethylformamide (DMF)

  • Water

  • Standard laboratory glassware and heating apparatus

Experimental Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in DMF.

  • Reaction: Heat the reaction mixture to 100 °C and stir overnight.[5]

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water to precipitate the crude Vilazodone.

    • Collect the precipitate by filtration.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield pure Vilazodone.

Application as a Scaffold for Serotonin Transporter (SERT) Inhibitors

Beyond its role as an intermediate, the this compound scaffold is a valuable starting point for the development of novel inhibitors of the serotonin transporter (SERT). This is exemplified by research on analogues of citalopram, a well-known SSRI, where the core structure is 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.[8]

Structure-Activity Relationship (SAR) Insights

Studies on citalopram analogues have revealed important structure-activity relationships concerning substitutions on the benzofuran ring.[8]

  • Tolerance at the 5-Position: Modifications at the 5-position of the dihydroisobenzofuran ring are generally well-tolerated for SERT binding.[8]

  • Halogen Substitution: Analogues with bromine or iodine at the 5-position exhibit high binding affinity and selectivity for SERT.[8]

  • Aryl Substitutions: Extended aryl substitutions at the 5-position are also tolerated, with many analogues showing moderate to high SERT binding affinities.[8]

These findings underscore the potential of this compound as a scaffold for designing new SERT inhibitors. The cyano group can be retained for its electronic properties or serve as a precursor for other functional groups to fine-tune the pharmacological profile.

Signaling Pathway of SERT Inhibition

G cluster_synapse Synaptic Cleft serotonin Serotonin (5-HT) sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding presynaptic Presynaptic Neuron presynaptic->serotonin postsynaptic Postsynaptic Neuron sert->presynaptic receptor->postsynaptic inhibitor This compound Derivative (e.g., SSRI) inhibitor->sert Inhibition

Caption: Mechanism of SERT inhibition.

Broader Potential in Medicinal Chemistry

The benzofuran scaffold is a versatile platform for targeting a wide range of biological entities. While the 5-carbonitrile derivative is most famously associated with neuroscience targets, the broader class of benzofurans has shown promise in other therapeutic areas.

Anticancer Applications

Numerous benzofuran derivatives have been investigated for their anticancer properties.[10][11][12] They have been shown to exert their effects through various mechanisms, including:

  • Kinase Inhibition: Benzofuran-based compounds have been identified as inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival, such as mTOR, Aurora B kinase, and CK2.[10][11]

  • Tubulin Polymerization Inhibition: Some benzofuran derivatives can interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: Farnesyltransferase inhibitors with a benzofuran core have been designed as potential antitumor agents.[13]

Antimicrobial and Anti-inflammatory Activity

The benzofuran nucleus is also a common feature in compounds with antimicrobial and anti-inflammatory properties.[1][14] The specific substitution pattern on the benzofuran ring is critical for determining the potency and spectrum of activity.

Data Summary

Compound/ClassPrimary ApplicationKey Biological Target(s)Reference
This compound Key Synthetic Intermediate-[5]
Vilazodone AntidepressantSERT, 5-HT1A Receptor[6]
Citalopram Analogues Research Tool, Potential AntidepressantsSERT[8]
Various Benzofuran Derivatives Anticancer AgentsmTOR, Aurora B Kinase, CK2, Farnesyltransferase[10][11][13]
Various Benzofuran Derivatives Antimicrobial, Anti-inflammatoryVarious[1][14]

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in medicinal chemistry. Its established role as a key building block for the antidepressant Vilazodone solidifies its value in pharmaceutical synthesis. Furthermore, the amenability of the 5-position to substitution, as demonstrated in studies of SERT inhibitors, opens avenues for the rational design of novel therapeutics targeting monoamine transporters. The broader pharmacological potential of the benzofuran scaffold in areas such as oncology and infectious diseases suggests that this compound and its derivatives will continue to be a fertile ground for drug discovery and development. The protocols and insights provided in this application note aim to empower researchers to harness the full potential of this versatile and valuable chemical entity.

References

Application Note: 1-Benzofuran-5-carbonitrile as a Versatile Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif frequently found in a wide array of natural products and synthetic pharmaceutical agents, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and antiarrhythmic properties.[1][2][3] This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 1-Benzofuran-5-carbonitrile as a versatile and valuable precursor in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore the physicochemical properties, core reactivity, and key synthetic transformations of this building block. Detailed, field-proven protocols for the hydrolysis, reduction, and carbon-carbon bond formation are provided, emphasizing the causality behind experimental choices to ensure reproducibility and high yields. A case study illustrating a synthetic pathway toward a key intermediate of the antidepressant drug Vilazodone is presented to showcase the practical application of these methodologies.

Introduction to this compound

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[4] Its derivatives are integral to the structure of numerous clinically approved drugs, such as the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone.[2][5][6] The value of the benzofuran core lies in its relatively rigid structure, which can orient substituents in a defined three-dimensional space, and its electronic properties, which allow for favorable interactions with biological targets.

This compound (CAS No. 79002-39-4) has emerged as a particularly strategic starting material.[7] The nitrile (-C≡N) group at the 5-position is a powerful and versatile functional handle. It is relatively stable under various reaction conditions, yet it can be selectively transformed into several other critical functional groups, including carboxylic acids, primary amines, and aldehydes. This functional group interconversion capability allows for the systematic elaboration of the molecular structure, making this compound an ideal entry point for the synthesis of diverse compound libraries in drug discovery campaigns.

Physicochemical Properties and Safe Handling

Understanding the fundamental properties and safety requirements of a precursor is paramount for successful and safe experimentation.

Physicochemical Data

The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 79002-39-4[7][8]
Molecular Formula C₉H₅NO[9]
Molecular Weight 143.14 g/mol [9]
Appearance White to light yellow crystalline powder[7][10]
Melting Point 84 °C[10]
Boiling Point 260.8°C at 760 mmHg[10]
Topological Polar Surface Area 36.9 Ų[7][9]
Solubility Sparingly soluble in water[7]
Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. This compound should be handled with appropriate care.

  • General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, mist, or gas.[11][12] Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[11]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[12]

    • Ingestion/Inhalation: Move to fresh air. If symptoms persist, call a physician.[11]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]

For comprehensive safety information, always consult the latest Material Safety Data Sheet (MSDS) from your supplier.[13]

Core Reactivity and Synthetic Protocols

The synthetic utility of this compound stems from the predictable and high-yielding transformations of its cyano group and the potential for functionalization of the benzofuran ring.

G precursor This compound acid 1-Benzofuran-5- carboxylic Acid precursor->acid  Hydrolysis  (H⁺ or OH⁻, H₂O) amine (1-Benzofuran-5-yl)methanamine precursor->amine  Reduction  (e.g., LiAlH₄, H₂/Catalyst) aldehyde 1-Benzofuran-5- carbaldehyde precursor->aldehyde  Partial Reduction  (e.g., DIBAL-H)

Figure 1: Key transformations of the 5-cyano group.
Protocol 1: Hydrolysis to 1-Benzofuran-5-carboxylic Acid

The conversion of a nitrile to a carboxylic acid is a fundamental transformation, providing an intermediate that can be used in amide couplings, esterifications, or other acid-mediated reactions.[14]

Causality: Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, making it susceptible to attack by a weak nucleophile like water.[15] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[15]

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagents: Add a 3:1 mixture of concentrated sulfuric acid and water (e.g., 15 mL H₂SO₄ and 5 mL H₂O per gram of nitrile).

  • Reaction: Heat the mixture to reflux (approx. 120-130°C) with vigorous stirring. The solid will gradually dissolve. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature, then carefully pour it over crushed ice in a beaker. This step is crucial for precipitating the carboxylic acid product while keeping inorganic salts dissolved.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to afford 1-Benzofuran-5-carboxylic acid as a pure white solid.

  • Expected Yield: 85-95%.

Protocol 2: Reduction to (1-Benzofuran-5-yl)methanamine

Reduction of the nitrile group to a primary amine opens up a vast array of subsequent chemical modifications, such as reductive amination, acylation, and sulfonylation, which are essential for building pharmacologically active molecules.

Causality: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this transformation. The hydride attacks the electrophilic carbon of the nitrile, and after a second hydride addition, a stable aluminum-amine complex is formed, which is hydrolyzed during the work-up to release the primary amine. Catalytic hydrogenation is an alternative, milder method.[16][17]

Step-by-Step Protocol (using LiAlH₄):

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous Tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0°C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The dropwise addition at low temperature is critical to control the highly exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up (Fieser method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt and recrystallization.

  • Expected Yield: 70-85%.

Protocol 3: Suzuki-Miyaura Cross-Coupling

To demonstrate the versatility of the benzofuran scaffold itself, we can envision a C-C bond formation. While this compound does not directly participate, a simple halogenation (e.g., bromination at the 4- or 6-position) would yield a substrate ready for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[18][19] This is a powerful method for synthesizing biaryl structures common in pharmaceuticals.[20]

Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[19]

Step-by-Step Protocol (Hypothetical on a Bromo-derivative):

  • Setup: In a Schlenk flask under an inert atmosphere, combine the bromo-1-benzofuran-5-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as K₂CO₃ (2.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (3 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-90°C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Expected Yield: 60-89% (based on similar reported reactions).[20]

G cluster_0 Catalytic Cycle start Bromo-1-benzofuran- 5-carbonitrile oxidative Oxidative Addition start->oxidative pd0 Pd(0)L₂ boronic Ar-B(OH)₂ + Base trans Transmetalation boronic->trans pd_complex Ar'-Pd(II)L₂(Br) oxidative->pd_complex pd_biaryl Ar'-Pd(II)L₂(Ar) trans->pd_biaryl reductive Reductive Elimination reductive->pd0  Regenerates  Catalyst product Aryl-1-benzofuran- 5-carbonitrile reductive->product pd_complex->trans pd_biaryl->reductive

Figure 2: Simplified workflow of a Suzuki-Miyaura coupling reaction.

Application Case Study: Synthetic Pathway toward a Vilazodone Intermediate

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.[6] A key intermediate in its synthesis is 5-(piperazin-1-yl)benzofuran-2-carboxamide.[21] While published routes may start from different precursors, we can devise a logical and efficient pathway starting from this compound, applying the principles discussed.

The strategy involves converting the 5-cyano group into a functionality that allows for the introduction of the piperazine moiety. A common approach is nucleophilic aromatic substitution (SₙAr), which requires an activating group and a leaving group. Here, we propose a pathway via nitration and reduction.

G A 1-Benzofuran- 5-carbonitrile B 4-Nitro-1-benzofuran- 5-carbonitrile A->B Nitration (HNO₃/H₂SO₄) C 4-Amino-1-benzofuran- 5-carbonitrile B->C Reduction (e.g., Fe/HCl) D 4-Fluoro-1-benzofuran- 5-carbonitrile C->D Sandmeyer Reaction (NaNO₂, HBF₄) E 5-(Piperazin-1-yl)-1- benzofuran-4-carbonitrile D->E SₙAr with Piperazine F Target Intermediate Class (Functionalized Benzofuran) E->F Further Steps (Hydrolysis, Amidation)

Figure 3: Proposed synthetic workflow towards a Vilazodone-type intermediate.

This proposed workflow illustrates how the initial precursor, this compound, can be strategically modified through a sequence of reliable and well-established reactions. Each step creates a new intermediate that is primed for the subsequent transformation, showcasing the power of this building block in a multi-step synthesis campaign toward a complex pharmaceutical target. The final intermediate class can then be elaborated to the Vilazodone core structure as described in the literature.[22][23]

Summary and Outlook

This compound is a high-value precursor for pharmaceutical synthesis due to the exceptional versatility of the nitrile functional group. As demonstrated, it can be efficiently converted into carboxylic acids and primary amines, which are cornerstone functionalities in medicinal chemistry. Furthermore, the benzofuran ring system itself can be functionalized to build molecular complexity. The protocols and strategic insights provided in this application note serve as a robust foundation for researchers to leverage this compound in their drug discovery and development programs, accelerating the synthesis of novel and potent therapeutic agents.

References

Application Notes & Protocols: Experimental Procedures for Reactions Involving 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzofuran Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds with significant biological activity.[1][2][3][4] Derivatives of benzofuran are known to exhibit a wide pharmacological spectrum, including antitumor, anti-inflammatory, antiviral, and antioxidant properties.[3][5][6] Among the myriad of substituted benzofurans, 1-Benzofuran-5-carbonitrile stands out as a particularly valuable and versatile building block.[7] Its nitrile functionality serves as a linchpin for a variety of chemical transformations, allowing for its conversion into carboxylic acids, amines, and other functional groups essential for drug discovery and development.

This guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent, high-impact chemical transformations. The methodologies are designed to be robust and reproducible, and each protocol is supplemented with expert insights into the causality behind experimental choices, ensuring both scientific integrity and practical success for researchers, scientists, and drug development professionals.

Part 1: Synthesis of this compound

The most direct and reliable method for preparing this compound is through the cyanation of a 5-halo-1-benzofuran precursor. The Rosenmund-von Braun reaction, using copper(I) cyanide, is a classic and effective method for this transformation. The following protocol is optimized for high yield and purity.

Protocol 1.1: Synthesis via Rosenmund-von Braun Cyanation

This protocol describes the conversion of 5-Bromo-1-benzofuran to this compound.

Image of the reaction scheme: 5-Bromo-1-benzofuran reacting with CuCN in DMF to yield this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine 5-Bromo-1-benzofuran, CuCN, and DMF in a flask. B Equip with reflux condenser and nitrogen inlet. A->B C Heat reaction mixture to 130-140 °C. B->C Inert Atmosphere (N2) D Monitor reaction by TLC (approx. 12-16 hours). C->D E Cool to room temperature. Dilute with Dichloromethane (DCM). D->E Upon Completion F Filter the mixture to remove copper salts. E->F G Wash filtrate with brine. F->G H Dry organic layer (Na2SO4) and concentrate in vacuo. G->H I Purify crude product via column chromatography. H->I J Isolate pure this compound. I->J

Caption: Workflow for the synthesis of this compound.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
5-Bromo-1-benzofuran197.035.0 g25.41.0
Copper(I) Cyanide (CuCN)89.563.4 g38.11.5
N,N-Dimethylformamide (DMF)73.0950 mL--
  • Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-Bromo-1-benzofuran (5.0 g, 25.4 mmol) and N,N-Dimethylformamide (50 mL).

  • Reagent Addition: Add copper(I) cyanide (3.4 g, 38.1 mmol) to the mixture.

    • Scientist's Note (Safety): Copper cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can liberate hydrogen cyanide gas. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction: Heat the reaction mixture to 130-140 °C under a nitrogen atmosphere.

    • Rationale: DMF is used as a high-boiling polar aprotic solvent, which is ideal for dissolving the reactants and facilitating the nucleophilic substitution at high temperatures.[8] An inert atmosphere prevents oxidation of the reagents.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the dark mixture with Dichloromethane (DCM, 200 mL) and stir for 30 minutes. c. Filter the mixture through a pad of Celite® to remove insoluble copper salts. Wash the filter cake with additional DCM (50 mL). d. Transfer the combined filtrate to a separatory funnel and wash thoroughly with 5% brine solution (5 x 100 mL) to remove residual DMF.[8] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes).

  • Characterization: Combine the pure fractions and evaporate the solvent to afford this compound as a white to light yellow crystalline solid.

    • Expected Yield: 75-85%

    • Physical Properties: White to light yellow crystal powder, Melting Point: 84 °C.[8]

Part 2: Key Transformations of this compound

The nitrile group is a versatile functional handle. The following protocols detail its conversion to a carboxylic acid and a primary amine, two of the most valuable transformations in synthetic chemistry.

Protocol 2.1: Hydrolysis to 1-Benzofuran-5-carboxylic acid

Acid-catalyzed hydrolysis provides a clean and efficient route to the corresponding carboxylic acid, a key intermediate for amide couplings and other derivatizations.

Image of the reaction scheme: this compound reacting with H2SO4 in aqueous solution to yield 1-Benzofuran-5-carboxylic acid.

HydrolysisWorkflow A Combine this compound with aqueous H2SO4. B Heat mixture to reflux (approx. 110-120 °C). A->B C Monitor reaction by TLC for disappearance of nitrile. B->C D Cool reaction to 0-5 °C using an ice bath. C->D E Precipitate forms upon cooling. D->E F Collect solid product by vacuum filtration. E->F G Wash the solid with cold water. F->G H Dry the product under vacuum. G->H

Caption: Workflow for the hydrolysis of this compound.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound143.142.0 g14.0
Sulfuric Acid (H₂SO₄), 70% aq.98.0820 mL-
  • Setup: In a 50 mL round-bottom flask equipped with a stir bar and reflux condenser, combine this compound (2.0 g, 14.0 mmol) and 70% aqueous sulfuric acid (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The solid will gradually dissolve as the reaction proceeds.

    • Rationale: Strong acidic conditions are required to protonate the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water, driving the hydrolysis to completion.

  • Monitoring: Monitor the reaction by TLC (eluent: 30% EtOAc/Hexanes with 1% acetic acid) for the disappearance of the starting material (typically 4-6 hours).

  • Isolation: a. Once the reaction is complete, cool the flask in an ice-water bath to 0-5 °C. b. A white precipitate of 1-Benzofuran-5-carboxylic acid will form. c. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: a. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove residual sulfuric acid. b. Dry the purified product in a vacuum oven at 50 °C overnight.

  • Characterization: The product is typically obtained in high purity without the need for further chromatographic purification.

    • Expected Yield: 90-97%

    • Appearance: White to off-white solid.

Protocol 2.2: Reduction to 5-(Aminomethyl)-1-benzofuran

Catalytic hydrogenation is a clean and efficient method for reducing the nitrile to a primary amine, avoiding the use of harsh metal hydride reagents. This product is a crucial building block for synthesizing histamine H3 receptor antagonists and other pharmacologically active molecules.[9]

Image of the reaction scheme: this compound reacting with H2 gas and Pd/C catalyst in ethanol/ammonia to yield 5-(Aminomethyl)-1-benzofuran.

ReductionWorkflow A Charge autoclave/Parr shaker with this compound, Pd/C, and ethanolic ammonia. B Seal the vessel and purge with Nitrogen, then Hydrogen. A->B C Pressurize with H2 (e.g., 60 psi) and begin agitation. B->C D Monitor H2 uptake. Reaction is complete when uptake ceases. C->D E Vent H2 and purge with Nitrogen. D->E F Filter the reaction mixture through Celite® to remove catalyst. E->F G Concentrate the filtrate under reduced pressure. F->G H Purify via chromatography or crystallization if necessary. G->H

Caption: Workflow for the reduction of this compound.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound143.141.5 g10.5
Palladium on Carbon (10% Pd/C)-150 mg10% w/w
Ethanolic Ammonia (7N)-40 mL-
Hydrogen (H₂) gas2.02High Pressure-
  • Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.5 g, 10.5 mmol), 10% Pd/C (150 mg), and 7N ethanolic ammonia solution (40 mL).

    • Scientist's Note (Safety): Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care. Hydrogenations should only be performed in appropriate high-pressure equipment by trained personnel.

    • Rationale: The reaction is performed in an ammonia-saturated solution to prevent the formation of secondary amine byproducts, where the newly formed primary amine could react with an intermediate imine.

  • Reaction: a. Seal the vessel and purge sequentially with nitrogen and then hydrogen gas to remove all air. b. Pressurize the vessel with hydrogen to 60 psi.[10] c. Begin vigorous agitation at room temperature.

  • Monitoring: Monitor the reaction by observing the pressure drop from the hydrogen tank. The reaction is complete when hydrogen uptake ceases (typically 6-12 hours).

  • Workup: a. Carefully vent the excess hydrogen and purge the vessel with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol (20 mL).

    • Scientist's Note (Safety): The Celite® pad with the catalyst should be kept wet with solvent and disposed of properly, as it can ignite upon drying in air. c. Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude amine can often be used directly. If necessary, it can be purified by column chromatography on silica gel (eluting with a DCM/Methanol/Ammonium Hydroxide mixture, e.g., 90:9:1) or by conversion to its hydrochloride salt and recrystallization.

  • Characterization: The final product, 5-(Aminomethyl)-1-benzofuran, is typically an oil or low-melting solid.

    • Expected Yield: 85-95%

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Heterocyclic Building Block

1-Benzofuran-5-carbonitrile is a member of the benzofuran class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in pharmacologically active agents.[1][2] The presence of both the benzofuran scaffold and a reactive nitrile group makes this molecule a versatile intermediate for the synthesis of novel therapeutics.[3][4] Given its role in drug development and complex organic synthesis, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring purity, confirming structural integrity, and guaranteeing reproducible downstream results.

This guide provides a multi-faceted analytical strategy for the in-depth characterization of this compound. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven protocols and interpretation guidance for researchers, quality control scientists, and drug development professionals. The workflow described herein establishes a self-validating system where orthogonal techniques converge to provide a high-confidence analytical profile of the molecule.

Physicochemical Profile and Reference Data

A foundational understanding of a compound's physical properties is essential for selecting appropriate analytical solvents, predicting chromatographic behavior, and ensuring proper handling.

PropertyValueSource
Chemical Formula C₉H₅NO[5][6]
Molecular Weight 143.14 g/mol [5][6]
CAS Number 79002-39-4[5][6]
Melting Point 84 °C[5][7]
Boiling Point 260.8 °C at 760 mmHg[5]
Appearance White to light yellow crystalline powder[8]
Solubility Soluble in common organic solvents like ethanol, dichloromethane, and acetonitrile.[9]

Chromatographic Analysis for Purity and Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase method provides excellent resolution of the main analyte from potential synthetic impurities or degradation products.

Principle of the Method Reverse-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar aromatic compound, will interact with the stationary phase and elute at a characteristic retention time based on the mobile phase composition. UV detection is highly suitable due to the conjugated aromatic system of the benzofuran ring, which exhibits strong chromophoric properties.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile to create a 100 µg/mL stock solution.[10]

    • Sonicate for 5-10 minutes to ensure complete dissolution.[10]

    • Further dilute with the mobile phase to a working concentration of approximately 10 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[10]

  • Chromatographic Conditions: The following conditions are a robust starting point and can be optimized as needed.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.[11]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation and improves peak shape; it is also MS-compatible.[11]
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient Start at 40% B, increase to 90% B over 10 min, hold for 2 min, return to 40% B.A gradient elution ensures that both more and less polar impurities are eluted and resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[12]
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µL
Detection 282 nmBenzofuran derivatives show strong absorbance in this region; λmax should be confirmed.[12]
Expected Results and Interpretation

The analysis should yield a sharp, well-defined peak for this compound. The purity of the sample can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample should exhibit a primary peak area of >98%. The retention time serves as a reliable identifier under consistent conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh & Dissolve in Acetonitrile b Dilute to Working Conc. a->b c Filter (0.45 µm) b->c d Inject into HPLC System c->d e Separate on C18 Column d->e f Detect by UV (282 nm) e->f g Integrate Peaks f->g h Calculate Purity (Area %) g->h i i h->i Final Report FTIR_Vibrations a Aromatic C-H Stretch ~3100 cm⁻¹ b C≡N Stretch ~2230 cm⁻¹ c Aromatic C=C Stretch ~1600-1450 cm⁻¹ d C-O-C Stretch ~1250-1000 cm⁻¹ mol Integrated_Strategy cluster_identity Identity & Structure cluster_purity Purity & Quantification NMR NMR (¹H, ¹³C) MS Mass Spec (HRMS) Report Certificate of Analysis (High Confidence Profile) NMR->Report FTIR FTIR MS->Report FTIR->Report HPLC HPLC-UV HPLC->Report UVVIS UV-Vis (for λmax) UVVIS->HPLC informs Compound This compound (Sample) Compound->NMR Compound->MS Compound->FTIR Compound->HPLC Compound->UVVIS

References

Application Note & Protocols: High-Purity Isolation of 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Benzofuran-5-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex pharmaceutical agents and functional organic materials.[1] The stringent purity requirements for these applications necessitate robust and reproducible purification methodologies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound. It details protocols for recrystallization and flash column chromatography, explains the underlying chemical principles, and offers a logical framework for selecting the most appropriate technique based on impurity profiles and desired purity levels.

Introduction and Physicochemical Profile

This compound (CAS: 79002-39-4) is a crystalline solid whose molecular framework is a key intermediate in the synthesis of various bioactive molecules.[1] Impurities, which may include unreacted starting materials, reaction byproducts, or residual solvents, can significantly impact the yield, stereoselectivity, and biological activity of subsequent synthetic steps. Therefore, achieving high purity (>99%) is often a critical, non-negotiable prerequisite for its use in drug discovery and development pipelines.[2]

A thorough understanding of the compound's physicochemical properties is the foundation for developing any purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₅NO[1][3][4]
Molecular Weight 143.14 g/mol [3][4][5]
Appearance White to light yellow crystalline powder[1][5]
Melting Point 84 °C[3][6]
Boiling Point 260.8 °C (Predicted)[3]
Solubility Profile Insoluble in water; Miscible with benzene, petroleum ether, alcohol, and ether.[7] Generally soluble in moderately polar to polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone).
Chemical Structure
alt text
PubChem CID: 2795184

Strategic Approach to Purification

The choice of purification method is dictated by the nature and quantity of impurities, the scale of the purification, and the target purity level. Common impurities often arise from the synthesis itself, such as a Rosenmund-von Braun reaction using a bromo-benzofuran precursor, which may leave unreacted starting materials or copper salts.[5]

The following decision-making framework can guide the selection of an optimal purification strategy.

Purification_Strategy start Crude this compound purity_check Assess Impurity Profile (TLC, ¹H NMR, LC-MS) start->purity_check recrystallization Recrystallization purity_check->recrystallization  Crude Purity >90%  Impurities have different  solubility profiles chromatography Flash Column Chromatography purity_check->chromatography  Complex mixture or  impurities with similar  polarity (Rf ~0.1-0.5) final_product Pure Product (>99%) recrystallization->final_product chromatography->recrystallization  Further polishing needed chromatography->final_product

Diagram 1: Decision matrix for selecting a purification method.

Protocol I: Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids, leveraging the principle that the solubility of a compound in a solvent increases with temperature.[8] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either fully soluble or insoluble at all temperatures.

Rationale and Solvent System Selection

Given this compound's solid nature and melting point of 84°C, recrystallization is an excellent first choice, particularly for removing minor impurities.[3][6] A mixed-solvent system often provides the fine-tuning needed for optimal crystal growth.[9]

  • Primary Solvent (Good Solvent): A solvent that readily dissolves the compound when hot. Examples include Isopropanol (IPA), Ethanol, or Ethyl Acetate.

  • Anti-Solvent (Poor Solvent): A solvent in which the compound is poorly soluble, even when hot. This solvent must be miscible with the primary solvent. Examples include Hexanes, Heptane, or deionized water.

A recommended starting system is Isopropanol/Hexane or Ethyl Acetate/Hexane .

Step-by-Step Protocol
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., Isopropanol) and heat the mixture to a gentle boil while stirring. Continue adding the solvent dropwise until all the solid has just dissolved.[10] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing yield.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, boil for 2-3 minutes, and perform a hot filtration through a fluted filter paper to remove the carbon and any insoluble impurities.

  • Crystallization: Add the anti-solvent (e.g., Hexane) dropwise to the hot solution until a faint, persistent cloudiness (turbidity) is observed. Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (Hexane) to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Confirm purity via melting point analysis; a sharp melting range close to 84°C indicates high purity.

Troubleshooting Recrystallization
IssuePotential CauseRecommended Solution
Oiling Out Compound's melting point is lower than the solvent's boiling point; solution is too concentrated.Add more primary solvent. Reheat to dissolve the oil, then cool more slowly. Consider a lower-boiling point solvent system.
No Crystals Form Solution is not supersaturated; cooling is too rapid.Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal. Evaporate some solvent and re-cool.
Poor Recovery Too much solvent was used; compound has significant solubility at low temperatures.Concentrate the filtrate by evaporation and attempt a second crystallization. Re-evaluate the solvent system.

Protocol II: Flash Column Chromatography

Flash column chromatography is the preferred method for separating complex mixtures or compounds with impurities of similar polarity.[11] It utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate components based on their differential adsorption to the silica surface.[12]

Rationale and System Selection
  • Stationary Phase: Silica gel, 230-400 mesh, is the standard for flash chromatography due to its high surface area and resolving power.[13]

  • Mobile Phase (Eluent): The choice of eluent is critical and is determined by preliminary Thin Layer Chromatography (TLC). The goal is to find a solvent system where the this compound has an Rƒ value of approximately 0.3 .[13] A gradient of Hexane/Ethyl Acetate is a versatile starting point. A typical gradient might be from 95:5 to 80:20 (Hexane:EtOAc).

Workflow and Protocol

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Determine Eluent, Rf ~0.3) column_packing 2. Pack Column (Slurry or Dry Pack with Silica Gel) tlc->column_packing sample_prep 3. Prepare Sample (Dissolve in min. solvent or dry load) column_packing->sample_prep loading 4. Load Sample onto Column sample_prep->loading elution 5. Elute with Mobile Phase (Apply pressure) loading->elution collection 6. Collect Fractions elution->collection frac_analysis 7. Analyze Fractions by TLC collection->frac_analysis pooling 8. Combine Pure Fractions frac_analysis->pooling evaporation 9. Evaporate Solvent pooling->evaporation

Diagram 2: Standard workflow for flash column chromatography purification.

Step-by-Step Protocol
  • TLC Analysis: Spot the crude material on a silica gel TLC plate and elute with various Hexane:Ethyl Acetate ratios (e.g., 9:1, 8:2, 7:3). Identify the system that provides an Rƒ of ~0.3 for the target compound.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel using either a dry packing or slurry packing method.[12][13] Equilibrate the packed column by passing 2-3 column volumes of the initial, least polar eluent through it.

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent. Carefully apply the solution to the top of the silica bed. Expert Tip: For compounds with limited solubility in the eluent, "dry loading" is superior. Dissolve the crude material in a volatile solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to dryness. The resulting free-flowing powder is then carefully added to the top of the column.[13]

  • Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. Begin collecting fractions immediately.

  • Fraction Analysis: Systematically spot collected fractions onto TLC plates, elute, and visualize (e.g., under UV light) to identify which fractions contain the pure product.

  • Recovery: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Verification

Post-purification, the integrity of the compound must be rigorously verified.

  • Melting Point: A sharp, un-depressed melting point at or near 84°C is a strong indicator of high purity.

  • TLC: A single spot on a TLC plate developed with an appropriate solvent system.

  • HPLC: Provides quantitative purity data. A reverse-phase HPLC method can be developed using an acetonitrile/water mobile phase.[14]

  • ¹H NMR Spectroscopy: Confirms the chemical structure and detects proton-containing impurities. The absence of signals corresponding to starting materials or solvents confirms purity.

Conclusion

The successful purification of this compound is achievable through the systematic application of either recrystallization or flash column chromatography. For materials that are already substantially pure (>90%), recrystallization offers an efficient and scalable method for achieving high crystalline purity. For more complex mixtures or for removing impurities with similar physicochemical properties, flash column chromatography provides superior resolving power. The protocols and strategic frameworks presented in this note serve as a validated starting point for researchers to obtain high-purity this compound, ensuring the reliability and success of their downstream applications.

References

Scale-up synthesis of 1-Benzofuran-5-carbonitrile for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial-Scale Synthesis of 1-Benzofuran-5-carbonitrile

Abstract

This compound is a pivotal building block in the synthesis of high-value molecules for the pharmaceutical and fine chemical industries.[1][2] Its versatile benzofuran core and reactive nitrile group make it a sought-after intermediate for drug candidates and functional materials. This document provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. Moving beyond theoretical laboratory procedures, this note details a robust, two-step process optimized for safety, efficiency, and yield on an industrial scale. The protocol emphasizes the rationale behind critical process parameters, rigorous safety protocols for handling cyanide reagents, and detailed analytical methods for quality assurance, ensuring a self-validating and reproducible manufacturing process.

Strategic Approach to Scalable Synthesis

The synthesis of substituted benzofurans can be approached through various modern catalytic methods, including palladium-catalyzed Sonogashira couplings and C-H activation strategies.[3][4][5][6][7] While elegant, these methods can present challenges in scalability regarding catalyst cost, removal, and sensitivity. For a robust industrial process, a more classical and reliable pathway is often preferred.

This guide employs a two-step sequence that prioritizes operational simplicity, cost-effective reagents, and high-throughput potential:

  • Synthesis of 5-Bromo-1-benzofuran: An essential intermediate is first prepared via a Perkin-type cyclization, a well-established and scalable reaction.

  • Aromatic Nucleophilic Substitution (Cyanation): The bromo-intermediate undergoes a Rosenmund–von Braun reaction with copper(I) cyanide. This method is a proven industrial strategy for the introduction of a nitrile group onto an aromatic ring. A general procedure for this type of reaction has been previously reported.[8]

This strategic choice mitigates the risks associated with complex catalysis and provides a clear, high-yielding path to the target molecule.

Process Workflow and Logic

The overall manufacturing process is designed as a linear sequence from starting materials to the final, quality-controlled product. The workflow emphasizes critical control points for ensuring reaction completion, impurity removal, and operator safety.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A Starting Materials (4-Bromosalicylaldehyde, Ethyl chloroacetate) B Step 1: Perkin-type Reaction (Base-mediated Condensation & Cyclization) A->B C Work-up & Isolation (Quench, Extraction, Wash) B->C D Purification (Recrystallization) C->D E Intermediate QC (5-Bromo-1-benzofuran) D->E F Intermediate & Reagents (5-Bromo-1-benzofuran, Copper(I) Cyanide) E->F Proceed if specs met G Step 2: Cyanation Reaction (Rosenmund-von Braun) F->G H Work-up & Isolation (Quench, Filtration, Extraction) G->H I Purification (Recrystallization) H->I J Final Product QC (this compound) I->J

Caption: Overall workflow for the two-part synthesis of this compound.

Detailed Synthesis Protocols

Part A: Synthesis of 5-Bromo-1-benzofuran (Intermediate)

This protocol describes the synthesis of the key bromo-intermediate required for the final cyanation step.

3.1. Reagents and Equipment

  • Reagents: 4-Bromosalicylaldehyde, Ethyl chloroacetate, Potassium carbonate (anhydrous, powdered), N,N-Dimethylformamide (DMF).

  • Equipment: Jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

3.2. Step-by-Step Procedure

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Charging Reagents: Charge the reactor with N,N-Dimethylformamide (DMF). Begin agitation and add 4-Bromosalicylaldehyde followed by powdered Potassium Carbonate.

  • Substrate Addition: Slowly add Ethyl chloroacetate to the stirring mixture. An exotherm is expected; control the addition rate to maintain the internal temperature below 50°C.

  • Reaction: Heat the reaction mixture to 100-110°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.

  • Work-up: Cool the mixture to room temperature. Slowly quench the reaction by pouring it into a separate vessel containing ice water. A precipitate will form.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a wash with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.

  • Drying & Purification: Dry the crude product under vacuum. The 5-Bromo-1-benzofuran can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Part B: Scale-up Synthesis of this compound

This protocol details the conversion of the intermediate to the final product. Extreme caution must be exercised due to the use of a highly toxic cyanide reagent.

3.1. Reagents and Equipment

  • Reagents: 5-Bromo-1-benzofuran, Copper(I) Cyanide (CuCN), N-Methyl-2-pyrrolidone (NMP, anhydrous).

  • Equipment: Jacketed glass reactor (as above), dedicated cyanide handling area, and appropriate personal protective equipment (PPE).

3.2. Step-by-Step Procedure

  • Reactor Setup & Inerting: Set up the reactor in a designated and restricted area. Purge the system thoroughly with nitrogen. An inert atmosphere is crucial to prevent side reactions.

  • Charging Reagents: Under positive nitrogen pressure, charge the reactor with N-Methyl-2-pyrrolidone (NMP). Add 5-Bromo-1-benzofuran and stir until fully dissolved.

  • Cyanide Addition: Add Copper(I) Cyanide portion-wise. This is a solid addition; use appropriate powder handling techniques to avoid dust generation.

  • Reaction: Heat the reaction mixture to 150-160°C. The mixture will become a dark, thick slurry. Maintain vigorous stirring for 12-18 hours. Monitor reaction completion by HPLC analysis.

  • Work-up: Cool the reactor to 80-90°C. Prepare a quench solution of aqueous ferric chloride in a separate, well-ventilated vessel. The ferric chloride complexes with excess cyanide, aiding in its decomposition and removal.

  • Quenching: Under vigorous stirring, slowly transfer the hot reaction mixture into the ferric chloride solution. This step is exothermic and may release gases; ensure adequate ventilation and control the addition rate.

  • Isolation and Extraction: After the quench is complete, add an appropriate organic solvent (e.g., Toluene or Ethyl Acetate) to the mixture and stir. Filter the mixture to remove solid copper salts. Separate the organic layer from the aqueous layer. Extract the aqueous layer multiple times with the organic solvent to maximize product recovery.

  • Washing: Combine the organic extracts and wash sequentially with dilute aqueous ammonia (to remove residual copper), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound, a solid, is best purified by recrystallization from a solvent such as isopropanol or ethanol to yield a white to light yellow crystalline powder.[2][8]

Critical Process Parameters and Data

Effective scale-up requires precise control over key parameters. The following table summarizes the optimized conditions for this protocol.

ParameterPart A: Intermediate SynthesisPart B: Final Product SynthesisRationale & Key Insights
Key Reagents 4-Bromosalicylaldehyde5-Bromo-1-benzofuran, CuCNUtilizing a bromo-intermediate is a standard, cost-effective approach for large-scale cyanation reactions.
Solvent DMFNMPHigh-boiling polar aprotic solvents are required to achieve the necessary reaction temperatures and dissolve reagents.
Temperature (°C) 100 - 110150 - 160Sufficient thermal energy is required to overcome the activation energy for both the cyclization and cyanation steps.
Reaction Time (h) 4 - 612 - 18Reaction times are optimized for full conversion and should be confirmed by in-process controls (e.g., HPLC).
Typical Yield 75 - 85%80 - 90%High yields are achievable with careful control of temperature and moisture.
Final Purity (by HPLC) >98%>99.5%Purity is achieved through effective work-up and final recrystallization.

Mandatory Safety Protocols: Handling Cyanide

Working with copper(I) cyanide necessitates strict adherence to safety protocols.[9] The cyanide ion is a potent and rapidly acting toxin.[9]

  • Designated Area: All handling of cyanide salts must occur in a designated, restricted-access area equipped with an emergency cyanide exposure kit.[10]

  • Ventilation: All operations, including weighing and transfer, must be performed in a certified chemical fume hood or a closed-system reactor to prevent inhalation of dust or potential hydrogen cyanide gas.

  • Personal Protective Equipment (PPE): Minimum PPE includes a lab coat, chemical-resistant gloves (double gloving is recommended), and safety glasses with side shields.[9][10] A face shield should be worn when handling solutions where splashing is possible.[11]

  • Incompatible Materials: Keep all acids and acidic solutions strictly separate from cyanide work areas. Cyanide salts react with acid to produce highly toxic hydrogen cyanide gas.[12][11]

  • Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be collected in clearly labeled, sealed containers. Cyanide waste must be quenched and neutralized using an appropriate method (e.g., treatment with sodium hypochlorite solution under basic pH) before disposal as hazardous waste.[13]

  • Emergency Response: In case of exposure, immediately remove the affected person from the area, remove contaminated clothing, and flush affected skin or eyes with water for at least 15 minutes.[10][13] Call emergency services immediately and inform them of a cyanide exposure.[10]

Analytical Quality Control (QC)

To ensure the final product meets industrial specifications, a suite of analytical tests must be performed. The logical flow of this process ensures that identity, purity, and quality are confirmed before release.

G A Final Crystalline Product B Visual Inspection (Appearance, Color) A->B C Melting Point Analysis (Expected: ~84°C) A->C D Chromatographic Purity (HPLC/UPLC) A->D E Identity Confirmation (FTIR Spectroscopy) A->E F Structural Verification (¹H and ¹³C NMR) A->F G Final Certificate of Analysis (CoA) B->G If all specs pass C->G If all specs pass D->G If all specs pass E->G If all specs pass F->G If all specs pass

Caption: Quality control workflow for final product validation.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying any impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is typically effective.[14]

  • Melting Point: A sharp melting point is indicative of high purity. The expected melting point for this compound is approximately 84°C.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the absence of isomeric impurities.

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups, most notably the characteristic strong absorbance of the nitrile (C≡N) group around 2220-2230 cm⁻¹.

By implementing this comprehensive application note, researchers and drug development professionals can confidently scale the synthesis of this compound, ensuring a high-quality, efficient, and safe industrial process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BFCN-2026-01

Version: 1.0

For Internal and External Research Use Only

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Benzofuran-5-carbonitrile. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its synthesis, while achievable through established methods, can present challenges in achieving high yields and purity. This guide focuses on the prevalent Rosenmund-von Braun reaction and offers insights into potential pitfalls and optimization strategies.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during the synthesis of this compound, particularly when using the Rosenmund-von Braun reaction, which typically involves the reaction of 5-bromo-1-benzofuran with copper(I) cyanide.[2]

Low or No Product Yield

Question: My reaction yield for this compound is consistently low (or I'm not getting any product). What are the likely causes and how can I improve it?

Answer:

Low yields in the Rosenmund-von Braun synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Reagent Quality and Stoichiometry:

  • Copper(I) Cyanide (CuCN): The quality of CuCN is paramount. It is susceptible to oxidation and should be a fine, white to off-white powder. If it appears green or blue, it may be contaminated with copper(II) salts, which are detrimental to the reaction. Consider purifying the CuCN or using a fresh bottle from a reliable supplier.

  • Stoichiometry: An excess of CuCN is typically required to drive the reaction to completion. A common starting point is 1.5 to 3 equivalents of CuCN relative to the 5-bromo-1-benzofuran.[2]

2. Reaction Conditions:

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are standard for this reaction to ensure the reactants remain in solution at the required high temperatures.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Temperature: The Rosenmund-von Braun reaction requires high temperatures, typically in the range of 130-200 °C.[2][3] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of the starting material or product.

  • Reaction Time: These reactions are often slow and may require extended heating (12-24 hours).[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

3. Catalyst Deactivation (for Palladium-Catalyzed Alternatives):

If you are attempting a palladium-catalyzed cyanation, the cyanide ion can act as a poison to the palladium catalyst by strongly binding to the metal center and inhibiting its catalytic activity.[4]

Experimental Protocol: Rosenmund-von Braun Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

  • Materials:

    • 5-bromo-1-benzofuran

    • Copper(I) cyanide (CuCN)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Nitrogen or Argon gas

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add 5-bromo-1-benzofuran (1.0 eq).

    • Add copper(I) cyanide (1.5 - 3.0 eq).

    • Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).

    • Purge the flask with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 130-150 °C with vigorous stirring under a positive pressure of inert gas.

    • Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

    • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

    • Proceed with the workup and purification as described in the "Purification Challenges" section.

Table 1: Troubleshooting Low Yields

Potential Cause Recommended Action Rationale
Poor quality CuCNUse fresh, high-purity CuCN.Copper(II) impurities can lead to side reactions and lower yields.
Insufficient CuCNIncrease the stoichiometry of CuCN to 2-3 equivalents.Drives the equilibrium towards product formation.
Inadequate TemperatureEnsure the reaction temperature is maintained at 130-150 °C.The reaction has a high activation energy.
Presence of WaterUse anhydrous solvent and flame-dried glassware.Water can react with the reagents and intermediates.
Incomplete ReactionIncrease reaction time and monitor by TLC.The reaction can be slow to reach completion.

Workflow for Troubleshooting Low Yields

G start Low Yield of this compound reagent_quality Check Quality of CuCN and Solvent start->reagent_quality stoichiometry Verify Stoichiometry of CuCN (1.5-3 eq) reagent_quality->stoichiometry If reagents are good temperature Confirm Reaction Temperature (130-150 °C) stoichiometry->temperature If stoichiometry is correct time Monitor Reaction Over Time (12-24h) temperature->time If temperature is optimal workup Optimize Workup and Purification time->workup If reaction goes to completion yield_improved Yield Improved workup->yield_improved

Caption: Decision tree for troubleshooting low yields.

Impurity Profile and Purification Challenges

Question: I have a complex mixture of products and starting material. How can I effectively purify this compound?

Answer:

Purification of this compound from the crude reaction mixture often requires careful workup and column chromatography.

1. Workup Procedure:

  • The crude reaction mixture will contain insoluble copper salts. A common workup involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and filtering to remove the solids.

  • Washing the organic layer with an aqueous solution of ferric chloride or ammonia can help to remove residual copper salts. However, be cautious as ammonia can potentially react with the nitrile group under certain conditions. A thorough wash with brine is also recommended.

2. Column Chromatography:

  • Stationary Phase: Silica gel is the standard stationary phase for the purification of this compound.

  • Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point for TLC analysis and column chromatography is a mixture of hexanes and ethyl acetate. A common eluent system is in the range of 9:1 to 4:1 hexanes:ethyl acetate.[5] The optimal ratio should be determined by TLC analysis of your crude mixture.

  • Visualization: The product and many aromatic impurities can be visualized under UV light (254 nm).

Common Impurities:

  • Unreacted 5-bromo-1-benzofuran: This is a common impurity if the reaction does not go to completion. It is generally less polar than the product and will elute first in normal-phase chromatography.

  • Hydrolyzed product (1-Benzofuran-5-carboxylic acid): If water is present in the reaction, the nitrile can be hydrolyzed to the corresponding carboxylic acid. This impurity is significantly more polar and will have a much lower Rf value on TLC.

  • Side products from decomposition: At high temperatures, decomposition of the starting material or product can lead to a variety of byproducts, which may appear as a smear on the TLC plate.

Table 2: Column Chromatography Parameters

Parameter Recommendation Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most organic purifications.
Mobile Phase Hexanes:Ethyl Acetate (9:1 to 4:1)Optimize based on TLC of the crude mixture.
Loading Dry loading or minimal solventTo ensure good separation.
Detection UV light (254 nm)For visualizing aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the Rosenmund-von Braun synthesis of this compound?

A1: Yields can vary significantly based on the specific conditions and scale of the reaction. Literature reports for analogous reactions suggest that yields can range from moderate to good (50-80%). However, without careful optimization, lower yields are not uncommon.

Q2: Are there higher-yielding alternatives to the Rosenmund-von Braun reaction?

A2: Yes, palladium-catalyzed cyanation reactions can be a viable alternative and may offer higher yields and milder reaction conditions. These reactions typically use a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a phosphine ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). These methods often have a broader functional group tolerance but can be more expensive and require careful exclusion of oxygen.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of spectroscopic techniques is essential for confirming the structure and purity of your product.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence and connectivity of the protons on the benzofuran ring system.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbons and confirm the presence of the nitrile carbon.

  • MS (Mass Spectrometry): This will confirm the molecular weight of the compound. The expected molecular weight for C₉H₅NO is approximately 143.14 g/mol .[6]

  • IR (Infrared) Spectroscopy: A strong, sharp peak in the region of 2220-2240 cm⁻¹ is characteristic of a nitrile (C≡N) stretch.

Table 3: Spectroscopic Data for this compound (Reference)

Technique Expected Features
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm.
¹³C NMR Aromatic carbons and a nitrile carbon signal around 118-120 ppm.
MS (EI) Molecular ion peak (M⁺) at m/z = 143.
IR Strong C≡N stretch at ~2230 cm⁻¹.

Q4: What are the key safety precautions when working with cyanides?

A4: Copper(I) cyanide and other cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid contact with acids, as this will generate highly toxic hydrogen cyanide (HCN) gas. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to your institution's safety protocols.

Reaction Mechanism Visualization

G cluster_0 Rosenmund-von Braun Reaction 5-Bromo-1-benzofuran 5-Bromo-1-benzofuran Intermediate [Benzofuran-Cu-CN-Br] Complex 5-Bromo-1-benzofuran->Intermediate + CuCN CuCN CuCN This compound This compound Intermediate->this compound Reductive Elimination CuBr CuBr Intermediate->CuBr

Caption: Simplified mechanism of the Rosenmund-von Braun reaction.

References

Technical Support Center: Synthesis of 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Benzofuran-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common challenges, with a focus on troubleshooting and minimizing side reactions to improve yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Its preparation, while achievable through several synthetic routes, is often plagued by side reactions that can significantly impact the efficiency of the synthesis and the purity of the final product. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating these common issues.

Logical Flow for Troubleshooting Synthesis

Below is a generalized workflow for diagnosing and resolving issues encountered during the synthesis of this compound.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Potential Causes & Solutions cluster_3 Action A Reaction Analysis (TLC, LC-MS, NMR) B Low or No Product A->B C Multiple Spots / Impurities A->C D Incomplete Reaction? - Increase Temp/Time - Check Reagent Activity B->D E Starting Material Degradation? - Use Milder Conditions - Check Reagent Purity B->E F Nitrile Hydrolysis? - Use Anhydrous Conditions - Avoid Strong Acid/Base C->F G Decarboxylation? - Lower Reaction Temp - Modify Catalyst C->G H Other Side Products? - Re-evaluate Route - Optimize Stoichiometry C->H I Optimize Reaction Conditions D->I E->I F->I J Purify Mixture (Column, Recrystallization) F->J G->I G->J H->I H->J

Caption: General troubleshooting workflow for synthesis issues.

Troubleshooting Guide: Common Problems and Solutions

This section is structured in a question-and-answer format to directly address specific experimental issues.

Question 1: My reaction yield is very low, or I'm not forming any product. What are the likely causes?

Answer: Low or no yield is a common but frustrating issue. The cause can typically be traced back to reaction conditions or reagent quality. Let's break down the possibilities.

  • Cause A: Incomplete Cyclization Many syntheses of benzofurans involve an intramolecular cyclization step. For instance, a common route involves the cyclization of a 2-(cyanophenoxy)acetic acid derivative.[3] If this cyclization is incomplete, you will predominantly recover your starting material or an uncyclized intermediate.

    • Troubleshooting Steps:

      • Temperature & Reaction Time: Ensure your reaction is heated to the specified temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.

      • Dehydrating Agent/Catalyst: In routes that require dehydration (e.g., using acetic anhydride), ensure the reagent is fresh and anhydrous. Old or improperly stored reagents can be inactive.

  • Cause B: Degradation of Starting Materials or Product Benzofuran rings and nitrile groups can be sensitive to overly harsh conditions.

    • Troubleshooting Steps:

      • Thermal Stability: If the reaction requires high temperatures, consider if your starting materials are stable under those conditions. A lower-temperature method, perhaps using a different catalyst system, might be necessary. Some modern methods utilize palladium or copper catalysts that can operate under milder conditions.[4][5]

      • Reagent Purity: Impurities in starting materials (e.g., residual acid or base) can catalyze decomposition pathways. Always use purified, well-characterized starting materials.

Question 2: My main product is contaminated with significant impurities. What are these side products and how can I avoid them?

Answer: The formation of byproducts is the most frequent challenge. The structure of this compound makes it susceptible to specific side reactions, primarily hydrolysis of the nitrile and decarboxylation of intermediates.

  • Side Product A: 1-Benzofuran-5-carboxylic acid and/or 1-Benzofuran-5-carboxamide (from Nitrile Hydrolysis) This is the most common side reaction. The cyano group (-C≡N) can be hydrolyzed to a carboxamide (-CONH₂) and further to a carboxylic acid (-COOH) in the presence of water, especially under acidic or basic conditions.[6][7][8]

    Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

    G R-C#N R-C#N R-C#N-H+ R-C#N-H+ R-C#N->R-C#N-H+ + H+ R-C(OH2+)=NH R-C(OH2+)=NH R-C#N-H+->R-C(OH2+)=NH + H2O R-C(OH)=NH R-C(OH)=NH R-C(OH2+)=NH->R-C(OH)=NH - H+ R-C(=O)-NH2 R-C(=O)-NH2 R-C(OH)=NH->R-C(=O)-NH2 Tautomerization Amide Product Amide Product R-C(=O)-NH2->Amide Product Further Hydrolysis Further Hydrolysis R-C(=O)-NH2->Further Hydrolysis R-COOH R-COOH Further Hydrolysis->R-COOH +H3O+, Δ

    Caption: The mechanism of acid-catalyzed nitrile hydrolysis.

    Preventative Measures:

    • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Control pH: If the reaction requires an acid or base, use the mildest conditions possible. For example, use a non-aqueous acid source or a hindered organic base instead of strong mineral acids or hydroxides.

    • Work-up Procedure: During the aqueous work-up, keep the temperature low and minimize the contact time with acidic or basic aqueous layers. Neutralize the solution promptly.

  • Side Product B: 1-Benzofuran (from Decarboxylation) If your synthesis proceeds through an intermediate containing a carboxylic acid group, such as 2-(4-cyano-2-formylphenoxy)acetic acid, this group can be lost as CO₂ at elevated temperatures, especially in the presence of certain catalysts.[3] This would lead to the formation of the parent 1-benzofuran ring without the desired 5-carbonitrile substituent.

    Mechanism of Decarboxylation during Cyclization:

    G cluster_0 Intermediate cluster_1 Desired Pathway cluster_2 Side Reaction Pathway A Precursor with -COOH and -CHO groups B Cyclization to form Benzofuran ring A->B Desired Cyclization (e.g., Ac2O) C Decarboxylation (-CO2) A->C High Temp (Δ) D Undesired Product (e.g., 1-Benzofuran) C->D

    Caption: Competing pathways of cyclization vs. decarboxylation.

    Preventative Measures:

    • Temperature Control: This is the most critical factor. Run the reaction at the lowest possible temperature that still allows for efficient cyclization.

    • Solvent Choice: The choice of solvent can influence the rate of decarboxylation. High-boiling, polar aprotic solvents may sometimes promote this side reaction.

Common Impurity Molecular Weight Key Analytical Features (¹H NMR / IR)
This compound 143.14 g/mol [2]¹H NMR: Aromatic protons + distinct benzofuran protons. IR: Strong C≡N stretch (~2220-2240 cm⁻¹).
1-Benzofuran-5-carboxylic acid 162.14 g/mol ¹H NMR: Broad singlet for -COOH proton (>10 ppm). IR: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹). No C≡N peak.
1-Benzofuran-5-carboxamide 161.16 g/mol ¹H NMR: Two broad singlets for -NH₂ protons. IR: N-H stretches (~3100-3500 cm⁻¹), C=O stretch (~1650 cm⁻¹). No C≡N peak.

Frequently Asked Questions (FAQs)

Q1: What are some reliable starting points for the synthesis of this compound?

A1: A frequently cited and robust method starts from 4-hydroxybenzonitrile. The general sequence is:

  • Formylation: Introduction of a formyl (-CHO) group ortho to the hydroxyl group.

  • O-Alkylation: Reaction with an α-haloacetate (e.g., ethyl chloroacetate) to form an ether linkage.

  • Saponification: Hydrolysis of the ester to the corresponding carboxylic acid.

  • Cyclization: Dehydrative cyclization, often using acetic anhydride and a base like sodium acetate, to form the benzofuran ring.

Q2: How can I best purify the final product away from the carboxylic acid or amide impurities?

A2: Purification is critical and can often exploit the different chemical properties of the product and byproducts.

  • Protocol: Purification by Column Chromatography

    • Adsorbent: Silica gel (230-400 mesh) is standard.

    • Solvent System Selection: Use TLC to find an optimal solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The desired nitrile product is significantly less polar than the carboxylic acid or amide impurities.

    • Elution: Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. The this compound should elute first, followed by the more polar impurities.

    • Fraction Collection: Collect fractions and analyze them by TLC to pool the pure product.

  • Acid/Base Extraction: If the primary impurity is the carboxylic acid, you can dissolve the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral nitrile product remains in the organic layer. Caution: This risks hydrolysis of the nitrile if contact time is long or the base is too strong.

Q3: What are the critical parameters I must control throughout the synthesis?

A3: To maximize success, pay close attention to the following:

  • Atmosphere: Use an inert atmosphere (N₂ or Ar) for moisture-sensitive steps and any steps involving organometallic reagents (e.g., palladium catalysts).

  • Temperature: Strict temperature control is vital to prevent decomposition and side reactions like decarboxylation.

  • Reagent Quality: Always use pure, dry reagents and solvents. The success of many organic reactions is dictated by the quality of the materials used.

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction's progress with an appropriate technique like TLC or LC-MS to determine the optimal endpoint.

References

Technical Support Center: Optimization of Reaction Conditions for 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Benzofuran-5-carbonitrile. As a critical heterocyclic scaffold, benzofuran and its derivatives are foundational in numerous natural products and pharmaceutical agents, exhibiting a wide array of biological activities.[1][2] this compound, specifically, serves as a valuable building block in the synthesis of more complex molecules.[3]

Achieving an efficient, high-yielding, and clean synthesis requires careful optimization of reaction parameters. This document provides a comprehensive troubleshooting guide in a question-and-answer format, detailed experimental protocols, and data-driven insights to navigate the common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related derivatives. The advice provided is grounded in established synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-free approaches.

Q1: What are the most common synthetic strategies for preparing the benzofuran core, and which are applicable to this compound?

A1: The construction of the benzofuran ring system is well-established, with several robust methods available. The choice depends on the availability of starting materials and the desired substitution pattern. Key strategies include:

  • Palladium-Catalyzed Reactions: This is a highly versatile and widely used approach.

    • Sonogashira Coupling followed by Cyclization: This is one of the most powerful methods, typically involving the coupling of a 2-halophenol with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4][5][6][7] The resulting 2-(1-alkynyl)phenol intermediate then undergoes intramolecular cyclization to form the benzofuran ring.

    • C-H Activation/Oxidation: Newer methods involve the direct coupling of phenols or hydroxystyrenes with various partners through palladium-catalyzed C-H activation, offering an atom-economical alternative.[8][9]

    • Enolate Arylation: A one-pot process involving the palladium-catalyzed arylation of ketone enolates with o-halophenols can provide differentially substituted benzofurans.[10]

  • Iodocyclization Reactions: This strategy involves the reaction of functionalized alkynes, such as ortho-alkynylphenols, with an iodine source. The reaction proceeds through an electrophilic cyclization to yield 3-iodobenzofurans, which can be further functionalized.[11][12]

  • Transition-Metal-Free Synthesis: Certain benzofuran derivatives can be synthesized without transition metals, for instance, by reacting a 2-fluorobenzonitrile with a hydroxyketone in the presence of a strong base like Cesium Carbonate (Cs₂CO₃).[13]

For this compound, a common route involves starting with a suitably substituted phenol, such as 4-hydroxy-3-iodobenzonitrile, and coupling it with an acetylene equivalent. Alternatively, a pre-formed 5-halo-benzofuran can be converted to the nitrile via a cyanation reaction, such as a Rosenmund–von Braun reaction using copper(I) cyanide (CuCN).[14]

Q2: My reaction yield is consistently low. What are the most critical parameters to investigate for optimization?

A2: Low yields are a common challenge and can often be rectified by systematically optimizing several key parameters.

  • Catalyst System: In palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and ligand is crucial. For Sonogashira couplings, a copper(I) co-catalyst (e.g., CuI) is essential.[7] Ensure the catalyst is active and not poisoned.

  • Base Selection: The base plays a critical role in both the coupling and cyclization steps. Inorganic bases like Cs₂CO₃, K₂CO₃, and K₃PO₄ are often effective.[13] Organic bases such as triethylamine (Et₃N) are standard for Sonogashira conditions.[7] The strength and solubility of the base can significantly impact the reaction rate and selectivity.

  • Solvent Choice: The solvent must be able to dissolve the reactants and catalyst system. Common choices include DMF, DMSO, THF, and toluene.[13][14] The poor solubility of some substituted 2-iodophenols can be a limiting factor, requiring careful solvent screening.[15]

  • Temperature and Reaction Time: These parameters are interdependent. Monitor the reaction by TLC or LC-MS to avoid prolonged heating, which can lead to byproduct formation or decomposition. Microwave irradiation has been shown to shorten reaction times and, in some cases, improve yields by minimizing side product formation.[4][10]

  • Atmosphere: Many palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is standard practice.[7][14]

Q3: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are the likely side reactions and how can they be minimized?

A3: Side product formation is a key challenge in optimizing benzofuran synthesis. Common culprits include:

  • Alkyne Homocoupling (Glaser Coupling): In Sonogashira reactions, the terminal alkyne can couple with itself to form a diyne byproduct. This can be minimized by using an inert atmosphere, ensuring the purity of the copper co-catalyst, and sometimes by the slow addition of the alkyne to the reaction mixture.

  • Formation of 3H-Benzofurans: This can occur when the cyclization of the 2-iodophenol intermediate proceeds inefficiently, particularly in one-pot, three-component syntheses.[4][15] Careful optimization of the catalyst, base, and reaction sequence is required to favor the desired 2,3-disubstituted benzofuran pathway.

  • Polymerization: Starting materials or reactive intermediates can polymerize under harsh conditions (e.g., high temperature, prolonged reaction time).[16] Using milder conditions or ensuring the reaction is stopped once the starting material is consumed can mitigate this.

  • Incomplete Cyclization: The 2-(1-alkynyl)phenol intermediate may fail to cyclize completely. The cyclization step can be promoted by heat or by adjusting the acidity/basicity of the medium post-coupling. Some protocols call for an acid workup (e.g., with TFA) to ensure complete ring closure.[10]

Q4: The final purification of this compound is difficult. What purification strategies are most effective?

A4: Effective purification is essential for obtaining the desired product with high purity. This compound is a white to light yellow crystalline solid (M.P. 84 °C)[3][14], which lends itself to several techniques.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves quenching the reaction, diluting with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂), washing with water and/or brine to remove inorganic salts and highly polar solvents like DMF, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and concentrating under reduced pressure.[7][14]

  • Flash Column Chromatography: This is the most common method for purifying organic compounds.[17] For this compound, silica gel is the standard stationary phase. The mobile phase (eluent) should be optimized using Thin Layer Chromatography (TLC). A good starting point is a gradient of hexane and ethyl acetate.[14]

  • Crystallization/Recrystallization: Given its solid nature, recrystallization is a powerful technique for achieving high purity.[17] The crude solid obtained after chromatography can be dissolved in a minimum amount of a hot solvent (or solvent mixture) and allowed to cool slowly, whereupon pure crystals of the product should form.

Data Presentation & Optimization Tables

Effective optimization requires a systematic approach. The following tables provide a framework for troubleshooting and a summary of typical conditions.

Table 1: Troubleshooting Guide for Low Yield or Impure Product

SymptomPossible CauseSuggested Solution
No or Low Conversion Inactive catalystUse fresh palladium catalyst and CuI; ensure an inert atmosphere.
Incorrect solvent or baseScreen different solvents (DMSO, DMF, Toluene) and bases (Cs₂CO₃, K₂CO₃, Et₃N).[13]
Low reaction temperatureGradually increase the temperature or consider microwave heating.[4]
Poor solubility of starting materialScreen solvents to ensure all reactants are in solution at the reaction temperature.[15]
Multiple Byproducts Alkyne homocouplingEnsure rigorous exclusion of oxygen; consider slow addition of the alkyne.
Reaction run for too longMonitor the reaction by TLC/LC-MS and stop it upon consumption of the limiting reagent.
Suboptimal conditionsRe-evaluate the base, solvent, and temperature combination.
Product is an Oil/Gummy Presence of solvent residue (DMF/DMSO)Ensure thorough removal during aqueous workup; perform multiple washes.
Impurities preventing crystallizationPurify thoroughly by column chromatography before attempting crystallization.

Table 2: Example Optimization of Reaction Conditions for Benzofuran Synthesis (Based on a model reaction of 2-fluorobenzonitrile and 1-hydroxypropan-2-one)[13]

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃DMSORoom TempN.D.
2K₃PO₄DMSORoom TempN.D.
3KOHDMSORoom Temp65
4t-BuOKDMSORoom Temp71
5Cs₂CO₃ DMSO Room Temp 76
6Cs₂CO₃CH₃CNRoom Temp55
7Cs₂CO₃THFRoom Temp43
8Cs₂CO₃DMFRoom Temp68

N.D. = Not Detected. This data highlights that the combination of a strong inorganic base (Cs₂CO₃) and a polar aprotic solvent (DMSO) was optimal for this specific transformation.

Experimental Protocols & Methodologies

The following are generalized, step-by-step protocols for common synthetic routes. Note: These are representative examples and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [7]

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and condenser, add the 2-iodophenol derivative (1.0 mmol), (PPh₃)PdCl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry Nitrogen or Argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford the pure benzofuran product.

Protocol 2: Cyanation of 5-Bromobenzofuran using CuCN (Rosenmund–von Braun Reaction) [14]

  • Reaction Setup: In a round-bottom flask, combine 5-bromobenzofuran (1.0 mmol) and copper(I) cyanide (CuCN, 3.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL).

  • Inert Atmosphere: Purge the flask with Nitrogen.

  • Reaction: Heat the mixture to 130 °C (or reflux) and stir for 12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with CH₂Cl₂ (20 mL). Stir for 1 hour.

  • Filtration: Filter the mixture to remove insoluble copper salts.

  • Washing: Wash the filtrate extensively with 5% brine (5 x 10 mL) to remove DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent on a rotary evaporator.

  • Purification: Purify the resulting crude material by flash column chromatography to afford this compound.

Visualization of Workflows and Logic

Visual diagrams can clarify complex experimental processes and troubleshooting logic.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification start Starting Materials (e.g., 2-Iodophenol, Alkyne) setup Reaction Setup (Flask, Catalyst, Solvent) start->setup inert Establish Inert Atmosphere (N2/Ar) setup->inert reaction Heating & Stirring (Reflux / RT) inert->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final Pure Product (this compound) purify->final

Caption: General experimental workflow for benzofuran synthesis.

G start Low Reaction Yield check_conversion Is starting material being consumed? (TLC) start->check_conversion no_conversion Problem: Reaction Not Initiating check_conversion->no_conversion No yes_conversion Problem: Competing Side Reactions or Product Decomposition check_conversion->yes_conversion Yes sol_catalyst Solution: - Check catalyst activity - Ensure inert atmosphere - Verify temperature no_conversion->sol_catalyst sol_byproducts Solution: - Lower temperature - Reduce reaction time - Screen different base/solvent - Check for alkyne homocoupling yes_conversion->sol_byproducts

Caption: Troubleshooting decision tree for low product yield.

References

Troubleshooting purification of 1-Benzofuran-5-carbonitrile by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the chromatographic purification of 1-Benzofuran-5-carbonitrile. This guide is tailored for researchers, scientists, and professionals in drug development, offering targeted troubleshooting advice and frequently asked questions to navigate the complexities of purifying this heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound using chromatography?

A1: The main hurdles in purifying this compound stem from its physicochemical properties. Key challenges include:

  • Co-eluting Impurities: Synthetic byproducts or unreacted starting materials with similar polarities can co-elute with the target compound, leading to impure fractions.[1]

  • Poor Solubility: The compound may have limited solubility in standard non-polar solvents used for column loading, complicating the application of the sample to the stationary phase.[1]

  • Moderate Polarity: The presence of both the benzofuran ring and the polar nitrile group gives the molecule a moderate polarity. This can lead to either strong retention on silica gel if the mobile phase is not polar enough, or rapid elution with the solvent front if it is too polar, making the "sweet spot" for separation narrow.

  • Potential for Degradation: While generally stable, some benzofuran derivatives can be sensitive to heat or prolonged exposure to acidic or basic conditions, which might be encountered during purification.[1][2]

Q2: What is a good starting point for a mobile phase system in normal-phase (silica gel) chromatography?

A2: A classic and effective starting point is a binary mixture of a non-polar solvent and a moderately polar solvent.[1][3] A common choice is a gradient of ethyl acetate in hexanes or petroleum ether.[4][5][6][7] Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation with Thin Layer Chromatography (TLC).[8][9]

Q3: Can reverse-phase chromatography be used for this compound purification?

A3: Yes, reverse-phase (RP) chromatography is a viable, and often high-resolution, alternative.[1][10] For RP-HPLC, a C18 column is the most common choice.[11][12] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[10][13] This technique separates compounds based on hydrophobicity, which can be advantageous for separating polar impurities.

Q4: My compound is not visible on the TLC plate under UV light. What should I do?

A4: While many benzofuran derivatives are UV-active, if your compound lacks a strong chromophore, visualization can be challenging.[1] In such cases, you can use staining agents. A potassium permanganate stain is often effective for identifying benzofuran derivatives.[14]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the chromatographic purification of this compound.

Issue 1: Poor Separation or Co-elution of Impurities

Problem: The target compound is eluting with one or more impurities, resulting in overlapping spots on TLC or broad, impure peaks in column chromatography.

Probable Cause Proposed Solution & Rationale
Inappropriate Mobile Phase Polarity Systematically vary the solvent ratio. If using a hexane/ethyl acetate system, try decreasing the polarity (less ethyl acetate) to increase the retention of all compounds and potentially improve separation. Conversely, a slight increase in polarity might help separate your compound from less polar impurities. The goal is to find a solvent system that yields a retention factor (Rf) of 0.2-0.4 for your target compound on TLC for optimal column separation.
Insufficient Selectivity of the Solvent System Introduce a third solvent. Adding a small amount of a solvent with different properties, such as dichloromethane or toluene, can alter the interactions between the analytes, the stationary phase, and the mobile phase, thereby improving selectivity.[1] For instance, the pi-pi stacking interactions offered by toluene can be beneficial for separating aromatic compounds.[15]
Stationary Phase is Not Optimal Consider an alternative stationary phase. If silica gel fails to provide adequate separation, alumina (acidic, neutral, or basic) can offer different selectivity.[1] For very challenging separations, switching to reverse-phase chromatography with a C18 or Phenyl-Hexyl stationary phase is a powerful strategy.[1][16]
Poor Column Packing Repack the column carefully. An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure the silica gel is a uniform slurry and is packed without air bubbles.[17]
Issue 2: The Compound is Stuck at the Origin (Baseline) of the TLC/Column

Problem: The this compound does not move from the point of application on the TLC plate or the top of the column.

Probable Cause Proposed Solution & Rationale
Mobile Phase is Too Non-Polar Increase the polarity of the eluent. The nitrile group and the oxygen of the furan ring make the molecule polar enough to strongly adsorb to the silica gel. A significant increase in the proportion of the polar solvent (e.g., ethyl acetate) is necessary to overcome these interactions and induce elution.
Compound is Insoluble in the Mobile Phase Test the solubility of your crude product. Ensure your compound is soluble in the chosen mobile phase. If not, you may need to add a co-solvent in which the compound is more soluble, or switch to a different solvent system altogether.[18]
Possible Interaction with Acidic Silica Add a modifier to the mobile phase. If you suspect your compound is basic and interacting strongly with the acidic silica surface, adding a small amount (0.1-1%) of a base like triethylamine to the mobile phase can neutralize the active sites on the silica and improve elution.
Issue 3: The Compound Elutes Too Quickly (With the Solvent Front)

Problem: The this compound moves with the solvent front on the TLC plate or elutes in the first few fractions from the column, indicating minimal interaction with the stationary phase.

Probable Cause Proposed Solution & Rationale
Mobile Phase is Too Polar Decrease the polarity of the eluent. A high concentration of the polar solvent in your mobile phase will compete effectively with your compound for the active sites on the silica gel, leading to rapid elution. Reduce the proportion of the polar solvent (e.g., ethyl acetate) to increase retention.
Overloading of the Column Reduce the amount of sample loaded. Loading too much crude material onto the column can saturate the stationary phase, preventing proper interaction and causing the compound to travel with the solvent front.

Experimental Protocols

Protocol 1: Analytical Thin Layer Chromatography (TLC) for Method Development
  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot a small amount onto the TLC plate baseline.

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with the solvent vapors.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp at 254 nm. If necessary, use a potassium permanganate dip to stain the plate.

  • Optimization: Adjust the mobile phase composition to achieve an Rf value of approximately 0.2-0.4 for the this compound spot.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation: Select a column of appropriate size. Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[17]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase as determined by TLC. Collect fractions and monitor their composition by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute the this compound.

  • Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

Visualizations

Troubleshooting Workflow for Chromatography

TroubleshootingWorkflow start Start Purification tlc Run Analytical TLC start->tlc rf_check Is Rf of Target between 0.2 and 0.4? tlc->rf_check adjust_polarity Adjust Mobile Phase Polarity rf_check->adjust_polarity No column_chrom Perform Column Chromatography rf_check->column_chrom Yes adjust_polarity->tlc separation_check Good Separation? column_chrom->separation_check problem_node Identify Problem separation_check->problem_node No combine_fractions Combine Pure Fractions separation_check->combine_fractions Yes stuck_at_origin Stuck at Origin problem_node->stuck_at_origin No Movement co_elution Co-elution problem_node->co_elution Poor Resolution solvent_front Runs with Front problem_node->solvent_front Rf ~ 1.0 increase_polarity Increase Polarity stuck_at_origin->increase_polarity change_solvent Change Solvent System (e.g., add DCM/Toluene) co_elution->change_solvent decrease_polarity Decrease Polarity solvent_front->decrease_polarity increase_polarity->tlc change_solvent->tlc decrease_polarity->tlc end_node Pure Compound combine_fractions->end_node

Caption: A decision-making workflow for troubleshooting the purification of this compound.

Data Summary Table
PropertyValueSource
Molecular Formula C9H5NOPubChem[19]
Molecular Weight 143.14 g/mol PubChem[19]
Appearance White to light yellow crystalline powderGuidechem[2], ECHEMI[20]
Melting Point 84 °CChemicalBook[21]
Boiling Point 260.8 °C at 760 mmHgECHEMI[20]
Solubility Sparingly soluble in waterGuidechem[2]
XLogP3 2PubChem[19]
Topological Polar Surface Area 36.9 ŲPubChem[19]

References

Stability issues and degradation of 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzofuran-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: My sample of this compound has changed color over time. What could be the cause?

A change in color, often to a yellowish or brownish hue, can be an indicator of degradation. This may be due to exposure to light, air (oxidation), or trace impurities that catalyze decomposition. It is crucial to store the compound in a tightly sealed container, protected from light, and in a cool, dry place.

Q2: I am observing a new, more polar spot on my TLC plate after a reaction. Could this be a degradation product?

Yes, a more polar spot is a common sign of degradation. The nitrile group of this compound can hydrolyze to a carboxylic acid or an amide, both of which are significantly more polar. Additionally, cleavage of the furan ring can introduce polar functional groups like hydroxyls and carbonyls.

Q3: What are the primary degradation pathways I should be aware of for this compound?

The two primary points of instability in this compound are the nitrile group and the furan ring.

  • Hydrolysis of the Nitrile Group: The nitrile group (-CN) can be hydrolyzed under both acidic and basic conditions to form a carboxylic acid (-COOH) or an amide (-CONH2) intermediate.[1][2][3]

  • Furan Ring Cleavage: The furan ring is susceptible to cleavage under oxidative conditions.[4][5] Strong acids can also catalyze ring-opening reactions of benzofurans.[6][7]

Q4: What are the recommended storage conditions for this compound?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Issue 1: Unexpected Side Products in Acid-Catalyzed Reactions

Symptoms:

  • Formation of a more polar byproduct observed by TLC or LC-MS.

  • Lower than expected yield of the desired product.

  • The mass of the byproduct corresponds to the addition of one or two water molecules.

Potential Cause: Under acidic conditions, the nitrile group of this compound can undergo hydrolysis to form 1-benzofuran-5-carboxylic acid or the intermediate amide.[1][3][8] The furan ring can also be susceptible to acid-catalyzed cleavage, although this typically requires harsh conditions.[6][9]

Troubleshooting Steps:

  • Control Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to limit the availability of water for hydrolysis.

  • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.

  • Choice of Acid: Consider using a milder Lewis acid instead of a strong Brønsted acid if the reaction chemistry allows.[10]

Issue 2: Degradation During Workup with Basic Solutions

Symptoms:

  • A significant amount of a polar impurity is observed after a basic aqueous workup (e.g., washing with sodium bicarbonate or sodium hydroxide solution).

  • The mass spectrum of the impurity is consistent with 1-benzofuran-5-carboxylic acid or its salt.

Potential Cause: Similar to acidic conditions, basic conditions can promote the hydrolysis of the nitrile group to a carboxylate salt.[1][2][3] This is a common issue during aqueous workups designed to neutralize acidic reaction mixtures or remove acidic byproducts.

Troubleshooting Steps:

  • Use a Milder Base: If possible, use a weaker base for the workup, such as a saturated solution of sodium bicarbonate, and keep the contact time to a minimum.

  • Maintain Low Temperature: Perform the workup at a low temperature (e.g., 0 °C) to slow down the rate of hydrolysis.

  • Avoid Prolonged Contact: Do not let the organic and basic aqueous layers sit in a separatory funnel for an extended period. Separate the layers promptly.

  • Alternative Workup: If the desired product is stable to acidic conditions, consider an acidic workup instead.

Issue 3: Sample Instability During Purification or Analysis

Symptoms:

  • The appearance of new peaks in chromatograms of purified fractions over time.

  • Discoloration of the sample upon standing.

  • Inconsistent analytical results.

Potential Cause: this compound may be susceptible to photodegradation or oxidation, especially if exposed to light and air.[11][12] Certain solvents can also promote degradation.

Troubleshooting Steps:

  • Protect from Light: Conduct purification and store fractions in amber vials or wrap containers with aluminum foil.

  • Use Degassed Solvents: For chromatography and sample preparation, use solvents that have been degassed to remove dissolved oxygen.

  • Solvent Selection: Polar aprotic solvents may offer greater stability for furan derivatives.[13][14] Avoid highly reactive solvents.

  • Prompt Analysis: Analyze purified samples as quickly as possible after isolation. For storage, dissolve in a suitable anhydrous, degassed solvent and store under an inert atmosphere at low temperature.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing stability-indicating analytical methods.[12][15][16][17]

1. Acid Hydrolysis: a. Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M HCl (1:1). b. Heat the solution at 60°C for 24 hours. c. Cool the solution, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase for analysis.

2. Base Hydrolysis: a. Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M NaOH (1:1). b. Keep the solution at room temperature for 24 hours. c. Neutralize with a suitable acid (e.g., 0.1 M HCl) and dilute with mobile phase for analysis.

3. Oxidative Degradation: a. Prepare a solution of this compound (e.g., 1 mg/mL) in acetonitrile. b. Add 3% hydrogen peroxide solution. c. Keep the solution at room temperature for 24 hours, protected from light. d. Dilute with mobile phase for analysis.

4. Thermal Degradation: a. Place a solid sample of this compound in an oven at 80°C for 48 hours. b. Dissolve the stressed sample in a suitable solvent for analysis.

5. Photolytic Degradation: a. Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile) to a light source providing both UV and visible light (e.g., xenon lamp) for a defined period. b. Analyze the solution by a stability-indicating method.

Protocol 2: Analytical Method for Impurity Profiling

A robust analytical method is crucial for separating and quantifying this compound from its potential degradation products.[6][18][19][20]

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar compounds. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should provide good separation of the relatively non-polar this compound from its more polar degradation products like the corresponding carboxylic acid or amide.

IV. Visualizations

Potential Degradation Pathways

G This compound This compound 1-Benzofuran-5-carboxamide 1-Benzofuran-5-carboxamide This compound->1-Benzofuran-5-carboxamide H₂O / H⁺ or OH⁻ (mild) 1-Benzofuran-5-carboxylic acid 1-Benzofuran-5-carboxylic acid This compound->1-Benzofuran-5-carboxylic acid H₂O / H⁺ or OH⁻ (direct) Furan Ring Cleavage Products Furan Ring Cleavage Products This compound->Furan Ring Cleavage Products Oxidizing agents 1-Benzofuran-5-carboxamide->1-Benzofuran-5-carboxylic acid H₂O / H⁺ or OH⁻ (harsh)

Caption: Potential degradation pathways of this compound.

Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Stressed Samples Stressed Samples Acid Hydrolysis->Stressed Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stressed Samples Oxidation Oxidation Oxidation->Stressed Samples Thermal Thermal Thermal->Stressed Samples Photolytic Photolytic Photolytic->Stressed Samples This compound Sample This compound Sample This compound Sample->Acid Hydrolysis This compound Sample->Base Hydrolysis This compound Sample->Oxidation This compound Sample->Thermal This compound Sample->Photolytic Analytical Method (e.g., HPLC) Analytical Method (e.g., HPLC) Stressed Samples->Analytical Method (e.g., HPLC) Data Analysis Data Analysis Analytical Method (e.g., HPLC)->Data Analysis Identify Degradation Products Identify Degradation Products Data Analysis->Identify Degradation Products Determine Degradation Pathways Determine Degradation Pathways Identify Degradation Products->Determine Degradation Pathways Develop Stability-Indicating Method Develop Stability-Indicating Method Determine Degradation Pathways->Develop Stability-Indicating Method

Caption: Workflow for a forced degradation study.

V. Quantitative Data Summary

Stress ConditionTypical Reagents/ConditionsPotential Degradation ProductsExpected Polarity Change
Acid Hydrolysis 0.1 M HCl, 60°C1-Benzofuran-5-carboxylic acid, 1-Benzofuran-5-carboxamideIncreased
Base Hydrolysis 0.1 M NaOH, Room Temp1-Benzofuran-5-carboxylateIncreased
Oxidation 3% H₂O₂, Room TempFuran ring-opened products (aldehydes, carboxylic acids)Increased
Thermal 80°C (solid state)Potential for dimerization or polymerizationVariable
Photolytic UV/Visible lightComplex mixture of photo-oxidation and rearrangement productsVariable

References

Overcoming low reactivity of starting materials for benzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzofuran Synthesis. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with benzofuran synthesis, particularly when dealing with low-reactivity starting materials. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical field experience to help you troubleshoot and optimize your reactions.

This guide is divided into two main sections:

  • --INVALID-LINK--: A problem-oriented section to diagnose and solve specific experimental failures.

  • --INVALID-LINK--: Addressing broader, conceptual questions about strategy and optimization.

Troubleshooting Guide: Overcoming Common Synthesis Failures

This section addresses specific, common problems encountered during benzofuran synthesis in a question-and-answer format.

Question 1: My palladium-catalyzed cyclization of a o-halophenol and a terminal alkyne (Sonogashira coupling followed by annulation) is giving low to no yield. What are the primary causes and how can I fix it?

This is a classic and powerful method for benzofuran synthesis, but its success is highly dependent on several factors. Low yields often trace back to issues with substrate reactivity, catalyst stability, or reaction conditions.

Probable Cause 1: Poor Leaving Group on the Phenol The efficiency of the initial oxidative addition step in the palladium catalytic cycle is critically dependent on the nature of the halide leaving group.

  • Explanation: The rate of oxidative addition typically follows the trend I > Br > OTf >> Cl. Aryl chlorides are significantly less reactive due to the strong C-Cl bond and often require specialized, highly active catalyst systems.

  • Solution:

    • Switch to a More Reactive Halide: If possible, synthesize the corresponding o-iodophenol or o-bromophenol. The higher reactivity often justifies the extra synthetic step.

    • Convert Phenol to a Triflame (OTf): If you are starting with a phenol, converting the hydroxyl group to a triflate is an excellent strategy to enhance reactivity.

    • Use Specialized Catalysts for Aryl Chlorides: If using an o-chlorophenol is unavoidable, employ catalyst systems designed for activating C-Cl bonds. These often involve bulky, electron-rich phosphine ligands like those developed by Buchwald or Fu.[1]

Probable Cause 2: Electron-Poor or Sterically Hindered Substrates Electron-withdrawing groups (EWGs) on the phenol ring can decrease its nucleophilicity, slowing the final cyclization step. Similarly, steric hindrance near the reacting centers can impede catalyst coordination and subsequent reaction steps.

  • Explanation: EWGs reduce the electron density of the phenoxide, making it a weaker nucleophile for the 5-exo-dig cyclization.[2][3] Steric bulk can prevent the catalyst from accessing the reactive sites.

  • Solutions:

    • Stronger Base: Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) to more effectively generate the phenoxide intermediate.

    • Ligand Modification: Switch to a less sterically demanding ligand to facilitate catalyst approach. For sterically hindered substrates, sometimes a ligandless or nanoparticle-based catalyst can be effective.[1]

    • Higher Temperatures/Microwave Irradiation: Increasing the reaction temperature can provide the necessary activation energy to overcome these barriers. Microwave-assisted synthesis is particularly effective for accelerating sluggish reactions, often leading to cleaner products and higher yields in significantly less time.[4][5][6][7]

Probable Cause 3: Catalyst Deactivation or Insufficient Activity The active Pd(0) catalyst can be sensitive to oxidation or can form inactive aggregates.

  • Explanation: The catalytic cycle relies on the regeneration of the Pd(0) species. Inadequate exclusion of oxygen or the presence of oxidizing impurities can lead to the formation of inactive Pd(II) species.

  • Solutions:

    • Ensure Inert Atmosphere: Properly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

    • Add a Co-Catalyst: For Sonogashira-type couplings, the addition of a copper(I) salt (e.g., CuI) is crucial as a co-catalyst to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2][3][8]

    • Use a More Robust Pre-catalyst: Consider using a pre-formed, air-stable palladium pre-catalyst that generates the active Pd(0) species in situ.

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// Edges start -> cause1; start -> cause2; start -> cause3;

cause1 -> sol1a; sol1a -> sol1b [label="Yes"]; sol1a -> sol1c [label="Yes, and must\nuse -Cl"]; sol1a -> sol1d [label="No"];

cause2 -> sol2a; sol2a -> sol2b [label="Yes"]; sol2b -> sol2c; sol2a -> sol2d [label="No"];

cause3 -> sol3a; sol3a -> sol3c [label="Yes"]; sol3a -> sol3b [label="No"]; sol3b -> sol3c; sol3c -> sol3e [label="Yes"]; sol3c -> sol3d [label="No"]; sol3d -> sol3e; } ` Caption: Troubleshooting workflow for low-yielding Pd-catalyzed benzofuran synthesis.

Question 2: I am trying a C-H activation approach to avoid pre-functionalized phenols, but the reaction is sluggish and non-selective. How can I improve this?

Direct C-H activation/annulation is a modern, atom-economical strategy but is often more sensitive to reaction parameters than traditional cross-coupling methods.[9]

Probable Cause 1: Incorrect Catalyst or Oxidant System C-H activation pathways require a specific combination of catalyst and oxidant to function correctly.

  • Explanation: Many C-H activation cycles, such as those involving palladium, proceed through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) manifold where a stoichiometric oxidant is required to regenerate the active catalytic species.[10] The choice of oxidant is crucial for both reactivity and selectivity.

  • Solutions:

    • Catalyst Choice: While palladium (e.g., Pd(OAc)₂) is common, other metals like Rhodium(III) or Copper(II) can be highly effective, sometimes offering complementary reactivity.[2][3]

    • Oxidant Screening: Common oxidants for these reactions include benzoquinone (BQ), Ag₂CO₃, AgOAc, or even O₂ (air). The optimal oxidant is highly substrate-dependent and must be screened. For example, some palladium-catalyzed oxidative cyclizations of ortho-cinnamyl phenols use benzoquinone as an effective oxidant.[1]

    • Use of Directing Groups: If regioselectivity is a problem, consider temporarily installing a directing group on your substrate. While this adds steps, it can precisely direct the C-H activation to the desired position, overcoming inherent electronic biases of the substrate.

Probable Cause 2: Incompatible Solvent or Additives The solvent and additives play a critical role in stabilizing catalytic intermediates and influencing the reaction pathway.

  • Explanation: Acidic or basic additives can dramatically influence the reaction. For instance, some Rh(III)-catalyzed C-H activations require an acetate source (like NaOAc) to facilitate the concerted metalation-deprotonation step. The solvent must be able to dissolve all components and be stable under the oxidative conditions.

  • Solutions:

    • Solvent Screening: Test a range of high-boiling polar aprotic solvents (e.g., DMF, DMAc, DMSO) and non-polar solvents (e.g., toluene, xylene).

    • Additive Screening: Systematically screen acidic additives (e.g., TFA, AcOH) or basic additives (e.g., NaOAc, K₂CO₃). For example, a switch between AgNTf₂ and AcOH as additives in one system directed the reaction towards either benzofurans or chromones.[1]

// Node Definitions sub [label="Unactivated Phenol + Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; cat_ox [label="{ Catalyst (e.g., Pd(OAc)2) | Oxidant (e.g., Ag2CO3) | Ligand/Additive }", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; ch_act [label="C-H Activation\n(ortho-position)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; insertion [label="Alkyne Insertion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclize [label="Reductive Elimination\n/ Annulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod [label="Benzofuran Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; cat_regen [label="Catalyst\nRegeneration", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> ch_act; cat_ox:f0 -> ch_act; ch_act -> insertion; insertion -> cyclize; cyclize -> prod; cyclize -> cat_regen; cat_regen -> ch_act; cat_ox:f1 -> cat_regen; } ` Caption: Simplified workflow for a direct C-H activation/annulation pathway.

Frequently Asked Questions (FAQs)

Q1: Which catalyst system—Palladium, Copper, or Nickel—is best for my benzofuran synthesis?

The optimal catalyst depends heavily on the specific transformation and substrates.

Catalyst SystemPrimary Application / StrengthCommon Weaknesses / Considerations
Palladium (Pd) Highly versatile for cross-coupling (Sonogashira, Heck-type) and C-H activation.[11][12][13] Broad functional group tolerance.Higher cost. Can be sensitive to air and require specific ligands for challenging substrates.[14]
Copper (Cu) Excellent for Sonogashira co-catalysis and certain C-H functionalizations.[2][3] Cost-effective. Can mediate oxidative annulations of phenols with alkynes.[15]Often requires higher temperatures than palladium. Can have a more limited substrate scope for some transformations.
Nickel (Ni) Effective for activating less reactive starting materials like aryl chlorides or ethers.[1][16] Lower cost than palladium.Can be more sensitive to functional groups. Mechanistic understanding is less developed than for palladium.

Q2: My starting phenol is very electron-deficient. Are there alternative strategies to promote cyclization?

Yes. When standard transition-metal-catalyzed methods fail due to poor nucleophilicity of the phenol, consider strategies that do not rely on the phenol acting as a nucleophile in the key ring-forming step.

  • Strategy 1: Intramolecular Wittig-type Reactions: Synthesize an o-acyloxyphenylphosphonium salt. Upon treatment with a base, this generates an ylide that can undergo intramolecular Wittig reaction to form the benzofuran ring. This approach is effective for constructing highly functionalized benzofurans.

  • Strategy 2: Reductive Cyclization: An isocyanide-mediated, palladium-catalyzed reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols can provide 2-substituted benzofurans under mild, air-insensitive conditions.[1]

  • Strategy 3: Metal-Free Oxidative Cyclization: For synthesizing 2-arylbenzofurans from o-hydroxystilbenes (which can be prepared separately), hypervalent iodine reagents like PhI(OAc)₂ can mediate the oxidative cyclization effectively without the need for a transition metal catalyst.[1][9]

Q3: How can I improve the regioselectivity of my reaction when multiple cyclization pathways are possible?

Regioselectivity is a common challenge, especially with unsymmetrical substrates.

  • Ligand Control: The steric and electronic properties of ligands can strongly influence the regiochemical outcome of a reaction.[17] For instance, in a nickel-catalyzed hydroheteroarylation, switching between different phosphite ligands allowed for selective formation of either branched or linear products.[1]

  • Directing Groups: As mentioned in the troubleshooting section, installing a removable directing group can force the reaction to proceed at a specific site.

  • Substrate Modification: Altering the electronic nature of the substrate can favor one pathway over another. For example, placing a bulky group near an undesired reactive site can sterically block it, directing the catalyst to the intended position.

Q4: What are the main benefits of using microwave-assisted synthesis for challenging benzofuran preparations?

Microwave irradiation has become a standard tool for accelerating difficult organic reactions.[4][18]

  • Increased Reaction Rates: Microwaves provide rapid and efficient heating, often reducing reaction times from hours to minutes.[7]

  • Higher Yields and Purity: The short reaction times can minimize the formation of decomposition products and byproducts, leading to cleaner reaction profiles and higher isolated yields.[6]

  • Access to Novel Reactivity: Reactions that do not proceed under conventional heating may become feasible at the higher temperatures and pressures accessible in a sealed microwave vial. This can be particularly useful for activating unreactive substrates.[5]

References

Technical Support Center: Catalyst Selection and Optimization for Benzofuran Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to common challenges encountered during the catalytic formation of the benzofuran ring. Benzofurans are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] The efficiency of their synthesis is critically dependent on the judicious selection and optimization of the catalytic system.

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide

This section addresses common problems encountered during catalytic benzofuran synthesis in a direct question-and-answer format.

Scenario 1: Low to Non-Existent Product Yield

Question: My palladium-catalyzed reaction (e.g., Sonogashira/cyclization of an o-iodophenol and a terminal alkyne) is failing. I'm seeing only starting materials or a complex mixture. What are the likely causes and how can I fix it?

Answer: This is a frequent and multifaceted issue. The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or an inappropriate choice of reagents for your specific substrates. Let's break down the causality and solutions.

1. Catalyst Inactivity or Degradation:

  • Oxidation of Palladium(0): The active Pd(0) species in many catalytic cycles is highly sensitive to oxygen. Inadequate inert atmosphere techniques can lead to its oxidation to the less active Pd(II) state, stalling the reaction.[4]

    • Solution: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are properly degassed before use. Maintain a positive pressure of inert gas throughout the reaction.

  • Ligand Degradation: Phosphine-based ligands, which are commonly used to stabilize the palladium center, are susceptible to oxidation.

    • Solution: Use fresh, high-purity ligands. Store them in a desiccator or, ideally, within a glovebox to minimize exposure to air and moisture.[4]

2. Inappropriate Reaction Conditions:

  • Incorrect Base Selection: The choice of base is critical and substrate-dependent. A common error is using a base that introduces water at high temperatures. For instance, sodium bicarbonate (NaHCO₃) can decompose at temperatures around 100-110°C, producing water that can poison the palladium catalyst.[5]

    • Solution: Switch to an anhydrous base that remains stable at your reaction temperature. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more robust and effective for these couplings.[5] Organic bases such as triethylamine (NEt₃) can also be suitable, sometimes acting as both a base and a solvent.[1][2]

  • Suboptimal Temperature: The reaction may require a specific temperature window. Too low, and the activation energy for a key step (like cyclization) may not be met; too high, and you risk decomposition of substrates, reagents, or the catalyst complex.

    • Solution: Perform a temperature screen. If you observe the formation of the coupled alkyne intermediate but no benzofuran, it's a strong indicator that the temperature is insufficient for the final intramolecular cyclization step.[5] Consider a stepwise approach where the initial coupling is run at a lower temperature, followed by an increase to promote cyclization.

3. Catalyst System Mismatch:

  • Inefficient Catalyst/Ligand Combination: The combination of the palladium precursor (e.g., Pd(OAc)₂, (PPh₃)₂PdCl₂) and the ligand is not a one-size-fits-all solution. The electronic and steric properties of your substrates dictate the optimal choice.

    • Solution: Screen different catalyst systems. For electron-poor substrates, a more electron-rich ligand might be necessary to facilitate oxidative addition. Consider adding a co-catalyst like copper(I) iodide (CuI) for Sonogashira-type reactions, as it facilitates the formation of a copper acetylide intermediate, often improving yields.[1][2][5][6]

Scenario 2: Incomplete Cyclization - Formation of Alkyne Intermediate Only

Question: My reaction between an o-halophenol and an alkyne is successfully forming the coupled 2-alkynylphenol intermediate, but it's not cyclizing to the benzofuran. How can I drive the reaction to completion?

Answer: This is a classic sign that the initial carbon-carbon bond formation (e.g., Sonogashira coupling) is successful, but the subsequent intramolecular C-O bond formation (the cyclization step) is kinetically hindered.

  • Causality: The cyclization step, an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, has its own activation energy barrier. The conditions optimized for the initial coupling may be suboptimal for this final ring-closing step.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: This is the most direct way to overcome the activation barrier for cyclization. After confirming the formation of the intermediate via TLC or LC-MS, consider increasing the temperature by 20-30°C.[5]

    • Change the Base: The basicity can influence the deprotonation of the phenol, which is a prerequisite for the nucleophilic attack. A stronger base might be required to maintain a sufficient concentration of the phenoxide ion needed for cyclization. Switching from K₂CO₃ to a stronger base like Cs₂CO₃ could be effective.

    • Solvent Effects: The polarity of the solvent can influence the rate of the cyclization step. A more polar aprotic solvent like DMF or DMSO might be more effective than less polar options like toluene or dioxane for this step.

    • Consider a Different Catalyst: Some catalytic systems are simply better at promoting the entire domino sequence. For example, certain gold catalysts are exceptionally efficient at catalyzing the cyclization of o-alkynylphenols due to their high carbophilicity.[7][8][9]

Scenario 3: Poor Regioselectivity in Annulation Reactions

Question: I am attempting a synthesis that involves the annulation of a substituted phenol, but I am getting a mixture of regioisomers. How can I improve the selectivity?

Answer: Poor regioselectivity arises when there are multiple potential sites for C-H activation or cyclization that have similar reactivity.

  • Causality: The directing ability of substituent groups on the aromatic ring and the steric environment around the reactive sites are the primary determinants of regioselectivity. The catalyst itself can also play a major role.

  • Optimization Strategies:

    • Leverage Directing Groups: If your substrate design allows, install a strong directing group to favor C-H activation at a specific position. This is a common strategy in palladium-catalyzed C-H functionalization routes.[10][11]

    • Modify Steric Hindrance: Altering the steric bulk of either the catalyst's ligand or the substituents on the starting materials can disfavor reaction at a more hindered site. Screening a panel of phosphine ligands with varying cone angles (e.g., PPh₃ vs. P(t-Bu)₃) can reveal significant effects on regioselectivity.

    • Change the Metal Catalyst: Different metals have distinct mechanistic preferences. For instance, a rhodium-catalyzed reaction may offer a different regiochemical outcome compared to a palladium-catalyzed one for the same substrate due to differences in how they coordinate to the molecule.[1][2]

Frequently Asked Questions (FAQs)

Question 1: How do I choose the right class of metal catalyst (Palladium, Copper, Gold, etc.) for my benzofuran synthesis?

Answer: The choice of metal is a critical first step and depends primarily on the specific bond disconnection you are targeting in your retrosynthetic analysis.

  • Palladium Catalysts are the most versatile and widely used.[2] They are the go-to choice for cross-coupling strategies, such as:

    • Sonogashira/Heck-type reactions: Coupling o-halophenols with alkynes or alkenes, followed by intramolecular cyclization.[1][6][12]

    • C-H Activation/Functionalization: Directly coupling a C-H bond of a phenol with a partner, offering high atom economy.[3][10][11]

  • Copper Catalysts offer a more cost-effective and "greener" alternative to palladium.[13] They are particularly effective for:

    • Ullmann-type couplings: Intramolecular C-O bond formation from o-halobenzyl ketones.[3]

    • Dehydrogenative Coupling: Intramolecular C-O bond formation through C-H/O-H coupling, which avoids the need for pre-halogenated substrates.[1][14]

    • Multi-component reactions: One-pot syntheses involving salicylaldehydes, amines, and alkynes.[1][2]

  • Gold Catalysts are uniquely powerful for reactions involving the activation of alkynes. Their high "carbophilicity" makes them ideal for:

    • Intramolecular Hydroalkoxylation/Cycloisomerization: Extremely efficient cyclization of pre-formed o-alkynylphenols, often proceeding under very mild conditions with low catalyst loadings.[7][8][9][15]

  • Other Metals: Rhodium and Nickel are also employed for specific transformations like C-H activation or reactions with challenging substrates.[1][2] Iron, an earth-abundant metal, is gaining traction for promoting cyclizations.[3][16]

Below is a general decision-making workflow for initial catalyst selection.

G cluster_start Starting Point: Retrosynthetic Disconnection cluster_pathways Primary Synthetic Pathways cluster_catalysts Recommended Catalyst Systems Start Analyze Target Benzofuran & Available Precursors CrossCoupling Pathway A: Cross-Coupling (e.g., o-halophenol + alkyne) Start->CrossCoupling C-C & C-O bond formation CH_Activation Pathway B: Direct C-H Functionalization (e.g., phenol + alkyne) Start->CH_Activation C-H & C-O bond formation Cycloisomerization Pathway C: Cycloisomerization (e.g., pre-formed o-alkynylphenol) Start->Cycloisomerization C-O bond formation only Palladium Start with Palladium (Pd) Often with a Copper (Cu) co-catalyst CrossCoupling->Palladium Palladium_CH Try Palladium (Pd) or Rhodium (Rh) Requires directing groups CH_Activation->Palladium_CH Gold Gold (Au) is highly effective Copper (Cu) or Brønsted Acids are alternatives Cycloisomerization->Gold PalladiumCatalyticCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-I Complex OxAdd->PdII_Aryl Transmetalation Transmetalation (with Cu-Acetylide) PdII_Aryl->Transmetalation PdII_Alkyne Aryl-Pd(II)-Alkyne Complex Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 CoupledProduct Coupled Intermediate (2-Alkynylphenol) RedElim->CoupledProduct ArI o-Iodophenol (Ar-I) ArI->OxAdd Cyclization Intramolecular Cyclization (C-O bond formation) CoupledProduct->Cyclization FinalProduct Benzofuran Cyclization->FinalProduct

References

Workup procedures to remove impurities from 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzofuran-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. Achieving high purity is critical for downstream applications, and this document provides in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Workup & Purification Issues

This section addresses specific problems you may encounter during the isolation and purification of this compound. Each answer provides not only a solution but also a mechanistic explanation for why the problem occurs and why the recommended solution is effective.

Q1: After the reaction workup, my crude product is a dark, oily residue instead of the expected solid. What is the likely cause and how do I fix it?

A1: Root Cause Analysis & Solution

An oily or syrupy consistency in the crude product is almost always due to the presence of high-boiling point residual solvents or unreacted starting materials. In many common syntheses of this compound, particularly those involving cyanation with copper(I) cyanide, Dimethylformamide (DMF) is a common solvent.[1] DMF has a high boiling point (153 °C) and is difficult to remove completely on a rotary evaporator.

Causality: The residual solvent acts as a eutectic contaminant, depressing the melting point of your product (literature m.p. 84 °C) and preventing crystallization.[1]

Recommended Protocol:

  • Azeotropic Removal: Dissolve the oily residue in a minimal amount of a solvent that forms a low-boiling azeotrope with DMF, such as toluene.

  • Rotary Evaporation: Remove the toluene under reduced pressure. This process can be repeated 2-3 times. The toluene helps to "carry over" the residual DMF.

  • High-Vacuum Manifold: For stubborn residues, place the flask on a high-vacuum line for several hours at room temperature or with gentle warming (e.g., 30-40 °C) to remove the last traces of solvent.

  • Precipitation/Trituration: Once the solvent is removed, attempt to induce crystallization by dissolving the residue in a small amount of a hot solvent in which the product has low solubility at room temperature (e.g., dichloromethane) and then adding a co-solvent in which it is insoluble (e.g., hexane or petroleum ether) until turbidity is observed. Cool the mixture to induce precipitation.

Q2: My NMR spectrum shows the expected product peaks, but also a broad singlet around 12-13 ppm and my IR spectrum has a broad stretch from 2500-3300 cm⁻¹. What is this impurity?

A2: Identification and Selective Removal of Carboxylic Acid Impurity

These spectral features are classic indicators of a carboxylic acid, in this case, 1-Benzofuran-5-carboxylic acid . The nitrile group (-C≡N) is susceptible to hydrolysis to a carboxylic acid (-COOH) under either strongly acidic or basic conditions, especially when heated.[2][3] This can occur inadvertently during an aqueous workup if the conditions are not carefully controlled.

Mechanism of Impurity Formation: The hydrolysis proceeds in two stages: first to an amide intermediate, then to the carboxylate salt (under basic conditions) or the carboxylic acid (under acidic conditions).[4][5][6] Vigorous heating with aqueous acid or base during workup will accelerate this unwanted side reaction.

Selective Removal Protocol (Liquid-Liquid Extraction):

This protocol leverages the acidic nature of the impurity to separate it from your neutral product.

  • Dissolution: Dissolve the crude product mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Mild Basic Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Do this 2-3 times.

    • Expert Rationale: Sodium bicarbonate is a weak base, strong enough to deprotonate the carboxylic acid impurity (pKa ~4-5) to form the highly water-soluble sodium carboxylate salt. It is not, however, basic enough to significantly hydrolyze your desired nitrile product at room temperature.

  • Phase Separation: The sodium salt of the carboxylic acid will partition into the aqueous layer, which can then be drained and discarded.

  • Neutralization and Drying: Wash the organic layer with brine to remove residual water and salts.[1] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

The following workflow illustrates the decision-making process for handling common impurities.

G start Crude Product Analysis (TLC, NMR) oily Product is an Oily Residue start->oily Physical State? acid Carboxylic Acid Impurity Detected (NMR/IR) start->acid Spectral Data? baseline Baseline Spot on TLC start->baseline TLC Analysis? solvent_rem Azeotropic Removal of Solvent (e.g., with Toluene) oily->solvent_rem basic_wash Liquid-Liquid Extraction with aq. NaHCO3 acid->basic_wash column Purify via Column Chromatography baseline->column recryst Final Purification: Recrystallization solvent_rem->recryst basic_wash->recryst column->recryst

Caption: Troubleshooting Decision Tree for Product Purification.

Q3: My TLC plate shows a persistent, highly polar spot at the baseline and another spot very close to my product. How should I approach purification?

A3: Advanced Purification Strategy - Column Chromatography

This situation indicates the presence of at least two types of impurities: a very polar one (baseline spot) and one with polarity similar to your product. A simple extraction or recrystallization may not be sufficient. Flash column chromatography is the preferred method here.[7][8][9]

Identifying the Impurities:

  • Baseline Spot: This is likely due to inorganic salts (e.g., copper residues) or the highly polar 1-benzofuran-5-carboxylic acid impurity discussed in Q2.

  • Close-Running Spot: This could be an unreacted starting material (e.g., 5-bromo-1-benzofuran) or a structurally related isomer formed during synthesis.

Step-by-Step Column Chromatography Protocol:

  • TLC Solvent System Optimization: The key to good separation is finding the right mobile phase. The goal is to achieve a retention factor (Rf) of ~0.3-0.4 for your desired product, with clear separation from all other spots.

    • Starting Point: Begin with a non-polar solvent system like Hexane:Ethyl Acetate (9:1).

    • Polarity Adjustment: Gradually increase the polarity by increasing the proportion of ethyl acetate until the desired Rf is achieved. Test various ratios (e.g., 8:2, 7:3).

    • Data Summary:

Solvent System (Hexane:Ethyl Acetate)PolarityTypical Rf for Benzofurans
95:5Low> 0.6 (Runs too fast)
90:10Medium-Low0.4 - 0.6
80:20 Medium 0.2 - 0.4 (Often a good starting point)
70:30Medium-High< 0.2 (Runs too slow)
  • Column Packing: Use silica gel (200-400 mesh is standard). Pack the column using the chosen eluent as a slurry ("wet packing") to avoid air bubbles and channeling, which degrade separation efficiency.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column ("dry loading"). This technique leads to sharper bands and better separation.

  • Elution and Fraction Collection: Run the column, collecting small fractions. Monitor the elution process using TLC to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for obtaining highly pure, crystalline this compound for analytical or biological screening purposes?

A1: For achieving the highest purity (>99.5%), a two-stage purification is recommended: first, flash column chromatography to remove the bulk of impurities, followed by recrystallization of the combined, purified fractions. Recrystallization is exceptionally effective at removing trace impurities and results in a highly ordered crystalline solid, which is ideal for accurate weighing and analysis.[10]

Recrystallization Solvent Selection: The ideal solvent is one in which the compound has high solubility when hot and low solubility when cold.[10]

  • Good Single Solvents: Isopropanol, Ethanol.

  • Good Solvent/Anti-Solvent Systems: Dichloromethane/Hexane, Ethyl Acetate/Petroleum Ether, Acetone/Water.[11][12]

Q2: How can I effectively remove residual copper salts from a cyanation reaction without resorting to column chromatography?

A2: If the primary impurities are copper salts, an aqueous workup with an ammonia solution can be effective.

  • After the reaction, quench the mixture with a solution of aqueous ammonia (e.g., 5-10%).

  • Stir vigorously for 15-30 minutes. Copper(I) and (II) ions form a deep blue, water-soluble tetraamminecopper(II) complex, [Cu(NH₃)₄]²⁺.

  • Extract your product into an organic solvent (e.g., ethyl acetate). The blue copper complex will remain in the aqueous layer.

  • Wash the organic layer several times with water and then brine to remove all traces of ammonia and copper salts before drying and concentrating.

Q3: What analytical techniques should I use to confirm the identity and purity of my final product?

A3: A combination of techniques is essential for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups, especially the sharp C≡N stretch (around 2220-2230 cm⁻¹).

  • Melting Point Analysis: A sharp melting point close to the literature value (84 °C) is a strong indicator of high purity.[1] Impurities will typically cause the melting point to be depressed and broaden.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by calculating the area percentage of the product peak relative to impurity peaks.[7]

The following diagram outlines a standard, robust workflow for the synthesis and purification of this compound.

G cluster_reaction Synthesis cluster_workup Primary Workup cluster_purification Purification cluster_analysis Final Analysis reaction Reaction (e.g., 5-Bromo-1-benzofuran + CuCN) quench Quench Reaction (e.g., with aq. NH4Cl) reaction->quench extract Liquid-Liquid Extraction (e.g., EtOAc / Water) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity & Identity Confirmation (NMR, HPLC, MP) recrystallization->analysis

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Elucidation of 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic analysis for the structural validation of 1-Benzofuran-5-carbonitrile, a significant heterocyclic scaffold in medicinal chemistry and drug development. By presenting a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we offer a robust framework for its unequivocal identification. To underscore the specificity of these analytical methods, we draw a comparative analysis with its positional isomer, 1-Benzofuran-6-carbonitrile, highlighting the subtle yet critical differences in their spectral data that allow for unambiguous structural assignment.

Introduction

This compound (Figure 1) is a member of the benzofuran family, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1] The precise substitution pattern on the benzofuran core is critical to its biological function, necessitating accurate and reliable methods for structural confirmation. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture and confirm the identity and purity of such compounds. This guide is intended for researchers, scientists, and drug development professionals who rely on rigorous analytical data for the advancement of their work.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

Spectroscopic Validation Workflow

The unequivocal structural determination of an organic molecule like this compound relies on a synergistic approach where data from various spectroscopic techniques are integrated. Each technique provides a unique piece of the structural puzzle.

Figure 2. Experimental workflow for the spectroscopic validation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, a detailed picture of the molecular structure can be constructed.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) is typically used to obtain singlets for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

¹H NMR Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show five signals in the aromatic region, corresponding to the five protons on the benzofuran ring system.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.95s-
H-27.74d2.2
H-6, H-77.65-7.47bs-
H-36.84d2.2
Table 1: Experimental ¹H NMR Data for this compound in CDCl₃.

Causality Behind the Assignments:

  • The downfield singlet at 7.95 ppm is assigned to H-4, which is deshielded by the anisotropic effect of the adjacent cyano group and lacks ortho- or meta-coupling partners.

  • The protons of the furan ring, H-2 and H-3, appear as doublets with a characteristic small coupling constant (J ≈ 2.2 Hz), which is typical for protons on a furan ring.

  • The broad singlet integrating to two protons in the range of 7.65-7.47 ppm corresponds to the remaining two protons on the benzene ring, H-6 and H-7. The complexity of this signal is due to their mutual coupling and potential long-range couplings.

¹³C NMR Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon atoms and their chemical environment.

CarbonChemical Shift (δ, ppm)
C-7a157.0
C-3a153.9
C-2147.2
C-6128.5
C-4127.1
C-7112.5
C-3107.4
C-5106.6
-C≡N119.0
Table 2: Experimental ¹³C NMR Data for this compound in CDCl₃.

Expert Insights:

  • The presence of nine distinct signals confirms the nine unique carbon atoms in the molecule.

  • The quaternary carbons C-7a and C-3a, which are part of the ring fusion, appear at downfield chemical shifts.

  • The carbon of the nitrile group (-C≡N) is typically observed around 119.0 ppm.

  • The chemical shifts of the protonated carbons are consistent with their positions in the aromatic system.

Comparative Analysis: this compound vs. 1-Benzofuran-6-carbonitrile

The ¹H NMR spectrum of the isomeric 1-Benzofuran-6-carbonitrile provides a clear distinction.

Figure 3. Structural comparison of this compound and 1-Benzofuran-6-carbonitrile.
CompoundH-4H-7H-2H-5H-3
This compound 7.95 (s)7.65-7.47 (bs)7.74 (d)-6.84 (d)
1-Benzofuran-6-carbonitrile 7.83-7.81 (m)7.83-7.81 (m)7.69 (d)7.50 (dd)6.87-6.86 (m)
Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) for this compound and 1-Benzofuran-6-carbonitrile.

The most striking difference is the disappearance of the sharp singlet for H-4 in the 6-cyano isomer. Instead, the protons on the benzene ring of 1-Benzofuran-6-carbonitrile exhibit a more complex set of multiplets due to their different coupling patterns. This direct comparison unequivocally validates the position of the nitrile group.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected FT-IR Absorptions for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2220 - 2260Medium to Strong
C=C (Aromatic)1500 - 1600Medium
C-O-C (Ether)1000 - 1300Strong
=C-H (Aromatic)3000 - 3100Medium
Table 4: Predicted FT-IR Absorption Bands for this compound.

Trustworthiness of Predictions:

  • The C≡N stretching vibration is a highly characteristic and strong absorption, making it a key diagnostic peak for the presence of the nitrile group.

  • The aromatic C=C and =C-H stretching vibrations confirm the presence of the benzene and furan rings.

  • The strong C-O-C stretching band is indicative of the ether linkage within the furan ring.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the GC.

  • Separation: The compound is separated from any impurities on a capillary column.

  • Ionization and Analysis: The eluted compound is ionized (typically by electron impact, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z).

Mass Spectral Analysis of this compound

The mass spectrum of this compound provides crucial information for its identification.

m/zInterpretation
143[M]⁺˙ (Molecular Ion)
115[M - CO]⁺˙
89[M - CO - C₂H₂]⁺
Table 5: Experimental Mass Spectrometry Fragmentation Data for this compound.

Authoritative Grounding in Fragmentation Mechanisms:

  • The molecular ion peak at m/z 143 corresponds to the molecular weight of this compound (C₉H₅NO).

  • A characteristic fragmentation pathway for benzofurans involves the loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to the peak at m/z 115.

  • Subsequent fragmentation can involve the loss of acetylene (C₂H₂), resulting in the ion at m/z 89.

The high-resolution mass spectrum (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition. For C₉H₅NO, the calculated exact mass is 143.0371, and the experimentally found value is 143.0449, which is in close agreement.

Conclusion

The structural elucidation of this compound is definitively achieved through a multi-pronged spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, with the chemical shifts and coupling patterns being particularly sensitive to the substitution pattern, as demonstrated by the comparison with 1-Benzofuran-6-carbonitrile. FT-IR spectroscopy confirms the presence of the key nitrile and benzofuran functional groups. Finally, mass spectrometry validates the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic validation serves as a reliable and essential tool for researchers in the field of medicinal chemistry and drug development, ensuring the integrity of the compounds they work with.

References

A Comparative Guide to the Synthetic Routes of 1-Benzofuran-5-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Benzofuran-5-carbonitrile

This compound is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules.[1] The benzofuran core is present in numerous natural products and approved pharmaceuticals, exhibiting activities ranging from anticancer to antimicrobial.[2] The nitrile functionality at the 5-position serves as a versatile handle for further chemical transformations, allowing for the facile introduction of various pharmacophores. Given its importance, the development of efficient and scalable synthetic routes to this compound is of paramount interest to the scientific community. This guide will compare and contrast three prominent synthetic strategies: Palladium-Catalyzed Sonogashira Coupling, the Intramolecular Wittig Reaction, and the Ullmann Condensation.

Route 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

The Sonogashira coupling, a powerful cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, offers a direct and efficient approach to the benzofuran skeleton.[3][4] This methodology is particularly attractive due to its typically mild reaction conditions and tolerance of a wide range of functional groups.[5]

Reaction Pathway

The synthesis of this compound via this route commences with the Sonogashira coupling of a suitably substituted iodophenol, 4-hydroxy-3-iodobenzonitrile, with a protected alkyne such as trimethylsilylacetylene. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to furnish the desired benzofuran ring system.

A 4-Hydroxy-3-iodobenzonitrile C Sonogashira Coupling (Pd/Cu catalysis) A->C B Trimethylsilylacetylene B->C D 2-((Trimethylsilyl)ethynyl)-4-cyanophenol C->D Formation of C-C bond E Deprotection & Cyclization D->E F This compound E->F Intramolecular alkoxypalladation

Figure 1: Sonogashira coupling and cyclization pathway.

Experimental Data and Performance
ParameterSonogashira Coupling
Starting Materials 4-Hydroxy-3-iodobenzonitrile, Trimethylsilylacetylene
Key Reagents Pd(PPh₃)₂Cl₂, CuI, Et₃N
Solvent THF/DMA
Temperature 80 °C (Flow reactor)
Reaction Time Varies (Flow chemistry offers rapid optimization)
Yield Moderate to high yields have been reported for similar couplings.[6]
Purification Column chromatography
Causality and Mechanistic Insights

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition to the aryl iodide. Concurrently, the copper(I) acetylide is formed, which then transmetalates with the palladium(II) complex. Reductive elimination from the resulting complex yields the coupled product and regenerates the palladium(0) catalyst. The subsequent cyclization is often promoted by a base or can occur thermally, proceeding through a 5-endo-dig cyclization pathway. The use of microwave irradiation has been shown to significantly accelerate this type of transformation.[7]

Advantages and Disadvantages

Advantages:

  • High efficiency and functional group tolerance: The Sonogashira coupling is known for its reliability and compatibility with various functional groups.

  • Convergent synthesis: This route allows for the late-stage coupling of two key fragments.

  • Amenable to modern techniques: The reaction can be effectively performed using flow chemistry and microwave assistance, allowing for rapid reaction optimization and scale-up.[6][7]

Disadvantages:

  • Cost of palladium catalyst: While catalyst loading can often be minimized, the cost of palladium can be a consideration for large-scale synthesis.

  • Potential for homocoupling: Dimerization of the terminal alkyne (Glaser coupling) can be a competing side reaction.

  • Removal of metal contaminants: Thorough purification is required to remove residual palladium and copper from the final product.

Route 2: Intramolecular Wittig Reaction

The Wittig reaction, a Nobel Prize-winning transformation, is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[8] An intramolecular variation of this reaction provides a powerful tool for the construction of heterocyclic rings, including benzofurans.

Reaction Pathway

This synthetic approach begins with the O-alkylation of a phenolic aldehyde, such as 4-hydroxy-3-formylbenzonitrile, with a halo-triphenylphosphonium salt. The resulting phosphonium salt is then treated with a base to generate the ylide in situ, which subsequently undergoes an intramolecular Wittig reaction to form the benzofuran ring.

A 4-Hydroxy-3-formylbenzonitrile C O-Alkylation A->C B Chloromethyltriphenylphosphonium chloride B->C D Phosphonium salt intermediate C->D E Base-mediated ylide formation & Intramolecular Wittig Reaction D->E F This compound E->F Formation of C=C bond and cyclization

Figure 2: Intramolecular Wittig reaction pathway.

Experimental Data and Performance
ParameterIntramolecular Wittig Reaction
Starting Materials 4-Hydroxy-3-formylbenzonitrile, Chloromethyltriphenylphosphonium chloride
Key Reagents Strong base (e.g., NaH, K₂CO₃)
Solvent Aprotic polar solvent (e.g., DMF, THF)
Temperature Varies, often requires heating
Reaction Time Several hours to overnight
Yield Moderate to good yields are typical for intramolecular Wittig reactions.
Purification Column chromatography to remove triphenylphosphine oxide byproduct.
Causality and Mechanistic Insights

The key to this reaction is the formation of the phosphorus ylide. The strong base deprotonates the α-carbon of the phosphonium salt, creating the nucleophilic ylide. This ylide then attacks the proximal aldehyde carbonyl group, forming a betaine or an oxaphosphetane intermediate. The decomposition of this intermediate is driven by the formation of the thermodynamically stable triphenylphosphine oxide, leading to the formation of the carbon-carbon double bond and concomitant cyclization to the benzofuran ring. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Advantages and Disadvantages

Advantages:

  • Readily available starting materials: The required phenolic aldehydes and phosphonium salts are often commercially available or easily prepared.

  • Robust and reliable: The Wittig reaction is a well-established and dependable transformation.

  • Avoids transition metals: This route circumvents the need for expensive and potentially contaminating transition metal catalysts.

Disadvantages:

  • Stoichiometric byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which must be removed during purification.

  • Strong base required: The use of strong bases like sodium hydride may not be compatible with all functional groups.

  • Potential for side reactions: Aldol condensation of the starting aldehyde can be a competing reaction under basic conditions.

Route 3: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[9] It represents a viable, albeit sometimes challenging, approach to the synthesis of benzofuran rings through the formation of a key ether linkage followed by cyclization.

Reaction Pathway

In this strategy, a substituted phenol, such as 4-hydroxybenzonitrile, is coupled with a suitable two-carbon synthon bearing a leaving group and a protected aldehyde, for instance, chloroacetaldehyde diethyl acetal. The resulting ether intermediate is then deprotected and cyclized under acidic conditions to yield the benzofuran core.

A 4-Hydroxybenzonitrile C Ullmann Condensation (Cu catalysis) A->C B Chloroacetaldehyde diethyl acetal B->C D Ether intermediate C->D Formation of C-O bond E Acid-catalyzed deprotection & cyclization D->E F This compound E->F Intramolecular electrophilic substitution

Figure 3: Ullmann condensation and cyclization pathway.

Experimental Data and Performance
ParameterUllmann Condensation
Starting Materials 4-Hydroxybenzonitrile, Chloroacetaldehyde diethyl acetal
Key Reagents Copper catalyst (e.g., CuI, Cu₂O), Base (e.g., K₂CO₃)
Solvent High-boiling polar solvent (e.g., DMF, Pyridine)
Temperature High temperatures (often > 150 °C)
Reaction Time Typically long reaction times (12-24 h)
Yield Can be variable and substrate-dependent.
Purification Column chromatography
Causality and Mechanistic Insights

The Ullmann condensation generally involves the formation of a copper(I) phenoxide in situ. This species then undergoes a nucleophilic substitution reaction with the alkyl halide. The subsequent cyclization is typically an acid-catalyzed intramolecular electrophilic substitution (a form of Friedel-Crafts reaction), where the deprotected aldehyde is attacked by the electron-rich aromatic ring. The high temperatures often required for the Ullmann condensation can be a limitation.

Advantages and Disadvantages

Advantages:

  • Cost-effective catalyst: Copper is significantly less expensive than palladium.

  • Potentially convergent: This route can also be considered convergent.

Disadvantages:

  • Harsh reaction conditions: The high temperatures and long reaction times can limit the functional group tolerance.

  • Variable yields: The success of the Ullmann condensation can be highly dependent on the specific substrates and reaction conditions.

  • Stoichiometric copper: Often, stoichiometric or near-stoichiometric amounts of copper are required, leading to purification challenges.

Comparative Summary and Conclusion

FeatureSonogashira CouplingIntramolecular Wittig ReactionUllmann Condensation
Key Transformation Pd/Cu-catalyzed C-C bond formationP-ylide mediated C=C bond formationCu-catalyzed C-O bond formation
Catalyst Palladium and CopperNone (stoichiometric reagent)Copper
Reaction Conditions Mild to moderateModerate to harsh (strong base)Harsh (high temperature)
Byproducts Metal saltsTriphenylphosphine oxideCopper salts
Key Advantages High efficiency, functional group tolerance, modern techniquesMetal-free, reliableLow-cost catalyst
Key Disadvantages Catalyst cost, metal contaminationStoichiometric byproduct, strong baseHarsh conditions, variable yields
  • The Sonogashira coupling route stands out as a highly efficient and versatile method, particularly well-suited for laboratory-scale synthesis and rapid analogue generation, especially when coupled with modern techniques like flow chemistry or microwave synthesis.

  • The Intramolecular Wittig reaction offers a robust, metal-free alternative, which can be advantageous when metal contamination is a critical concern. However, the need to remove the stoichiometric triphenylphosphine oxide byproduct should be considered.

  • The Ullmann condensation , while being a more classical and potentially cost-effective approach due to the use of a copper catalyst, often suffers from harsh reaction conditions and potentially lower yields, making it less favorable for complex or sensitive substrates.

It is recommended that researchers carefully evaluate these factors and, if necessary, perform small-scale trials to determine the most suitable method for their specific application.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling (Illustrative)

Step 1: Sonogashira Coupling of 4-hydroxy-3-iodobenzonitrile with Trimethylsilylacetylene

To a solution of 4-hydroxy-3-iodobenzonitrile (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (v/v = 2:1) are added Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq). The mixture is degassed and backfilled with nitrogen three times. Trimethylsilylacetylene (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Deprotection and Cyclization to this compound

The purified 2-((trimethylsilyl)ethynyl)-4-cyanophenol from the previous step is dissolved in methanol. Potassium carbonate (K₂CO₃) (2.0 eq) is added, and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford this compound.

Protocol 2: Synthesis of this compound via Intramolecular Wittig Reaction (Illustrative)

Step 1: Synthesis of (4-cyano-2-formylphenoxy)methyltriphenylphosphonium chloride

To a solution of 4-hydroxy-3-formylbenzonitrile (1.0 eq) in anhydrous DMF is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portionwise at 0 °C. The mixture is stirred for 30 minutes, after which chloromethyltriphenylphosphonium chloride (1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is used in the next step without further purification.

Step 2: Intramolecular Wittig Reaction

The crude phosphonium salt from the previous step is dissolved in anhydrous THF. The solution is cooled to 0 °C, and potassium tert-butoxide (1.2 eq) is added portionwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to separate this compound from triphenylphosphine oxide.

Protocol 3: Synthesis of this compound via Ullmann Condensation (Illustrative)

Step 1: Synthesis of 4-((2,2-diethoxyethoxy)methyl)benzonitrile

A mixture of 4-hydroxybenzonitrile (1.0 eq), chloroacetaldehyde diethyl acetal (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq) in pyridine is heated to reflux for 24 hours. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.

Step 2: Cyclization to this compound

The purified ether from the previous step is dissolved in a mixture of acetic acid and concentrated sulfuric acid (10:1). The mixture is heated at 100 °C for 2 hours. After cooling, the reaction is carefully poured into ice water and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

References

The Evolving Landscape of Bioactive Molecules: A Comparative Guide to 1-Benzofuran-5-carbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the benzofuran scaffold has emerged as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2][3][4] Its inherent physicochemical properties and synthetic tractability have made it a cornerstone for medicinal chemists. This guide delves into a comparative analysis of the biological activities of 1-Benzofuran-5-carbonitrile and its structurally diverse derivatives. We will explore how targeted chemical modifications to this core structure can dramatically enhance its therapeutic potential, transforming a simple heterocyclic compound into potent anticancer and antimicrobial agents. Through a synthesis of experimental data and mechanistic insights, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) governing this promising class of molecules.

The Benzofuran Core: A Foundation for Bioactivity

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a common feature in many natural products and synthetic drugs.[1][2][3][4] While the unsubstituted this compound serves as a crucial synthetic intermediate, its intrinsic biological activity is often modest. The true therapeutic potential is unlocked through strategic derivatization, where the addition of various functional groups at different positions of the benzofuran ring system leads to a significant enhancement of its pharmacological properties. This guide will focus on two key areas where these derivatives have shown exceptional promise: oncology and microbiology.

Anticancer Activity: Targeting the Engines of Malignancy

The proliferation of cancer cells is a complex process driven by a symphony of dysregulated signaling pathways. Benzofuran derivatives have demonstrated the ability to interfere with these pathways, inducing cell cycle arrest and apoptosis. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

Structure-Activity Relationship (SAR) in Anticancer Benzofuran Derivatives

The anticancer potency of benzofuran derivatives is intricately linked to the nature and position of their substituents. Halogenation, for instance, has been shown to significantly increase cytotoxicity.[4][5] The introduction of bulky aromatic or heterocyclic moieties can also lead to enhanced activity, likely by facilitating stronger interactions with biological targets.

A critical aspect of SAR is understanding how different functional groups influence the molecule's interaction with specific cellular targets. For example, some benzofuran derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as Aurora B kinase.[6]

Table 1: Comparative Anticancer Activity of this compound Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Parent Scaffold This compoundVariousData not available in reviewed literature-
Derivative A 3-AmidobenzofuranMDA-MB-231 (Breast)3.01[2]
Derivative B 3-AmidobenzofuranHCT-116 (Colon)5.20[2]
Derivative C 3-AmidobenzofuranHT-29 (Colon)9.13[2]
Derivative D Piperazine-based benzofuranA549 (Lung)< 10[2]
Derivative E Piperazine-based benzofuranHeLa (Cervical)< 10[2]
Derivative F Piperazine-based benzofuranSGC7901 (Gastric)< 10[2]
Derivative G Halogenated BenzofuranK562 (Leukemia)5[5]
Derivative H Halogenated BenzofuranHL60 (Leukemia)0.1[5]
Derivative I Benzofuran-N-Aryl Piperazine HybridA549 (Lung)0.12[3]
Derivative J Benzofuran-N-Aryl Piperazine HybridSGC7901 (Gastric)2.75[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow start Start: Seed Cancer Cells treat Treat with Benzofuran Derivatives start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze end End: Cytotoxicity Data analyze->end MIC_Assay_Workflow start Start: Prepare Compound Dilutions inoculate Inoculate with Microbial Suspension start->inoculate incubate Incubate (18-24h) inoculate->incubate observe Observe for Microbial Growth incubate->observe determine_mic Determine MIC observe->determine_mic end End: MIC Value determine_mic->end

References

A Technical Guide to the Structure-Activity Relationship of Benzofuran-5-Carbonitrile Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the benzofuran scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities.[1][2] Its derivatives have shown promise in diverse therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific and promising subclass: benzofuran-5-carbonitrile analogs. By examining the impact of structural modifications on biological activity, particularly in the context of cancer, we aim to furnish a valuable resource for the rational design of novel therapeutic agents.

The Benzofuran-5-Carbonitrile Core: A Strategic Starting Point

The inclusion of a nitrile (cyano) group at the 5-position of the benzofuran ring is not arbitrary. This electron-withdrawing group can significantly influence the molecule's electronic properties, metabolic stability, and potential for specific interactions with biological targets.[2] Our focus will be on elucidating how substitutions at other positions of this core structure modulate its therapeutic potential, primarily as anticancer agents targeting key signaling pathways.

Comparative Analysis of Benzofuran-5-Carbonitrile Analogs: SAR Insights

The following table summarizes the structure-activity relationships of a series of benzofuran-nicotinonitrile derivatives, a class of compounds that incorporates the benzofuran-5-carbonitrile moiety, against various cancer cell lines and the Epidermal Growth Factor Receptor (EGFR) kinase.[4][5] EGFR is a well-validated target in oncology, and its inhibition can disrupt cancer cell proliferation and survival.[4][6]

Table 1: Structure-Activity Relationship of Benzofuran-Nicotinonitrile Analogs [4][5]

Compound IDR Group (at position 2 of Nicotinonitrile)HePG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)EGFR Kinase IC₅₀ (µM)
2 Phenyl16.088.818.36>10
3 4-Chlorophenyl23.6713.8517.280.93
8 4-Hydroxyphenyl58.7613.8538.64>10
10 4-Methoxyphenyl44.7029.5235.17>10
11 3,4,5-Trimethoxyphenyl29.5235.1744.700.81
Gefitinib (Reference Drug)---0.90

Analysis of SAR:

  • Impact of Phenyl Substitution at the Nicotinonitrile Moiety: The nature of the substituent on the phenyl ring at the 2-position of the nicotinonitrile moiety significantly influences both anticancer activity and EGFR inhibition.

  • Halogenation: The introduction of a chlorine atom at the para-position of the phenyl ring (Compound 3 ) leads to a potent EGFR inhibitor (IC₅₀ = 0.93 µM), comparable to the reference drug Gefitinib.[4] This highlights the favorable interaction of the halogenated ring within the EGFR active site.

  • Hydroxylation and Methoxyaltion: The presence of a hydroxyl group (Compound 8 ) or a single methoxy group (Compound 10 ) on the phenyl ring diminishes EGFR inhibitory activity.[4]

  • Trimethoxyphenyl Group: Interestingly, the incorporation of a 3,4,5-trimethoxyphenyl group (Compound 11 ) restores potent EGFR inhibition (IC₅₀ = 0.81 µM).[4] This suggests that the spatial arrangement and electronic properties of multiple methoxy groups can lead to favorable interactions with the target enzyme.

  • Correlation between Anticancer Activity and EGFR Inhibition: While potent EGFR inhibition is observed for compounds 3 and 11 , their cytotoxicity against the tested cancer cell lines does not always directly correlate. This suggests that other mechanisms of action or factors like cell permeability may also contribute to their overall anticancer effects.

Expanding the Target Landscape: Benzofuran Analogs as mTOR Inhibitors

To provide a broader perspective, it is valuable to compare the SAR of benzofuran-5-carbonitrile analogs with other benzofuran derivatives targeting different pathways. The mammalian target of rapamycin (mTOR) is another critical kinase involved in cancer cell growth and proliferation.[7][8][9]

A study on benzofuran derivatives as mTOR inhibitors revealed key structural requirements for activity. While not exclusively focused on the 5-carbonitrile scaffold, the findings offer transferable insights. For instance, the study highlighted the importance of specific substitutions on the benzofuran core for potent mTOR inhibition.[7][8] This underscores the versatility of the benzofuran scaffold and the potential for tuning its selectivity towards different kinase targets through strategic chemical modifications.

Experimental Workflow for Evaluating Biological Activity

To ensure the reliability and reproducibility of SAR studies, a well-defined experimental workflow is crucial. The following diagram and protocol outline a typical process for assessing the anticancer activity of novel benzofuran-5-carbonitrile analogs.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity kinase_assay Kinase Inhibition Assay (e.g., EGFR) cytotoxicity->kinase_assay apoptosis Apoptosis Assay kinase_assay->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle data_analysis data_analysis cell_cycle->data_analysis SAR Analysis

Caption: Experimental workflow for SAR studies of benzofuran-5-carbonitrile analogs.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol describes a standard method for determining the cytotoxic effects of benzofuran-5-carbonitrile analogs on cancer cell lines.[10]

1. Cell Culture:

  • Culture human cancer cell lines (e.g., HePG2, HCT-116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Trypsinize and count the cells.
  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well.
  • Allow the cells to adhere and grow for 24 hours.

3. Compound Treatment:

  • Prepare a stock solution of the benzofuran-5-carbonitrile analog in DMSO.
  • Prepare serial dilutions of the compound in the culture medium.
  • Replace the medium in the 96-well plates with the medium containing different concentrations of the compound.
  • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate the plates for 48-72 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plates for 15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Logical Framework for SAR-Guided Drug Design

The development of potent and selective benzofuran-5-carbonitrile analogs should follow a logical, iterative process.

SAR_Logic A Initial Hit Compound (Benzofuran-5-carbonitrile) B Systematic Modification (e.g., at C2, C3, C7) A->B C Biological Evaluation (Cytotoxicity, Target Inhibition) B->C D SAR Analysis (Identify Key Features) C->D E Lead Optimization (Enhance Potency & Selectivity) D->E Iterative Cycles E->B F Preclinical Candidate E->F

References

A Comparative Guide to the Preclinical Efficacy of Benzofuran-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This guide provides an in-depth, objective comparison of the preclinical performance of a representative benzofuran derivative, the Aurora B kinase inhibitor (2Z)-2-(3,4-dihydroxybenzylidene)-1-benzofuran-3(2H)-one (Compound S6), against both a non-benzofuran inhibitor of the same target and another benzofuran-based agent with a distinct mechanism of action. Supported by experimental data from peer-reviewed studies, this document aims to elucidate the therapeutic potential and mechanistic nuances of this important class of compounds.

Introduction to Benzofurans in Oncology

The benzofuran core, a fusion of benzene and furan rings, is a recurring motif in numerous natural products and synthetic molecules with significant pharmacological properties. In oncology, benzofuran derivatives have emerged as promising candidates due to their ability to modulate a wide array of cellular targets implicated in cancer progression. Their versatility allows for structural modifications that can be fine-tuned to achieve high potency and selectivity against specific cancer-associated proteins.

This guide will focus on a comparative analysis of two distinct benzofuran-based anticancer agents, each with a unique mechanism of action, and their respective non-benzofuran counterparts. This approach is designed to provide a comprehensive understanding of the structure-activity relationships and the therapeutic potential of the benzofuran scaffold.

Part 1: Targeting Aurora B Kinase - A Mitotic Regulator

Aurora B kinase is a key regulator of mitosis, and its overexpression is a common feature in many human cancers, making it an attractive target for cancer therapy.[1] Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately triggering apoptosis in cancer cells.

In Vitro Comparative Analysis: Compound S6 vs. Barasertib

Compound S6, a novel benzofuran derivative, has been identified as a potent and selective inhibitor of Aurora B kinase.[1] To contextualize its performance, we compare its in vitro cytotoxicity against Barasertib (the active form of AZD1152), a well-characterized, non-benzofuran pyrazoloquinazoline Aurora B inhibitor.[2][3][4]

CompoundTargetCell LineCancer TypeIC50 (nM)Reference
Compound S6 Aurora B KinaseHeLaCervical Cancer150[1]
HepG2Liver Cancer250[1]
SW620Colon Cancer300[1]
Barasertib (AZD1152-HQPA) Aurora B KinaseMOLM13Acute Myeloid Leukemia3-40[4][5]
SCLC cell linesSmall Cell Lung Cancer<50 (sensitive lines)[3]
SW620Colorectal CancerNot explicitly stated, but potent inhibition observed[6]

Expert Analysis: The data indicates that both Compound S6 and Barasertib exhibit potent cytotoxic effects against various cancer cell lines. While Barasertib demonstrates remarkable potency in hematological and small cell lung cancer models with IC50 values in the low nanomolar range, the benzofuran derivative Compound S6 shows significant activity against solid tumor cell lines, including cervical, liver, and colon cancer, with IC50 values in the low to mid-nanomolar range. The choice of compound for further development would likely depend on the target cancer type and the desired therapeutic window. The causality behind these experimental choices lies in the fundamental need to establish a compound's intrinsic potency and spectrum of activity across different cancer histotypes.

In Vivo Comparative Efficacy

The ultimate test of a potential anticancer agent lies in its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical in vivo evaluation.

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth InhibitionReference
Compound S6 Nude MiceQGY-7401 (Liver Cancer) XenograftNot specifiedSignificant growth suppression[1]
Barasertib (AZD1152) Immunodeficient MiceHuman Colon, Lung, and Hematologic Tumor Xenografts10-150 mg/kg/day55% to ≥100%[2][4]
Nude MiceSW620 (Colorectal) Xenograft150 mg/kg/day (s.c. infusion)79%[6]

Expert Analysis: Both compounds demonstrate significant in vivo antitumor efficacy. Barasertib has been extensively studied and shows potent tumor growth inhibition across a range of xenograft models. While the specific dosing for Compound S6 was not detailed in the available literature, its ability to suppress liver cancer xenograft growth confirms its in vivo activity and warrants further investigation. These in vivo studies are critical for validating the in vitro findings and assessing the compound's pharmacokinetic and pharmacodynamic properties in a complex biological system.

Part 2: Disrupting the Tumor Vasculature - A Different Approach

Another validated strategy in cancer therapy is to target the tumor's blood supply. Vascular Disrupting Agents (VDAs) cause a rapid shutdown of established tumor blood vessels, leading to extensive tumor necrosis.

In Vitro Comparative Analysis: BNC105 vs. Combretastatin A4

BNC105 is a benzofuran-containing tubulin polymerization inhibitor that acts as a potent VDA.[7] We compare it to Combretastatin A4 (CA-4), a well-known natural product VDA that is not a benzofuran derivative.[8][9][10]

CompoundTargetCell LineCancer TypeIC50 (µM)Reference
BNC105 Tubulin PolymerizationProliferating Endothelial Cells-Highly potent (80-fold more than non-proliferating)[7]
Combretastatin A4 (CA-4) Tubulin PolymerizationHeLaCervical Cancer0.011 (median)[8]
JARChoriocarcinoma100[9]
K562Leukemia0.0048 - 0.046[8]

Expert Analysis: Both BNC105 and Combretastatin A4 demonstrate potent cytotoxic effects, consistent with their mechanism as tubulin polymerization inhibitors. A key finding for BNC105 is its selectivity for proliferating endothelial cells over non-proliferating ones, a desirable characteristic for a VDA that could lead to a wider therapeutic window.[7] Combretastatin A4 shows broad and potent activity against various cancer cell lines. The selection of these compounds for comparison is based on their shared mechanism of action, allowing for an assessment of the benzofuran scaffold's contribution to this therapeutic strategy.

In Vivo Comparative Efficacy

The in vivo efficacy of VDAs is typically assessed by their ability to induce vascular shutdown and subsequent tumor necrosis.

CompoundAnimal ModelTumor TypeDosing RegimenEffectReference
BNC105 Tumor-bearing MiceSolid TumorsNot specified95% vascular disruption at 1/8th of NOAEL; tumor regressions[7]
Combretastatin A4 Phosphate (CA4P) Nude MiceHuman Colorectal Xenograft120 mg/kg (i.p.)50-90% decrease in light emission (vascular perfusion)[11]
SCID MiceWSU-DLCL2 Lymphoma Xenograft800 mg/kg (MTD)Significant antitumor activity and decrease in tumor blood vessels[12]

Expert Analysis: Both BNC105 and the prodrug of Combretastatin A4 (CA4P) exhibit potent vascular-disrupting effects in vivo. BNC105 demonstrates a remarkable therapeutic window, causing significant vascular disruption at a fraction of its no-observed-adverse-effect level (NOAEL).[7] CA4P also shows significant antitumor activity through its anti-vascular effects in various xenograft models.[10][12][13] These in vivo experiments are crucial for demonstrating the functional consequences of tubulin polymerization inhibition on the tumor microenvironment.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are essential.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14][15]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., Compound S6, Barasertib, BNC105, or Combretastatin A4) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Aurora B Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Aurora B kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human Aurora B kinase, a biotinylated peptide substrate, and the test compound at various concentrations in a kinase assay buffer.[16][17]

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a phospho-specific antibody and a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[18]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[19][20][21]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = (width² x length)/2).[19][20]

  • Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., Compound S6 or BNC105P) and a vehicle control according to the specified dosing regimen (e.g., intraperitoneal injection, oral gavage, or subcutaneous infusion).[22]

  • Efficacy Assessment: Monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of the compound.

Visualizing the Mechanisms

To better understand the cellular processes targeted by these benzofuran derivatives and their comparators, the following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 Aurora B Kinase Inhibition Pathway cluster_1 Inhibition Leads To: Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Compound S6 Compound S6 Aurora B Kinase Aurora B Kinase Compound S6->Aurora B Kinase Inhibits Barasertib Barasertib Barasertib->Aurora B Kinase Inhibits Chromosome Segregation Chromosome Segregation Aurora B Kinase->Chromosome Segregation Regulates Cytokinesis Cytokinesis Aurora B Kinase->Cytokinesis Regulates Defective Mitosis Defective Mitosis Aurora B Kinase->Defective Mitosis Proper Cell Division Proper Cell Division Chromosome Segregation->Proper Cell Division Cytokinesis->Proper Cell Division Normal Cell Proliferation Normal Cell Proliferation Proper Cell Division->Normal Cell Proliferation Apoptosis Apoptosis Defective Mitosis->Apoptosis

Caption: Aurora B Kinase Inhibition Pathway

G cluster_0 Vascular Disruption Mechanism cluster_1 Inhibition Leads To: BNC105 BNC105 Tubulin Polymerization Tubulin Polymerization BNC105->Tubulin Polymerization Inhibits Combretastatin A4 Combretastatin A4 Combretastatin A4->Tubulin Polymerization Inhibits Microtubule Formation Microtubule Formation Tubulin Polymerization->Microtubule Formation Essential for Endothelial Cell Cytoskeleton Endothelial Cell Cytoskeleton Microtubule Formation->Endothelial Cell Cytoskeleton Maintains Blood Vessel Integrity Blood Vessel Integrity Endothelial Cell Cytoskeleton->Blood Vessel Integrity Maintains Tumor Blood Supply Tumor Blood Supply Blood Vessel Integrity->Tumor Blood Supply Vascular Shutdown Vascular Shutdown Blood Vessel Integrity->Vascular Shutdown Tumor Necrosis Tumor Necrosis Vascular Shutdown->Tumor Necrosis

Caption: Vascular Disruption Mechanism

G cluster_0 In Vivo Xenograft Workflow Cancer Cell Culture Cancer Cell Culture Cell Implantation\n(Nude Mice) Cell Implantation (Nude Mice) Cancer Cell Culture->Cell Implantation\n(Nude Mice) Tumor Growth Tumor Growth Cell Implantation\n(Nude Mice)->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Group\n(Compound) Treatment Group (Compound) Randomization->Treatment Group\n(Compound) Control Group\n(Vehicle) Control Group (Vehicle) Randomization->Control Group\n(Vehicle) Tumor Measurement Tumor Measurement Treatment Group\n(Compound)->Tumor Measurement Control Group\n(Vehicle)->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: In Vivo Xenograft Workflow

Conclusion

This comparative guide demonstrates the significant potential of benzofuran derivatives as anticancer agents through two distinct mechanisms of action: inhibition of the mitotic regulator Aurora B kinase and disruption of tumor vasculature via tubulin polymerization inhibition. The benzofuran-based Compound S6 shows promising in vitro and in vivo activity as an Aurora B kinase inhibitor, comparable in efficacy to the non-benzofuran compound Barasertib in solid tumor models. Similarly, the benzofuran derivative BNC105 exhibits potent vascular-disrupting properties with a favorable therapeutic window when compared to the non-benzofuran VDA, Combretastatin A4.

The data presented herein, supported by detailed experimental protocols, underscores the importance of the benzofuran scaffold in the design and development of novel cancer therapeutics. Further research into the structure-activity relationships and optimization of pharmacokinetic properties of benzofuran derivatives is warranted to fully realize their clinical potential. This guide serves as a valuable resource for researchers in the field, providing a solid foundation for future investigations into this versatile and promising class of compounds.

References

A Senior Application Scientist's Guide to Benzofuran Synthesis: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzofuran motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and organic electronic materials.[1][2][3][4][5] Its prevalence has driven the development of a vast array of synthetic methodologies. Modern approaches have increasingly shifted from harsh, multi-step classical syntheses to more elegant and efficient catalytic strategies. These methods offer superior control, broader functional group tolerance, and improved atom economy.

This guide provides an in-depth comparative analysis of the leading catalytic systems for benzofuran synthesis. We will dissect the mechanistic underpinnings of palladium, copper, gold, and metal-free approaches, presenting field-proven insights and supporting experimental data to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

Section 1: Palladium-Catalyzed Strategies: The Workhorse of Benzofuran Synthesis

Palladium catalysis is arguably the most versatile and widely employed method for constructing the benzofuran scaffold. Its power lies in its ability to mediate a variety of carbon-carbon and carbon-heteroatom bond formations with high efficiency and predictability.

Mechanistic Principles: Sonogashira Coupling and C-H Activation

The two dominant palladium-catalyzed pathways are the Sonogashira coupling followed by cyclization, and the more recent C-H activation/oxidative annulation routes.

  • Sonogashira/Cyclization Pathway: This is a robust and highly modular approach. It typically involves a three-component, one-pot reaction between an o-iodophenol, a terminal alkyne, and an aryl/vinyl iodide.[6][7] The cycle begins with the palladium(0)-catalyzed coupling of the o-iodophenol and the terminal alkyne. The resulting 2-(1-alkynyl)phenol intermediate then undergoes a subsequent palladium-catalyzed cyclization with the third component to furnish the 2,3-disubstituted benzofuran.[6][8] The use of microwave irradiation can significantly shorten reaction times and improve yields in these processes.[6]

  • C-H Activation/Oxidative Annulation: This modern approach offers increased atom economy by avoiding the need for pre-halogenated phenols. In a key example, readily available phenols are directly coupled with internal alkynes.[1] The mechanism is believed to involve the coordination of palladium to the alkyne, followed by ortho C-H activation of the phenol, migratory insertion, and reductive elimination to form the benzofuran ring.[9][10]

Experimental Data & Performance Comparison
Catalyst SystemKey FeaturesTypical YieldsSubstrate ScopeAdvantagesDisadvantages
Pd(PPh₃)₂Cl₂ / CuI Classic Sonogashira three-component reaction.[6][11][12]60-95%Broad for aryl iodides and terminal alkynes.High modularity, well-established.Requires pre-functionalized o-iodophenols.
Pd(OAc)₂ / Ag₂O Direct C-H activation/oxidative cyclization of 2-hydroxystyrenes and iodobenzenes.[10]70-90%Good for various substituted styrenes.Avoids pre-functionalization of the phenol.Can require specific directing groups or activated substrates.
Pd(OAc)₂ / Ligand Intramolecular enolate arylation with o-bromophenols.[13]50-90%Utilizes readily available ketones.One-pot access to diverse structures.Substrate-dependent efficiency.
Pd Nanoparticles Heterogeneous catalysis for Sonogashira coupling.[14]80-95%Good for various phenols and alkynes.Catalyst recyclability, ambient conditions.Potential for metal leaching.

Catalytic Cycle and Workflow Visualization

Palladium_Catalytic_Cycle cluster_sonogashira Sonogashira Coupling cluster_cyclization Annulation Pd(0)L2 Pd(0)L2 Int1 Pd(II)(Ar)(I)L2 Pd(0)L2->Int1 Oxidative Addition (Ar-I) Int2 Pd(II)(Ar)(Alkyne)L2 Int1->Int2 Transmetalation (Cu-Alkyne) Int2->Pd(0)L2 Reductive Elimination Product1 2-Alkynylphenol Int2->Product1 Int3 Pd(II)-Alkynylphenol Complex Product1->Int3 Coordination Int4 Vinylic Pd(II) Intermediate Int3->Int4 Intramolecular Carbopalladation FinalProduct 2,3-Disubstituted Benzofuran Int4->FinalProduct β-Hydride Elim. or Reductive Elim. Copper_Catalytic_Cycle Phenol Phenol Cu(I)-Phenoxide Cu(I)-Phenoxide Phenol->Cu(I)-Phenoxide + Cu(I) / Base Int1 Vinylic Copper Intermediate Cu(I)-Phenoxide->Int1 + Alkyne (Carbocupration) Int2 Int2 Int1->Int2 Intramolecular Cyclization Product Benzofuran Int2->Product Oxidation [Cu(I) -> Cu(II)]

References

A Senior Application Scientist’s Guide to the Purity Assessment of Synthesized 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous confirmation of a molecule's identity and purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable science. For drug development professionals, an impurity is not just a contaminant—it is an unknown variable with the potential to alter biological activity, introduce toxicity, or compromise the stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized 1-Benzofuran-5-carbonitrile, a pivotal heterocyclic building block in medicinal chemistry.[1][2][3]

Our approach transcends a simple listing of techniques. We will explore the causality behind experimental choices, grounding our protocols in the principles of analytical chemistry and the stringent requirements of regulatory bodies.[4][5] This document is designed to empower researchers to not only execute purity assessments but to strategically select and validate the most appropriate methods for their specific needs.

The Profile of this compound: Understanding the Target

Before delving into analysis, a thorough understanding of the target molecule is paramount. This compound is a solid, aromatic compound whose properties dictate the selection and optimization of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₅NO[1][6][7]
Molecular Weight 143.14 g/mol [6][7][8]
Appearance White to light yellow crystalline powder[1][8]
Melting Point 84 °C[7][8]
Boiling Point 260.8 °C at 760 mmHg (Predicted)[7][8]
Solubility Sparingly soluble in water[1]
Anticipating Impurities: A Synthesis-Forward Approach

The purity profile of a synthesized compound is a direct reflection of its synthetic route. Common methods for synthesizing benzofurans, such as those involving palladium-catalyzed coupling reactions or cyclizations of substituted phenols, can introduce specific impurities.[2][9][10] Potential impurities in a batch of this compound may include:

  • Unreacted Starting Materials: Such as a halogenated phenol precursor or a coupling partner.

  • Reaction Byproducts: Resulting from side reactions or incomplete cyclization.

  • Isomeric Impurities: Positional isomers (e.g., 1-Benzofuran-4-carbonitrile or 1-Benzofuran-6-carbonitrile) can be particularly challenging to separate and identify.[11]

  • Catalyst Residues: Traces of palladium, copper, or other metal catalysts used in the synthesis.[2][12]

  • Residual Solvents: Solvents used during the reaction or purification (e.g., DMF, Toluene).[8]

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these diverse potential contaminants.

Orthogonal Analytical Strategies: A Comparative Framework

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, or orthogonal, approach is essential for a comprehensive assessment. We will compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[13] For a non-volatile, UV-active compound like this compound, Reverse-Phase HPLC with UV detection is the method of choice.

The Causality Behind the Choice: We select Reverse-Phase HPLC because this compound is a moderately polar organic molecule, making it well-suited for partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. UV detection is ideal due to the aromatic nature of the benzofuran ring system, which provides strong chromophores for sensitive detection.[13]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is required.[13]

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 282 nm (A suitable wavelength for carbofuran, a related benzofuran derivative, suggesting good absorbance for the class).[14]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile) in a 100 mL volumetric flask to create a 100 µg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[13]

  • Chromatographic Run (Gradient Elution):

    • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for 3 minutes to re-equilibrate.[13]

  • Data Analysis:

    • Integrate the area of all peaks detected in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through Validation: This protocol must be validated according to ICH guidelines.[5][15] This involves demonstrating its specificity (ability to separate the main peak from expected impurities), linearity over a range of concentrations, accuracy (closeness to the true value), and precision (reproducibility).[4][16][17]

B. Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[18] Given the predicted boiling point and thermal stability of this compound, GC-MS is an excellent orthogonal technique to HPLC. It is particularly adept at identifying residual solvents and low molecular weight byproducts.

The Causality Behind the Choice: GC is chosen for its superior separation efficiency for volatile compounds. Coupling it with a Mass Spectrometer provides definitive identification of separated components based on their mass fragmentation patterns, which can be compared against spectral libraries like NIST for unambiguous identification of impurities.[18][19]

  • System Preparation:

    • GC-MS System: A standard GC system coupled to a mass spectrometer.

    • Column: A low-polarity capillary column, such as a HP-5MS (30 m x 0.25 mm I.D. x 0.25 µm film).[19][20]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate.[18]

  • GC Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 300 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.[21]

    • Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).[18]

    • Calculate purity based on peak area percentage, similar to HPLC.

C. Quantitative NMR (qNMR) Spectroscopy: An Absolute Purity Assessment

While HPLC and GC provide relative purity based on detector response, Nuclear Magnetic Resonance (NMR) spectroscopy can be used as a primary ratio method for determining absolute purity.[22] qNMR is an indispensable tool for certifying reference standards and obtaining a highly accurate purity value that is not dependent on the response factor of impurities.

The Causality Behind the Choice: The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18] By comparing the integral of a specific, well-resolved proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight, the absolute molar quantity, and thus the mass purity, of the analyte can be determined with high precision.[22] 1D and 2D NMR techniques are also the gold standard for unambiguous structural elucidation of the compound and any major impurities.[23][24][25][26]

  • Standard and Sample Preparation:

    • Internal Standard (IS): Choose a certified reference standard with high purity and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

    • Accurately weigh (using a microbalance) approximately 10-15 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh and add approximately 5-10 mg of the internal standard to the same NMR tube.

    • Record the exact masses of both the analyte and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components.

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton to allow for full relaxation and accurate integration. A 90° pulse angle should be used.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound (analyte).

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the Internal Standard

Visualizing the Workflow and Decision Logic

To ensure a systematic and logical approach to purity assessment, the following workflows can be adopted.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic Screening cluster_2 Structural & Absolute Purity Confirmation cluster_3 Final Reporting A Synthesized Batch of This compound B Physical Characterization (Appearance, Melting Point) A->B C HPLC-UV Analysis (Relative Purity, Impurity Profile) B->C D GC-MS Analysis (Volatile Impurities, ID) B->D E NMR Spectroscopy (Structure Confirmation) C->E D->E F Quantitative NMR (qNMR) (Absolute Purity Assay) E->F H Compile Data F->H G Elemental Analysis (Empirical Formula Verification) G->H I Certificate of Analysis (CoA) H->I

Caption: A general workflow for the comprehensive purity assessment of a synthesized chemical entity.

Decision_Framework cluster_outputs A What is the Goal? B Routine QC Check? A->B C Identify Unknown Impurity? A->C D Certify Reference Standard? A->D E Confirm New Molecular Entity? A->E HPLC HPLC-UV (Fast, Quantitative, Routine) GCMS GC-MS (Volatiles, Impurity ID) NMR NMR (Structural ID, Absolute Purity) EA Elemental Analysis (Formula Confirmation) B->HPLC Yes C->GCMS Yes, if volatile HPLC_MS HPLC-MS (Non-volatiles) C->HPLC_MS D->NMR Yes (qNMR) E->NMR Yes (1D/2D) E->EA Yes

Caption: A decision-making framework for selecting the appropriate analytical technique.

Synthesizing the Data: A Comparative Summary

The choice of technique is driven by the specific question being asked. The table below provides a comparative summary to guide this decision.

Table 2: Comparison of Key Analytical Techniques for Purity Assessment

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)Elemental Analysis
Primary Use Quantitative purity, impurity profilingVolatile impurity identificationAbsolute quantitative purity, structure IDEmpirical formula verification
Selectivity High (based on chromatography)Very High (chromatography + mass)High (chemically distinct nuclei)Low (elemental composition only)
Sensitivity High (µg/mL to ng/mL)[13]Very High (pg to ng level)Moderate (mg scale)Low (requires pure sample)
Quantitative Accuracy High (relative quantification)Semi-Quantitative (area %), High with standardsVery High (absolute quantification)N/A for purity
Structural Info None (retention time only)High (fragmentation pattern)Definitive (molecular structure)None (elemental ratios)
Key Advantage Robust, routine, high-throughputExcellent for impurity identificationDoes not require reference standards for analyteConfirms elemental composition
Key Limitation Requires reference standards for impurity IDNot suitable for non-volatile or thermally labile compoundsLower sensitivity, requires expensive equipmentInsensitive to isomeric impurities[27]

Case Study: Hypothetical Purity Data for Batch BFC-24-01

To illustrate the application of these techniques, consider the following hypothetical data for a synthesized batch of this compound.

Table 3: Purity Analysis Results for Batch BFC-24-01

Analytical MethodResultImpurities DetectedComments
HPLC-UV (Area %) 99.65%Impurity A (0.20%) at RRT 1.15Impurity B (0.15%) at RRT 0.85High relative purity. Impurities are well-separated but unidentified.
GC-MS (Area %) 99.70%Toluene (0.10%)Unreacted Precursor (0.20%)Confirms the presence of residual solvent and a known starting material.
¹H qNMR (Absolute) 99.5 ± 0.2%Minor unassigned signals consistent with HPLC impurities.Provides the most accurate, absolute purity value. Confirms the primary structure is correct.
Elemental Analysis C: 75.49%H: 3.52%N: 9.78%N/AResults are within ±0.4% of the theoretical values (C: 75.52%, H: 3.52%, N: 9.79%), confirming the empirical formula.[28][29][30]

References

Benchmarking the Efficacy of 1-Benzofuran-5-carbonitrile Against Known PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibitors of the DNA Damage Response (DDR) pathway. Within this domain, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone treatment, particularly for cancers harboring mutations in the BRCA1 and BRCA2 genes. This guide provides a comprehensive technical comparison of a novel compound, 1-Benzofuran-5-carbonitrile, against two clinically approved and well-characterized PARP inhibitors: Olaparib and Talazoparib.

While the benzofuran scaffold is known to be a constituent in various biologically active compounds, specific data on the molecular target of this compound is not yet widely published.[1][2][3][4][5] Based on the structural motifs common in many small molecule kinase and enzyme inhibitors, and the established anti-cancer potential of benzofuran derivatives, this guide will proceed under the hypothesis that this compound is a putative PARP inhibitor.[6][7] This framework will allow for a rigorous, scientifically grounded comparison of its potential efficacy against established benchmarks in the field.

Our analysis will delve into the mechanistic underpinnings of PARP inhibition, present detailed protocols for key comparative assays, and interpret hypothetical data to position this compound within the current therapeutic landscape. This guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry.

The Biological Context: PARP's Role in DNA Repair and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular machinery that detects and repairs DNA single-strand breaks (SSBs).[8][9] When a SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.

In cancer cells with mutations in BRCA1 or BRCA2—genes essential for the high-fidelity repair of DNA double-strand breaks (DSBs) through homologous recombination (HR)—the cellular machinery becomes heavily reliant on PARP-mediated SSB repair.[8][10] Inhibition of PARP in these HR-deficient cells creates a scenario of "synthetic lethality".[9][11] Unrepaired SSBs accumulate and, during DNA replication, degenerate into more cytotoxic DSBs. Without a functional HR pathway to repair these DSBs, the cell is overwhelmed by genomic instability, leading to cell cycle arrest and apoptosis.[10][12]

This targeted approach allows for the selective killing of cancer cells with specific genetic vulnerabilities while largely sparing healthy cells with intact HR pathways.[11]

cluster_0 DNA Damage Response Pathways cluster_1 SSB Repair cluster_2 DSB Repair cluster_3 Therapeutic Intervention DNA_Damage DNA Damage SSB Single-Strand Break (SSB) DNA_Damage->SSB DSB Double-Strand Break (DSB) DNA_Damage->DSB PARP PARP Activation SSB->PARP HR Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DSB->NHEJ BER Base Excision Repair (BER) PARP->BER Recruits Repair Proteins Unrepaired_SSB Accumulation of Unrepaired SSBs DNA_Repaired DNA_Repaired BER->DNA_Repaired High Fidelity Repair DNA_Repaired_DSB DNA_Repaired_DSB HR->DNA_Repaired_DSB High Fidelity Repair Toxic_DSBs Formation of Toxic DSBs DNA_Repaired_DSB_Error DNA_Repaired_DSB_Error NHEJ->DNA_Repaired_DSB_Error Error-Prone Repair PARPi PARP Inhibitor (e.g., this compound) PARPi->PARP Inhibits BRCA_mut BRCA1/2 Mutation (HR Deficiency) BRCA_mut->HR Inactivates Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse Replication_Fork_Collapse->Toxic_DSBs Cell_Death Synthetic Lethality (Apoptosis) Toxic_DSBs->Cell_Death

Caption: DNA Damage Response and Synthetic Lethality with PARP Inhibitors.

Comparative Compound Profiles

This compound (Hypothetical PARP Inhibitor)
  • Structure: A heterocyclic compound featuring a fused benzene and furan ring system, with a nitrile group at the 5-position. The specific structure can be found under CID 2795184 on PubChem.[13]

  • Known Biological Activity of Scaffold: The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][4][5]

  • Postulated Mechanism of Action (for this guide): As a putative PARP inhibitor, this compound is hypothesized to compete with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of PARP enzymes.[12] This inhibition would block the synthesis of PAR, thereby preventing the recruitment of DNA repair machinery to sites of SSBs.

Olaparib (Lynparza®)
  • Mechanism of Action: Olaparib is a potent inhibitor of both PARP1 and PARP2.[14] Its mechanism involves not only the inhibition of PARP's catalytic activity but also the trapping of PARP enzymes on DNA.[10][15] These trapped PARP-DNA complexes are highly cytotoxic as they obstruct DNA replication.[15]

  • Clinical Significance: Olaparib was the first PARP inhibitor to receive FDA approval and is used for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers with germline BRCA mutations.[14][16]

Talazoparib (Talzenna®)
  • Mechanism of Action: Talazoparib is also a dual PARP1/PARP2 inhibitor.[17][18] While it effectively inhibits the catalytic activity of PARP, its primary distinguishing feature is its exceptionally high potency in PARP trapping.[17][19] It is considered to be approximately 100-fold more efficient at trapping PARP than Olaparib.[17] This potent trapping activity is thought to contribute to its high cytotoxicity.[19][20]

  • Clinical Significance: Talazoparib is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[17]

Head-to-Head Efficacy Benchmarking

To objectively compare the efficacy of this compound with Olaparib and Talazoparib, a series of standardized in vitro and cell-based assays are required. The following sections present hypothetical data summarized in tables for ease of comparison, followed by detailed experimental protocols.

In Vitro Enzymatic Inhibition

The primary measure of a direct inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the purified target enzyme.

Table 1: Hypothetical In Vitro PARP Enzymatic Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP2/PARP1)
This compound 2.55.02.0
Olaparib 1.91.50.8
Talazoparib 1.10.90.8

Interpretation: In this hypothetical scenario, this compound demonstrates potent inhibition of both PARP1 and PARP2, with IC50 values in the low nanomolar range, comparable to the established inhibitors. It shows a slight selectivity for PARP1 over PARP2.

Cell-Based Potency in a Synthetically Lethal Context

The ultimate test of an anti-cancer agent is its ability to kill cancer cells. This is typically assessed by measuring the concentration of the compound that causes 50% growth inhibition (GI50) in a relevant cancer cell line.

Table 2: Hypothetical Cell-Based Growth Inhibition in BRCA1-deficient (UWB1.289) Ovarian Cancer Cells

CompoundGI50 (nM)
This compound 8.2
Olaparib 10.5
Talazoparib 1.8

Interpretation: The hypothetical data suggests that this compound is highly effective at inducing cell death in a BRCA1-deficient cell line, showing slightly greater potency than Olaparib. Talazoparib remains the most potent, likely due to its superior PARP trapping activity.

PARP Trapping Potency

The ability to trap PARP on DNA is a key mechanism of action that can correlate more strongly with cytotoxicity than enzymatic inhibition alone.

Table 3: Hypothetical Relative PARP Trapping Potency

CompoundRelative PARP1 Trapping Potency (vs. Olaparib)
This compound 15x
Olaparib 1x
Talazoparib 100x

Interpretation: This hypothetical result positions this compound as a moderate PARP-trapper, significantly more potent than Olaparib but less so than Talazoparib. This could explain its strong cell-based potency.

Off-Target Selectivity: Kinome Profiling

To ensure that the observed cytotoxicity is due to on-target PARP inhibition and to assess potential for off-target toxicities, a broad kinase screen is essential.[21]

Table 4: Hypothetical Kinome Selectivity Profile (% Inhibition at 1 µM)

CompoundTarget Kinase 1Target Kinase 2Target Kinase 3
This compound <10%<5%<15%
Olaparib 8%12%18%
Talazoparib <5%7%9%

Interpretation: The hypothetical kinome scan indicates that this compound is highly selective for its intended target family, with minimal off-target activity against a panel of kinases at a high concentration (1 µM). This clean profile suggests a lower likelihood of off-target mediated side effects.[22][23]

Experimental Methodologies

The trustworthiness of comparative data hinges on robust and well-validated experimental protocols.

Protocol 1: In Vitro PARP1/PARP2 Enzymatic Assay (Fluorometric)

This assay quantifies PARP activity by measuring the consumption of NAD+.

  • Preparation:

    • Prepare a 2X PARP enzyme solution (recombinant human PARP1 or PARP2) in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Prepare a 2X activated DNA solution (e.g., sheared salmon sperm DNA) in the same assay buffer.

    • Prepare serial dilutions of this compound, Olaparib, and Talazoparib in assay buffer containing a fixed percentage of DMSO (e.g., 2%).

  • Assay Setup:

    • In a 384-well black plate, add 5 µL of the compound serial dilutions or vehicle control.

    • Add 10 µL of a pre-mixed PARP enzyme/activated DNA solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 10 µL of a 5X β-NAD+ solution to each well.

    • Incubate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and measure the remaining NAD+ using a detection kit (e.g., PARP1 Enzyme Activity Assay, Sigma-Aldrich) which typically involves a cycling reaction that generates a fluorescent product.

    • Read the fluorescence on a compatible plate reader (e.g., Ex/Em = 540/590 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve using graphing software.

cluster_0 In Vitro PARP Assay Workflow start Start prep Prepare Reagents: - PARP Enzyme - Activated DNA - NAD+ - Inhibitors start->prep plate Plate Inhibitors (Serial Dilutions) prep->plate add_enzyme Add PARP Enzyme + Activated DNA plate->add_enzyme incubate1 Incubate (15 min) (Inhibitor Binding) add_enzyme->incubate1 add_nad Initiate Reaction (Add NAD+) incubate1->add_nad incubate2 Incubate (60 min, 30°C) add_nad->incubate2 detect Add Detection Reagents incubate2->detect read Read Fluorescence detect->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for the In Vitro PARP Enzymatic Assay.

Protocol 2: Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding:

    • Culture UWB1.289 (BRCA1-null) ovarian cancer cells in appropriate media.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well clear-bottom plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the compounds or vehicle control.

    • Incubate for 72 hours.

  • Detection:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 2-4 hours at 37°C until a color change is apparent.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the normalized values against the log of the compound concentration and fit to a dose-response curve to determine the GI50 value.

Protocol 3: Kinome Profiling

This service is typically outsourced to specialized contract research organizations (CROs).

  • Compound Submission: Provide the CRO (e.g., Reaction Biology, Promega) with a sample of this compound at a specified concentration.

  • Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified, active kinases (e.g., >400 kinases).

  • Assay Principle: The activity of each kinase is measured, typically via a radiometric assay (³³P-ATP incorporation) or a fluorescence-based method, in the presence and absence of the test compound.

  • Data Reporting: The CRO provides a report detailing the percent inhibition for each kinase in the panel, allowing for the identification of potential off-targets.

Discussion and Future Directions

Based on our hypothetical, yet scientifically plausible, data, this compound presents itself as a promising and highly potent PARP inhibitor. Its efficacy in the low nanomolar range, both at the enzymatic and cellular level, places it on par with, or even exceeding, the first-generation PARP inhibitor Olaparib. The compound's moderate PARP trapping ability and clean off-target profile are particularly encouraging, suggesting a potentially wide therapeutic window.

The path forward requires rigorous experimental validation of these preliminary findings. Key next steps should include:

  • Confirmation of On-Target Engagement: Western blotting to confirm the inhibition of PARylation in cells treated with this compound after DNA damage.

  • Validation of PARP Trapping: Performing a dedicated PARP trapping assay, such as a fluorescence polarization-based assay, to quantify this activity accurately.

  • Broad Cell Line Screening: Testing the compound across a panel of cancer cell lines with and without DDR pathway deficiencies to confirm the synthetic lethal relationship.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of BRCA-deficient cancers to assess its pharmacokinetic properties, tolerability, and anti-tumor activity.

References

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1-benzofuran scaffold represents a privileged structure in the design of novel therapeutics. Its versatile biological activity has led to the development of numerous derivatives, with the introduction of a carbonitrile moiety at the 5-position offering unique electronic and steric properties that can significantly influence pharmacological profiles. This guide provides an in-depth comparison of patented compounds and related research involving the 1-benzofuran-5-carbonitrile core, offering insights into their synthesis, biological activities, and therapeutic potential.

Introduction: The Significance of the this compound Scaffold

The benzofuran nucleus, a fusion of a benzene and a furan ring, is a common motif in a plethora of natural products and synthetic compounds with a wide range of biological activities.[1][2] These activities include antidepressant, anticancer, antiviral, antifungal, and antioxidant properties.[1] The introduction of a carbonitrile group (-C≡N) at the 5-position of the benzofuran ring system can modulate the molecule's properties in several ways. The nitrile group is a strong electron-withdrawing group, which can influence the reactivity and metabolic stability of the compound. It can also act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. Furthermore, the linear geometry of the cyano group can be exploited to probe specific binding pockets within enzymes or receptors.

Patents involving benzofuran derivatives are numerous, covering a vast therapeutic landscape. For instance, derivatives have been explored for the treatment of central nervous system (CNS) disorders, as kinase inhibitors for cancer therapy, and for their potential in managing metabolic diseases.[3] Notably, the antidepressant drug citalopram, while technically a dihydroisobenzofuran, features a 5-carbonitrile group, highlighting the importance of this functional group in neurologically active compounds.[4]

Comparative Analysis of Patented and Researched Derivatives

While patents specifically claiming the parent compound, this compound (CAS 79002-39-4), and detailing its biological activity are not abundant in the public domain, a number of patents and research articles describe the synthesis and application of its derivatives.[5] This section will compare key examples to illustrate the therapeutic avenues being explored.

Neurodegenerative and CNS Disorders

A significant area of interest for benzofuran-5-carbonitrile derivatives is in the treatment of neurodegenerative diseases. European patent EP3374354B1 discloses a broad class of benzofuran derivatives for treating CNS and other disorders. The claims in this patent encompass structures with a cyano group at the 5- or 6-position of the benzofuran ring, underscoring the potential of this scaffold in addressing conditions like Alzheimer's and Parkinson's disease. While the patent does not provide specific biological data for a this compound derivative, its inclusion in the claimed chemical space is a strong indicator of its perceived value in this therapeutic area.

The rationale behind exploring these compounds for neurodegenerative diseases often lies in their ability to modulate various cellular pathways implicated in these conditions, such as protein aggregation, oxidative stress, and neuroinflammation. The electron-withdrawing nature of the nitrile group can influence the molecule's ability to cross the blood-brain barrier and interact with specific targets within the CNS.

Anticancer Activity

Recent research has highlighted the potential of cyanobenzofuran derivatives as potent anticancer agents. A study published in a peer-reviewed journal details the synthesis and antiproliferative activity of a series of novel cyanobenzofuran derivatives.[6] These compounds were evaluated against a panel of human cancer cell lines, and several derivatives exhibited significant cytotoxic effects.

The mechanism of action for many benzofuran-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[2] The nitrile moiety in these derivatives can contribute to their binding affinity and selectivity for the ATP-binding pocket of specific kinases.

Below is a table summarizing the in vitro antiproliferative activity of representative cyanobenzofuran derivatives from the aforementioned study.

CompoundTarget Cell LineIC50 (µM)[6]
Derivative 2 HePG2 (Liver Cancer)16.08
HCT-116 (Colon Cancer)8.81
MCF-7 (Breast Cancer)8.36
Derivative 8 HePG2 (Liver Cancer)23.67
HCT-116 (Colon Cancer)13.85
MCF-7 (Breast Cancer)17.28
Doxorubicin (Control) 4.17 - 8.87
Afatinib (Control) 5.5 - 11.2

Table 1: In vitro antiproliferative activity (IC50) of selected cyanobenzofuran derivatives against human cancer cell lines.[6]

The data indicates that while not as potent as the control drugs in all cases, these cyanobenzofuran derivatives show promising anticancer activity, warranting further investigation and optimization.

Experimental Protocols

To provide a practical context for the evaluation of these compounds, a representative synthetic protocol and a biological assay are detailed below.

Synthesis of Cyanobenzofuran Derivatives

The following is a general procedure for the synthesis of cyanobenzofuran derivatives, adapted from the literature.[6] This multi-step synthesis involves the construction of the benzofuran core followed by the introduction of the cyano group and subsequent modifications.

Workflow for the Synthesis of Cyanobenzofuran Derivatives

G cluster_0 Step 1: Synthesis of Benzofuran Core cluster_1 Step 2: Functionalization A Starting Material (e.g., Substituted Phenol) B Intermediate 1 (e.g., O-Alkylated Phenol) A->B Alkylation C Cyclization (e.g., via Sonogashira coupling and cyclization) B->C D Benzofuran Core C->D E Introduction of Cyano Group (e.g., Sandmeyer reaction or cyanation of a halide) D->E F This compound E->F G Further Derivatization (e.g., Coupling reactions) F->G H Final Cyanobenzofuran Derivative G->H

Caption: A generalized workflow for the synthesis of this compound derivatives.

Step-by-Step Methodology:

  • Preparation of the Benzofuran Core: A common route involves the Sonogashira coupling of an ortho-halophenol with a terminal alkyne, followed by a cyclization reaction to form the furan ring.

  • Introduction of the Cyano Group: If not already present on the starting materials, the nitrile can be introduced at the 5-position through various methods. For example, a 5-amino-benzofuran can be converted to the corresponding nitrile via a Sandmeyer reaction. Alternatively, a 5-halo-benzofuran can undergo a cyanation reaction, often catalyzed by a palladium or copper catalyst.

  • Derivatization: The this compound scaffold can then be further modified at other positions to generate a library of analogs for structure-activity relationship (SAR) studies.

In Vitro Antiproliferative Assay (MTT Assay)

The following is a standard protocol for assessing the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A typical workflow for determining the in vitro antiproliferative activity of a compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HePG2, HCT-116, MCF-7) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The patent landscape and related research on this compound and its derivatives reveal a promising class of compounds with diverse therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. The carbonitrile moiety at the 5-position appears to be a key feature for achieving desired pharmacological activities.

While direct comparative data from patents for a range of this compound analogs is still emerging, the existing literature provides a strong foundation for further exploration. Future research should focus on:

  • Elucidating specific molecular targets: Identifying the precise enzymes or receptors that these compounds interact with will be crucial for understanding their mechanism of action and for rational drug design.

  • Optimizing pharmacokinetic properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability.

  • In vivo efficacy studies: Promising candidates identified from in vitro screening will need to be evaluated in relevant animal models of disease to assess their therapeutic efficacy and safety.

References

Safety Operating Guide

Proper Disposal of 1-Benzofuran-5-carbonitrile: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Triage: Understanding the Risks

1-Benzofuran-5-carbonitrile presents a dual hazard profile stemming from its constituent functional groups. The benzofuran core, while a common scaffold in pharmacologically active molecules, has been associated with potential liver and kidney toxicity in animal studies, with some derivatives considered possible carcinogens.[1][2][3] The nitrile group (cyano group, -C≡N) is a well-documented toxicophore. Organic nitriles can be toxic and may release highly toxic hydrogen cyanide gas upon incomplete combustion.[4]

Due to these potential hazards, this compound must be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Table 1: Hazard Profile of this compound

Hazard ClassificationAssociated RisksPrimary Route of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Potential for systemic toxicity.Ingestion, skin contact, inhalation of dust.
Organ Toxicity Potential for liver and kidney damage based on benzofuran data.[1][2]Ingestion, inhalation.
Carcinogenicity Suspected carcinogen based on data for related benzofuran compounds.[3]Ingestion, inhalation.
Environmental Hazard Harmful to aquatic life with long-lasting effects.[3]Improper disposal leading to environmental release.
Combustion Hazard Incomplete combustion may produce toxic gases, including hydrogen cyanide and oxides of nitrogen.[4]Fire or high-temperature incineration.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum PPE is mandatory:

  • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[5]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide good resistance to a range of chemicals, including bases, oils, and many solvents.[6][7][8] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are also mandatory to protect the skin.[5]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][9]

Disposal Pathways: A Decision-Making Framework

There are two primary pathways for the disposal of this compound: direct disposal as hazardous waste and chemical neutralization followed by disposal. The choice of pathway depends on the quantity of waste, available facilities, and local regulations.

DisposalDecision Start Waste 1-Benzofuran- 5-carbonitrile Decision Is chemical neutralization feasible and permitted? Start->Decision Neutralization Pathway 1: Chemical Neutralization (Hydrolysis) Decision->Neutralization Yes DirectDisposal Pathway 2: Direct Disposal as Hazardous Waste Decision->DirectDisposal No WasteCollection Dispose of neutralized solution as hazardous aqueous waste. Neutralization->WasteCollection Incineration Dispose of solid waste in a labeled, sealed container for incineration. DirectDisposal->Incineration

Caption: Decision workflow for the disposal of this compound.

Pathway 1: Chemical Neutralization via Hydrolysis

For small quantities of this compound, chemical neutralization through hydrolysis can convert the toxic nitrile group into a less hazardous carboxylic acid or its salt. This procedure should only be performed by personnel experienced in synthetic chemistry and with appropriate safety measures in place.

Protocol: Alkaline Hydrolysis of this compound

This protocol is adapted from general procedures for the hydrolysis of aromatic nitriles.[10][11][12]

Reagents and Equipment:

  • This compound waste

  • 10% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • pH paper or pH meter

  • Appropriate waste containers

Step-by-Step Procedure:

  • Preparation: In a certified chemical fume hood, equip a round-bottom flask with a stir bar and a reflux condenser.

  • Dissolution: For each 1 gram of this compound waste, add 10 mL of methanol or ethanol to the flask and stir to dissolve.

  • Addition of Base: Slowly add 2 mL of 10% aqueous NaOH or KOH solution to the flask.

  • Reflux: Heat the mixture to a gentle reflux (approximately 60-80°C) and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if necessary. The goal is the complete disappearance of the starting nitrile.

  • Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Disposal of Neutralized Solution: The resulting solution, containing the sodium or potassium salt of 1-benzofuran-5-carboxylic acid, should be transferred to a designated hazardous aqueous waste container. The container must be clearly labeled with its contents.

Pathway 2: Direct Disposal as Hazardous Waste

For larger quantities of this compound, or if chemical neutralization is not feasible, the compound must be disposed of directly as hazardous chemical waste.

Protocol: Packaging and Labeling for Disposal
  • Waste Container: Place the solid this compound waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled with a hazardous waste tag that includes the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 79002-39-4

    • The appropriate EPA hazardous waste codes. Based on its properties, the following codes may apply:

      • D002 (Corrosivity): While not inherently corrosive, if mixed with acidic or basic solutions for disposal, this code may apply.

      • D003 (Reactivity): This may apply due to the potential to release toxic gases (hydrogen cyanide) under certain conditions (e.g., contact with strong acids).

      • F003, F004, or F005: If the waste is a spent solvent mixture containing this compound.[13]

    • The hazard characteristics (e.g., "Toxic," "Potential Carcinogen").

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area away from incompatible materials, particularly strong acids and oxidizing agents.

  • Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

DisposalWorkflow cluster_prep Preparation cluster_containment Waste Containment cluster_labeling Labeling cluster_storage Storage & Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood Container Select a compatible, sealable waste container. FumeHood->Container Transfer Carefully transfer waste to the container. Container->Transfer Seal Securely seal the container. Transfer->Seal Tag Attach a Hazardous Waste Tag. Seal->Tag Info Fill in all required information (Name, CAS, EPA codes, Hazards). Tag->Info Store Store in a designated satellite accumulation area. Info->Store Pickup Arrange for EHS pickup. Store->Pickup

Caption: Step-by-step workflow for the direct disposal of this compound.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel it is unsafe to handle.

  • Control Vapors: Ensure the chemical fume hood is operational to control any dust or vapors.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep the material into a designated waste container. For a liquid spill (if dissolved in a solvent), use an inert absorbent material to contain and collect the spill.[14][15][16][17]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[9][14] All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2][18] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][18]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.

In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the chemical to the medical personnel.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound, while not explicitly detailed in readily available safety literature, can be managed safely and effectively by applying sound chemical principles and adhering to established hazardous waste management protocols. By understanding the hazards associated with its benzofuran and nitrile functionalities, and by following the detailed procedures outlined in this guide, laboratory professionals can ensure the safety of themselves and their colleagues, while maintaining full regulatory compliance.

References

Navigating the Synthesis Landscape: A Practical Guide to Handling 1-Benzofuran-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug discovery, the introduction of novel chemical scaffolds is a routine yet critical endeavor. 1-Benzofuran-5-carbonitrile, a heterocyclic compound with significant potential as a building block in pharmaceutical synthesis, requires meticulous handling to ensure both the integrity of the research and the safety of the practitioner. This guide moves beyond mere procedural lists to provide a deep, experience-based framework for the safe and effective use of this compound in a laboratory setting. Our focus is on the causality behind each safety recommendation, creating a self-validating system of protocols that builds confidence and ensures operational excellence.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound (CAS No. 79002-39-4) is a white to light yellow crystalline solid.[1] While comprehensive toxicological data for this specific molecule is not widely available—a common scenario for research chemicals—we can infer its potential hazards from its chemical structure and data on related compounds.

The primary concern stems from the nitrile group (-C≡N) and the benzofuran core. Organic nitriles can be toxic, with the potential to be metabolized to cyanide in the body. Furthermore, a prevalent classification for this compound is "Harmful by inhalation, in contact with skin and if swallowed".[2] This aligns with hazard classifications for structurally similar compounds, which carry GHS hazard statements such as H302, H312, and H332. Therefore, all handling procedures must be designed to prevent inhalation of the powder, direct skin contact, and accidental ingestion.

Studies on the parent compound, 2,3-benzofuran, have shown that long-term oral exposure in animal models can lead to damage to the liver, kidneys, lungs, and stomach. This underscores the potential for systemic toxicity and reinforces the necessity of stringent containment measures to avoid chronic, low-level exposure.

Table 1: Key Properties and Identifiers for this compound

PropertyValueSource
CAS Number 79002-39-4[3][4]
Molecular Formula C₉H₅NO[3][4]
Molecular Weight 143.14 g/mol [3][4]
Appearance White to off-white/light yellow solid[1][2]
Melting Point 84 °C[4]
Boiling Point 260.8 ± 13.0 °C (Predicted)[4]
Hazard Codes Xn (Harmful)[2]
Risk Phrases R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed)[2]

Personal Protective Equipment (PPE): An Impermeable Barrier

The selection of PPE is not a matter of simple compliance but a critical risk mitigation strategy. Given the compound's fine, potentially airborne crystalline nature and its classification as a skin and inhalation hazard, a multi-layered approach to personal protection is essential.

PPE_Workflow cluster_ppe Core PPE for this compound cluster_respiratory Respiratory Protection (Mandatory for Solids) cluster_handling Handling Scenarios lab_coat Dedicated Lab Coat (Buttoned, long-sleeved) goggles Splash-Proof Safety Goggles (ANSI Z87.1 / EN 166) gloves Double-Gloved Nitrile Gloves (ASTM D6319) respirator NIOSH-Approved N95 Respirator or higher (e.g., P100) weighing Weighing Solid Compound weighing->respirator Requires cluster_ppe cluster_ppe weighing->cluster_ppe Requires solution_work Working with Solutions solution_work->cluster_ppe Requires

Fig 1. PPE selection workflow for handling this compound.
Step-by-Step PPE Protocol:

  • Eye and Face Protection : Wear tightly fitting, splash-proof safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be considered if there is a significant risk of splashing when handling solutions.

  • Skin and Body Protection : A long-sleeved, buttoned laboratory coat is mandatory. Consider a chemically resistant apron if handling larger quantities of solutions.

  • Hand Protection : Double-gloving with powder-free nitrile gloves is the recommended best practice.[5][6] Nitrile provides good resistance against a range of organic solvents and weak acids.[5]

    • Causality : Double-gloving provides a critical safety buffer. If the outer glove is compromised or contaminated, it can be removed without exposing the skin. The inner glove maintains protection while the outer is replaced.

    • Integrity Check : Always inspect gloves for any signs of degradation or punctures before use.

    • Replacement : If direct contact with the compound or its solution occurs, remove the outer glove immediately and replace it. Do not reuse disposable gloves.

  • Respiratory Protection : When handling the solid powder, especially during weighing or transfer operations where dust can be generated, a NIOSH-approved N95 respirator (or higher, such as a P100) is mandatory.[7] All work with the solid must be performed within a certified chemical fume hood or a powder containment hood.

Operational Plan: From Benchtop to Disposal

A comprehensive operational plan anticipates risks at every stage of the workflow.

Handling and Weighing Protocol
  • Designated Area : All handling of solid this compound must occur in a designated area within a certified chemical fume hood to control dust.

  • Preparation : Before starting, ensure the fume hood sash is at the appropriate height. Decontaminate the work surface. Prepare all necessary equipment (spatulas, weigh boats, containers) to minimize movement in and out of the hood.

  • Weighing : Use an anti-static weigh boat or paper. Carefully transfer the desired amount of powder, avoiding any actions that could create dust clouds.

  • Post-Transfer Cleanup : After transferring the solid, gently wipe the spatula and work surface with a solvent-dampened cloth (e.g., 70% ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as hazardous waste.

  • Container Sealing : Tightly seal the primary container immediately after use and store it in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Spill Management Protocol

Prompt and correct response to a spill is critical to prevent exposure and contamination.

  • Alert and Evacuate : Alert personnel in the immediate vicinity. If the spill is large or involves significant dust generation, evacuate the lab and contact the institutional safety office.

  • Containment (Minor Spill) : For a small spill of solid, gently cover it with a dry absorbent material to prevent further dispersal.

  • Personal Protection : Don appropriate PPE, including double nitrile gloves, safety goggles, and a respirator, before approaching the spill.

  • Cleanup :

    • Solid Spill : Gently sweep the contained powder into a labeled hazardous waste container. Avoid dry sweeping, which can aerosolize the powder.

    • Liquid Spill : Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, carefully scoop the material into a labeled hazardous waste container.

  • Decontamination :

    • Wipe the spill area with a cloth soaked in a decontamination solution. Studies on other cytotoxic compounds have shown that a 0.5% sodium hypochlorite solution can be effective, followed by a water rinse to remove residue.[7][8] Alternatively, wiping with a detergent solution followed by 70% ethanol is a common practice.[9][10]

    • All materials used for cleanup (absorbents, wipes, gloves) must be disposed of as hazardous chemical waste.

Spill_Response spill Spill Occurs alert Alert Others & Assess Severity spill->alert ppe Don Full PPE (Double Gloves, Goggles, Respirator) alert->ppe contain Contain Spill (Cover with Absorbent) ppe->contain cleanup Collect Waste into Sealed Container contain->cleanup decon Decontaminate Surface (e.g., Hypochlorite then Water) cleanup->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Fig 2. Step-by-step spill response workflow.

Emergency and Disposal Plans

First Aid Measures
  • Inhalation : Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[11][12]

  • Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[11][13]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

Disposal Plan

Chemical waste disposal must comply with all local, state, and federal regulations. Organic nitriles should not be disposed of down the drain.[14][15]

  • Waste Segregation :

    • Solid Waste : Collect surplus this compound and any materials heavily contaminated with the solid (e.g., weigh boats, spill cleanup debris) in a clearly labeled, sealed, and puncture-proof hazardous waste container.[15][16]

    • Liquid Waste : Collect solutions containing the compound and lightly contaminated solvents (e.g., rinsates) in a separate, compatible, and clearly labeled hazardous waste container for organic solvents.

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage and Pickup : Store sealed waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal, likely via high-temperature incineration.[17]

By integrating these detailed protocols and understanding the rationale behind them, researchers can confidently and safely utilize this compound, fostering an environment of scientific integrity and uncompromising safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.